molecular formula C8H11Cl2NO B166021 Dichlormid CAS No. 37764-25-3

Dichlormid

货号: B166021
CAS 编号: 37764-25-3
分子量: 208.08 g/mol
InChI 键: YRMLFORXOOIJDR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dichlormid (CAS 37764-25-3), with the IUPAC name N,N-diallyl-2,2-dichloroacetamide, is a herbicide safener used to selectively increase the tolerance of maize (corn) crops to injury from certain herbicides, including chloroacetanilide and thiocarbamate types . It is chemically classified as a dichloroacetamide safener and functions by being absorbed through the plant's roots, where it activates defense genes. This action promotes the conjugation of the herbicide to glutathione, thereby reducing phytotoxicity and protecting the crop . Beyond its application in agriculture, this compound serves as a valuable compound in environmental fate research. Studies investigate its microbial biotransformation in aerobic environments, where it can undergo cometabolic dechlorination to form products such as the herbicide CDAA (allidochlor) and glutathione conjugates, highlighting a transformation pathway analogous to that of chloroacetamide herbicides . Its behavior under environmental conditions is a subject of ongoing study; it is highly soluble in water (5000 mg/L at 20 °C) and is not usually persistent in soil, with a typical field dissipation half-life (DT₅₀) of around 8 days . From a regulatory standpoint, time-limited tolerances have been established for its residues on sweet corn commodities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,2-dichloro-N,N-bis(prop-2-enyl)acetamide
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InChI

InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMLFORXOOIJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
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DSSTOX Substance ID

DTXSID4027997
Record name Dichlormid
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Molecular Weight

208.08 g/mol
Source PubChem
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Physical Description

Liquid
Record name Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl-
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Boiling Point

BP: 130 °C at 10 mm Hg
Record name Dichlormid
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Solubility

In water, 5.0X10+3 mg/L at 20 °C, In water, about 5 g/L, Slightly soluble in water, In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene
Record name Dichlormid
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Density

1.202 at 20 °C
Record name Dichlormid
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Vapor Pressure

6.0X10-3 mm Hg at 25 °C
Record name Dichlormid
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Color/Form

Clear viscous liquid

CAS No.

37764-25-3
Record name Dichlormid
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Record name Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl-
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Record name N,N-diallyldichloroacetamide
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Record name DICHLORMID
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Foundational & Exploratory

The Core Mechanism of Dichlormid Action in Maize: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a crucial herbicide safener employed in maize (Zea mays) cultivation to protect the crop from the phytotoxic effects of thiocarbamate and chloroacetanilide herbicides. Its primary mechanism of action revolves around the enhancement of the plant's innate detoxification pathways, allowing for the rapid metabolism of herbicidal compounds before they can cause significant cellular damage. This technical guide provides a comprehensive overview of the molecular and biochemical processes underlying this compound's protective effects in maize, with a focus on quantitative data, experimental methodologies, and the key signaling pathways involved.

Core Mechanism: Upregulation of Herbicide Detoxification Pathways

The protective action of this compound in maize is primarily attributed to its ability to induce the expression and activity of enzymes involved in the three phases of xenobiotic detoxification. This orchestrated response leads to the efficient neutralization and sequestration of herbicide molecules.

Phase I & II: Glutathione (B108866) S-Transferase (GST) Superfamily - The Central Players

The most significant and well-documented effect of this compound is the induction of the glutathione S-transferase (GST) enzyme superfamily. GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, including herbicides, thereby increasing their water solubility and reducing their toxicity.

Quantitative Impact of this compound on GST Gene Expression:

This compound treatment leads to a significant upregulation of numerous GST genes in maize seedlings. Microarray analysis has provided quantitative insights into the fold induction of various GST transcripts in response to this compound.

Gene/GST IsoformFold Induction by this compoundReference
ZmGST27Up-regulated[Pang et al., 2012]
ZmGST II subunitEnhanced expression[Dixon et al., 1998]
ZmGST V subunitSignificant accumulation[Dixon et al., 1998]
ZmGST31Strongly induced[McGonigle et al., 2000]
GST7Strongly induced[McGonigle et al., 2000]
ZmGT1 (Glutathione Transporter)Increased transcript amount[Pang et al., 2012]
ZmMRP1 (ABC Transporter)Up-regulated[Pang et al., 2012]

Impact on GST Enzyme Activity and Kinetics:

This compound not only increases the abundance of GST transcripts and proteins but also enhances the overall GST enzyme activity. Studies have shown that safener treatment can lead to a significant increase in the Vmax (maximum reaction rate) and a decrease in the Km (Michaelis constant) of GSTs for certain herbicide substrates, indicating a more efficient catalytic process. For instance, the R-isomer of a dichloroacetamide safener was found to increase the Vmax of maize GST by 2.82-fold while decreasing the Km, signifying a higher affinity of the enzyme for its substrate.[1]

Phase III: Sequestration of Herbicide Conjugates

Following conjugation with glutathione, the now less toxic and more water-soluble herbicide-GSH conjugates are actively transported from the cytoplasm into the vacuole for permanent storage or further degradation. This process is mediated by ATP-binding cassette (ABC) transporters located on the tonoplast. This compound has been shown to upregulate the expression of genes encoding these transporters, such as ZmMRP1, thereby completing the detoxification pathway. [Pang et al., 2012]

Signaling and Regulation of the this compound Response

While the downstream effects of this compound on detoxification gene expression are well-established, the upstream signaling pathway is an area of active research.

The Safener-Binding Protein (SBP)

A key component in the initial perception of this compound is a high-affinity safener-binding protein (SBP) identified in maize.[2][3][4][5][6] This cytosolic protein exhibits competitive binding between this compound and the herbicides it protects against, such as those from the thiocarbamate and chloroacetanilide classes.[2][7][8] The competitive nature of this binding suggests that the SBP may act as a receptor, initiating a signaling cascade upon binding to the safener. However, the precise downstream signaling events following this interaction are yet to be fully elucidated.[3]

Transcriptional Regulation

The induction of GST and other detoxification genes by this compound is regulated at the transcriptional level.[1] Analysis of the promoter regions of safener-responsive genes in maize, such as the ZmGST-27 gene, has been undertaken to identify potential cis-regulatory elements and the transcription factors that bind to them.[9] While specific transcription factors directly mediating the this compound response in maize are still being identified, it is hypothesized that safeners may co-opt existing stress-response signaling pathways. Evidence suggests a potential link to salicylic (B10762653) acid-related plant stress-defense signaling pathways, as many safener-regulated genes can also be induced by salicylic acid.[5]

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from established methods for quantifying GST activity in plant tissues.

Materials:

  • Maize seedlings (treated with this compound and/or herbicide, and untreated controls)

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.8), 1 mM EDTA, 5 mM DTT, and 10% (v/v) glycerol.

  • 100 mM 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) in ethanol (B145695) (substrate)

  • 100 mM reduced glutathione (GSH) in water

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Harvest maize tissue (e.g., roots or shoots) and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and homogenize in ice-cold extraction buffer.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (crude protein extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Prepare the reaction mixture in a cuvette: 880 µL of 100 mM potassium phosphate (B84403) buffer (pH 6.5), 10 µL of 100 mM CDNB, and 100 µL of the protein extract.

  • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of 100 mM GSH.

  • Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The rate of increase in absorbance is proportional to GST activity.

Data Analysis: Calculate the specific activity of GST using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹). Express the activity as nmol of CDNB conjugated per minute per mg of protein.

Northern Blot Analysis for GST mRNA Expression

This protocol provides a method to analyze the expression levels of specific GST transcripts.

Materials:

  • Total RNA extracted from maize tissues

  • Formaldehyde (B43269), formamide, MOPS buffer

  • Agarose (B213101) gel electrophoresis system

  • Nylon membrane

  • UV cross-linker

  • Hybridization buffer

  • Radiolabeled or non-radioactively labeled DNA probe specific to the GST gene of interest

  • Washing buffers (e.g., SSC, SDS)

  • Phosphorimager or X-ray film for detection

Procedure:

  • Denature total RNA samples (10-20 µg) by heating in a solution containing formaldehyde and formamide.

  • Separate the denatured RNA by size on a formaldehyde-containing agarose gel.

  • Transfer the RNA from the gel to a nylon membrane via capillary blotting.

  • Immobilize the RNA to the membrane by UV cross-linking.

  • Prehybridize the membrane in hybridization buffer to block non-specific binding sites.

  • Hybridize the membrane overnight with the labeled GST-specific probe in fresh hybridization buffer.

  • Wash the membrane with a series of washing buffers of increasing stringency to remove unbound probe.

  • Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film. The intensity of the resulting band corresponds to the abundance of the target mRNA.

Visualizations

Signaling Pathway of this compound Action in Maize

Dichlormid_Signaling_Pathway This compound This compound SBP Safener-Binding Protein (SBP) This compound->SBP Binds to Signal_Transduction Signal Transduction Cascade (Largely Unknown) SBP->Signal_Transduction Activates TFs Transcription Factors (e.g., TGA family) Signal_Transduction->TFs Activates Promoter Safener-Responsive Element in Gene Promoter TFs->Promoter Binds to Detox_Genes Detoxification Genes (GST, ABC Transporters) Promoter->Detox_Genes Induces Transcription Detox_Proteins Detoxification Proteins (e.g., ZmGSTs, ZmMRP1) Detox_Genes->Detox_Proteins Translation Herbicide_Detox Enhanced Herbicide Detoxification Detox_Proteins->Herbicide_Detox Catalyzes

Caption: Proposed signaling pathway for this compound-induced herbicide detoxification in maize.

Experimental Workflow for Analyzing this compound's Effect

Experimental_Workflow cluster_analysis Biochemical and Molecular Analysis Maize_Treatment Maize Seedling Treatment (Control, this compound, Herbicide, this compound + Herbicide) Tissue_Harvest Tissue Harvest (Roots, Shoots) Maize_Treatment->Tissue_Harvest Protein_Extraction Protein Extraction Tissue_Harvest->Protein_Extraction RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction GST_Assay GST Activity Assay Protein_Extraction->GST_Assay Western_Blot Western Blot (for specific GSTs) Protein_Extraction->Western_Blot Northern_Blot Northern Blot (for specific GST mRNA) RNA_Extraction->Northern_Blot qPCR qRT-PCR (for gene expression) RNA_Extraction->qPCR Data_Analysis Data Analysis and Interpretation GST_Assay->Data_Analysis Western_Blot->Data_Analysis Northern_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A typical experimental workflow to investigate the mechanism of this compound in maize.

Conclusion

The mechanism of action of this compound in maize is a multifaceted process centered on the induction of a robust detoxification system. The upregulation of GSTs, and to a lesser extent other detoxification-related proteins, is the cornerstone of its protective effect against thiocarbamate and chloroacetanilide herbicides. While the key downstream players in this process are well-characterized, the upstream signaling cascade, from the initial perception of this compound by the safener-binding protein to the activation of specific transcription factors, remains an important area for future research. A deeper understanding of this signaling pathway could pave the way for the development of more effective and crop-specific herbicide safeners.

References

Dichlormid's Role in Glutathione S-Transferase Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid is a herbicide safener predominantly used in agriculture to protect maize (Zea mays) from the phytotoxic effects of thiocarbamate and chloroacetanilide herbicides. Its protective mechanism is primarily attributed to its ability to induce the expression of detoxification enzymes, most notably Glutathione (B108866) S-Transferases (GSTs). GSTs are a superfamily of enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of electrophilic substrates, including herbicides, thereby rendering them less toxic and more readily sequestered or metabolized. This guide provides an in-depth analysis of the molecular mechanisms underlying this compound-mediated GST induction, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

Core Mechanism: Upregulation of Detoxification Pathways

This compound treatment triggers a coordinated upregulation of genes involved in xenobiotic detoxification. This response is not limited to GSTs but also includes the induction of glutathione transporters and ATP-binding cassette (ABC) transporters, which are crucial for the subsequent removal of glutathione-conjugated herbicides from the cytoplasm.

Glutathione S-Transferase Induction

This compound has been shown to induce the expression of multiple GST genes in a variety of plant species. In maize, the expression of ZmGST27 is upregulated in response to this compound treatment.[1][2] Similarly, in the model plant Arabidopsis thaliana, this compound modestly induces the expression of AtGSTF6 and AtGSTF7. While the primary role of GSTs is in herbicide detoxification, their induction by this compound is considered a general response to chemical stress.[1]

Co-induction of Transporters

The detoxification process is a multi-step pathway. Following the conjugation of a herbicide with glutathione by GSTs, the resulting conjugate is transported out of the cytoplasm. Studies have demonstrated that this compound co-induces the expression of a glutathione transporter, ZmGT1, and an ABC transporter, ZmMRP1, alongside ZmGST27 in maize.[1][2] This coordinated induction ensures the efficient removal of the detoxified herbicide, preventing its accumulation and potential feedback inhibition of the detoxification pathway.

Quantitative Data on GST Induction

The induction of GST activity by this compound and other safeners has been quantified in various studies. The following tables summarize key findings on the enhancement of GST activity and gene expression.

Table 1: Effect of this compound and Other Safeners on GST Activity in Arabidopsis thaliana

SafenerSubstrateGST Activity (nkat mg⁻¹ protein)Fold Induction
None 1-chloro-2,4-dinitrobenzene (B32670) (CDNB)0.58-
MetolachlorND-
AlachlorND-
Acetochlor0.003-
This compound 1-chloro-2,4-dinitrobenzene (CDNB)0.921.59
MetolachlorND-
AlachlorND-
Acetochlor0.0082.67
Benoxacor 1-chloro-2,4-dinitrobenzene (CDNB)3.005.17
Metolachlor0.062-
Alachlor0.011-
Fenclorim 1-chloro-2,4-dinitrobenzene (CDNB)2.704.66
Metolachlor0.034-
Alachlor0.018-

ND: Not Detected. Data extracted from DeRidder et al., 2002.

Table 2: Qualitative and Semi-Quantitative Induction of Detoxification-Related Genes by this compound

GeneOrganismInducerMethodResultReference
ZmGST27MaizeThis compoundSemi-quantitative RT-PCRInduced expression observed from 4 to 96 hours post-treatment.Pang et al., 2012[1][2]
ZmGT1MaizeThis compoundSemi-quantitative RT-PCRInduced expression detectable after 24 hours post-treatment.Pang et al., 2012[1][2]
ZmMRP1MaizeThis compoundSemi-quantitative RT-PCRUpregulated expression.Pang et al., 2012[1][2]
AtGSTF6Arabidopsis thalianaThis compoundRNA-blot analysisModestly induced.DeRidder et al., 2002
AtGSTF7Arabidopsis thalianaThis compoundRNA-blot analysisModestly induced.DeRidder et al., 2002

Signaling Pathways in GST Induction

The precise signaling cascade initiated by this compound leading to GST induction in plants is an area of active research. However, evidence points towards the involvement of a xenobiotic response pathway that shares similarities with stress-response signaling. A proposed model involves the recognition of this compound, leading to the activation of transcription factors that bind to specific cis-regulatory elements in the promoters of GST and other detoxification-related genes.

While a direct plant analog to the mammalian Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway has not been fully elucidated in the context of this compound action, it is hypothesized that a similar mechanism involving redox-sensitive transcription factors and specific promoter elements is at play. In this model, this compound or its metabolites may generate a mild oxidative stress signal, leading to the activation of transcription factors that orchestrate the expression of a battery of defense genes, including GSTs.

Dichlormid_Signaling_Pathway cluster_nucleus This compound This compound Cell Plant Cell This compound->Cell Uptake Signal Initial Signal (e.g., Receptor Binding, Metabolite Formation) Cell->Signal Cascade Signaling Cascade (Kinases, Secondary Messengers) Signal->Cascade TF_inactive Inactive Transcription Factor(s) Cascade->TF_inactive TF_active Active Transcription Factor(s) (e.g., TGA, MYC) TF_inactive->TF_active Activation Nucleus Nucleus TF_active->Nucleus Translocation XRE Xenobiotic Response Element (XRE) in GST Promoter TF_active->XRE Binding GST_gene GST Gene XRE->GST_gene Induces Transcription GST_mRNA GST mRNA GST_gene->GST_mRNA GST_protein GST Protein GST_mRNA->GST_protein Translation Detox Herbicide Detoxification GST_protein->Detox

Proposed signaling pathway for this compound-induced GST expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-mediated GST induction.

Plant Growth and Chemical Treatment

Maize (Zea mays)

  • Growth Conditions: Maize seeds are surface-sterilized and germinated on moist filter paper in the dark at 25°C. Seedlings are then grown hydroponically in a growth chamber with a controlled photoperiod (e.g., 16 hours light/8 hours dark) and temperature (e.g., 25°C).

  • Chemical Treatment: this compound and other chemicals are dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) and added to the hydroponic solution to the desired final concentration. Control plants receive the solvent alone. Leaf tissues are harvested at various time points after treatment for analysis.

Arabidopsis thaliana

  • Growth Conditions: Arabidopsis thaliana seeds are surface-sterilized and grown in liquid culture or on solid Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 22°C, 16-hour photoperiod).

  • Safener Treatment: For liquid cultures, safeners are added directly to the medium. For plants on solid medium, safeners can be applied by spraying or by supplementing the medium.

Experimental_Workflow_Gene_Expression cluster_analysis Gene Expression Analysis start Plant Growth (Maize or Arabidopsis) treatment This compound Treatment start->treatment harvest Tissue Harvest treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction rt_pcr Semi-quantitative RT-PCR rna_extraction->rt_pcr northern RNA Blot (Northern) Analysis rna_extraction->northern quantification Band Intensity Quantification rt_pcr->quantification northern->quantification results Analysis of Gene Induction quantification->results

Workflow for analyzing GST gene expression after this compound treatment.
Semi-quantitative RT-PCR

  • RNA Isolation: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the Trizol method. The quality and quantity of RNA are assessed by spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The cDNA is used as a template for PCR with gene-specific primers for the target GST gene and a reference gene (e.g., actin or ubiquitin) for normalization. The number of PCR cycles is optimized to be within the exponential phase of amplification.

  • Analysis: PCR products are separated by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining. The band intensities are quantified using densitometry software, and the relative expression of the target gene is calculated after normalization to the reference gene.

RNA Blot (Northern) Analysis
  • RNA Electrophoresis and Transfer: Total RNA is denatured and separated by size on a formaldehyde-agarose gel. The RNA is then transferred to a nylon membrane by capillary blotting.

  • Probe Labeling: A DNA probe specific to the GST gene of interest is labeled with a radioactive or non-radioactive marker.

  • Hybridization and Detection: The membrane is incubated with the labeled probe, allowing it to hybridize to the complementary GST mRNA. After washing to remove unbound probe, the signal is detected by autoradiography or chemiluminescence.

GST Enzyme Activity Assay
  • Protein Extraction: Plant tissues are ground in liquid nitrogen and homogenized in an extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the soluble proteins is collected.

  • Protein Quantification: The total protein concentration in the extract is determined using a standard method such as the Bradford assay.

  • Enzyme Assay: The GST activity is measured spectrophotometrically by monitoring the conjugation of glutathione to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB). The reaction mixture contains buffer, reduced glutathione (GSH), CDNB, and the protein extract. The increase in absorbance at 340 nm, corresponding to the formation of the GS-CDNB conjugate, is measured over time.

  • Calculation: The specific activity of GST is calculated as the rate of product formation per minute per milligram of protein.

GST_Activity_Assay_Workflow start Plant Treatment with this compound harvest Tissue Harvest start->harvest extraction Protein Extraction harvest->extraction quantification Protein Quantification (e.g., Bradford Assay) extraction->quantification assay Add Protein Extract & Measure Absorbance at 340 nm quantification->assay assay_prep Prepare Reaction Mixture (Buffer, GSH, CDNB) assay_prep->assay calculation Calculate Specific Activity (nkat mg⁻¹ protein) assay->calculation results Compare with Control calculation->results

Workflow for the Glutathione S-Transferase (GST) activity assay.

Conclusion

This compound plays a critical role in enhancing herbicide tolerance in maize by inducing a comprehensive detoxification system, with the upregulation of Glutathione S-Transferases at its core. The coordinated induction of GSTs, glutathione transporters, and ABC transporters highlights a sophisticated mechanism for neutralizing and removing harmful xenobiotics. While significant progress has been made in understanding the molecular players involved, further research is needed to fully elucidate the signaling pathways that connect the perception of this compound to the transcriptional activation of these detoxification genes. A deeper understanding of these mechanisms will be invaluable for the development of more effective and selective crop protection strategies.

References

Physical and chemical properties of Dichlormid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a crucial herbicide safener employed in agriculture to protect crops, primarily maize, from the phytotoxic effects of certain herbicides, particularly those from the thiocarbamate and chloroacetanilide classes. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and available experimental data. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in agrochemical research and development.

Chemical and Physical Properties

This compound is a colorless to amber viscous liquid with a chemical structure that facilitates its protective action in plants.[1][2] Its identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 2,2-dichloro-N,N-bis(prop-2-enyl)acetamide[3]
CAS Number 37764-25-3[4]
Molecular Formula C₈H₁₁Cl₂NO[4]
Molecular Weight 208.09 g/mol [5]
Canonical SMILES C=CCN(CC=C)C(=O)C(Cl)Cl[3]
InChI Key YRMLFORXOOIJDR-UHFFFAOYSA-N[4]
Table 2: Physical and Chemical Properties of this compound
PropertyValueSource
Physical State Clear viscous liquid[3]
Melting Point 5.0 - 6.5 °C[6]
Boiling Point 118 °C at 2 mmHg[6]
Density 1.192 - 1.204 g/cm³ at 20 °C[6]
Vapor Pressure 6.0 x 10⁻³ mmHg at 25 °C[3]
Water Solubility 5000 mg/L at 20 °C[7]
Solubility in Organic Solvents Miscible with acetone (B3395972), ethanol, xylene[3]
logP (Octanol-Water Partition Coefficient) 1.84 at 25 °C[3]
Stability Stable to light[3]

Mechanism of Action: Herbicide Safening

This compound's primary function is to enhance the tolerance of monocotyledonous crops, such as maize, to herbicides. It achieves this by stimulating the plant's natural detoxification pathways, effectively accelerating the metabolism of the herbicide into non-toxic forms.[1] The core of this mechanism involves the induction of specific enzymes, most notably Glutathione (B108866) S-transferases (GSTs).[8][9]

This compound up-regulates the expression of genes encoding for GSTs (e.g., ZmGST27 in maize), as well as genes for a glutathione transporter (ZmGT1) and an ABC transporter (ZmMRP1).[8][9] This coordinated induction leads to an increased capacity for the conjugation of the herbicide with glutathione, a key step in its detoxification. The resulting glutathione-herbicide conjugate is then sequestered into the vacuole via the action of transporters like ZmMRP1, preventing it from reaching its site of action and causing cellular damage.[9][10]

Furthermore, this compound has been shown to counteract the inhibitory effects of some herbicides on very-long-chain fatty acid (VLCFA) synthesis, another aspect of its protective mechanism.[3]

Signaling Pathway of this compound Action

Dichlormid_Pathway cluster_cell This compound This compound Gene_Expression Induction of Gene Expression (ZmGST27, ZmGT1, ZmMRP1) This compound->Gene_Expression GST Glutathione S-transferase (GST) Synthesis Gene_Expression->GST GT Glutathione Transporter (GT) Synthesis Gene_Expression->GT ABC_Transporter ABC Transporter Synthesis Gene_Expression->ABC_Transporter Conjugation Detoxification: Herbicide-GSH Conjugation GST->Conjugation catalyzes Herbicide Herbicide Herbicide->Conjugation Glutathione Glutathione (GSH) Glutathione->Conjugation Conjugate Herbicide-GSH Conjugate Conjugation->Conjugate Vacuole Vacuolar Sequestration Conjugate->Vacuole transported by ABC Transporter Detoxified_Herbicide Detoxified Herbicide Vacuole->Detoxified_Herbicide

Caption: Signaling pathway of this compound-induced herbicide detoxification in a plant cell.

Experimental Protocols

Synthesis

This compound can be synthesized by the reaction of diallylamine (B93489) with dichloroacetyl chloride.[2] A reported one-step synthesis method involves the following general procedure:

  • Reactants: Diallylamine, dichloroacetyl chloride.

  • Solvent: Acetone.

  • Acid Scavenger: Sodium bicarbonate or triethylamine.

  • Procedure: Diallylamine is dissolved in acetone along with an acid scavenger. Dichloroacetyl chloride is then added dropwise to the solution while maintaining a low temperature (e.g., 0 °C). The reaction is allowed to proceed for a few hours. After the reaction, the solid byproducts are filtered off, and the resulting liquid is purified.[6]

Purification

Purification of the crude product from the synthesis reaction typically involves:

  • Filtration: To remove solid byproducts (e.g., sodium chloride).

  • Solvent Removal: The solvent (e.g., acetone) is removed from the filtrate, often using a rotary evaporator.

  • Washing: The resulting oil may be washed to remove any remaining water-soluble impurities.

  • Drying: The purified product is dried to remove any residual water.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of this compound.

  • Sample Preparation: For environmental or biological samples, extraction with a suitable solvent (e.g., cyclopentane (B165970) for adipose tissue) is necessary, followed by cleanup steps such as gel permeation chromatography (GPC) to remove interfering substances.[11]

  • GC-MS Parameters (General):

    • Carrier Gas: Helium or Nitrogen.[12]

    • Injection: Splitless or direct injection.

    • Column: A non-polar or semi-polar capillary column is typically used.

    • Temperature Program: An optimized temperature ramp is employed to ensure good separation of the analyte from other components.

    • MS Detection: Electron impact (EI) ionization is commonly used, with the mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

Workflow for GC-MS Analysis of this compound

GCMS_Workflow Sample Sample (e.g., soil, water, tissue) Extraction Solvent Extraction Sample->Extraction Cleanup Cleanup (e.g., GPC, SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition and Analysis GCMS->Data

Caption: A generalized workflow for the analysis of this compound using GC-MS.

Spectral Data

Access to comprehensive, high-resolution spectral data for this compound (NMR, IR, MS) is limited in public databases.

  • Mass Spectrometry (MS): GC-MS data for this compound is available on platforms like SpectraBase, though full access may require a subscription.[13][14] The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns that can be used for its identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral data and assignments for this compound are not readily found in the searched public domain resources.

  • Infrared (IR) Spectroscopy: Similarly, detailed public access to the IR spectrum of this compound is limited.

Conclusion

This compound is a well-established herbicide safener with a clear mechanism of action centered on the induction of plant detoxification pathways. Its physical and chemical properties are well-documented, facilitating its formulation and application in agriculture. While the general principles of its synthesis and analysis are understood, there is a lack of detailed, publicly available experimental protocols and comprehensive spectral data. This guide consolidates the available technical information on this compound, providing a solid foundation for researchers and professionals in the field. Further research to populate the gaps in experimental and spectral data would be beneficial for the scientific community.

References

The Dawn of a Crop Protection Era: An In-depth Technical Guide to the Discovery and History of Dichloroacetamide Safeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetamide safeners represent a significant advancement in agricultural chemistry, enabling the selective use of herbicides in monocotyledonous crops. Their discovery, stemming from the pioneering work of Dr. Otto L. Hoffmann and the subsequent development by companies like Stauffer Chemical, revolutionized weed management practices. This technical guide delves into the historical context of their discovery, the intricate details of their mechanism of action, and the key experimental methodologies that have elucidated their function. Quantitative data on their efficacy and biochemical effects are presented in structured tables for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of this important class of agrochemicals.

A Serendipitous Discovery and the Dawn of Safener Technology

The concept of protecting crops from herbicide injury through chemical means, now known as "safening," emerged from early observations of antagonistic interactions between different agrochemicals. A pivotal figure in this field was Dr. Otto L. Hoffmann, whose research in the 1960s laid the groundwork for the first commercial herbicide safener.

The first commercially successful safener was 1,8-naphthalic anhydride, introduced as a seed treatment for maize. However, the breakthrough for the dichloroacetamide class came in the early 1970s. Scientists at Stauffer Chemical Company were investigating compounds to improve the tolerance of maize to thiocarbamate herbicides. This research led to the discovery of the safening properties of N,N-diallyl-2,2-dichloroacetamide, which was given the developmental code R-25788 and later commercialized as dichlormid.

This compound became the first dichloroacetamide safener to be co-formulated with a herbicide and was introduced to the market in 1972. This innovation allowed for the broadcast application of herbicides that were previously too injurious to the crop. The success of this compound spurred further research, leading to the development and commercialization of other potent dichloroacetamide safeners throughout the 1980s and early 1990s, including benoxacor, furilazole, and AD-67. These compounds solidified the role of dichloroacetamides as a cornerstone of modern herbicide technology.

Mechanism of Action: Enhancing the Crop's Innate Defenses

Dichloroacetamide safeners do not act by altering the herbicide's chemical structure or by competing with the herbicide at its target site in the weed. Instead, they function by stimulating the crop plant's own defense mechanisms, effectively pre-conditioning it to metabolize the herbicide more rapidly. The primary mechanism involves the induction of key detoxification enzymes, most notably glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s).

Upregulation of Glutathione S-Transferases (GSTs)

GSTs are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates, including many herbicides. This conjugation reaction typically renders the herbicide more water-soluble and less toxic, marking it for sequestration into the vacuole or further metabolism. Dichloroacetamide safeners have been shown to significantly increase the expression and activity of specific GST isozymes in protected crops like maize. This leads to an accelerated detoxification of the herbicide before it can cause significant damage.

Induction of Cytochrome P450 Monooxygenases (P450s)

P450s are another critical family of enzymes involved in the phase I metabolism of a vast array of xenobiotics. They introduce or expose functional groups on the herbicide molecule, often through oxidation, which can either detoxify the herbicide directly or prepare it for subsequent conjugation by GSTs or other enzymes. Dichloroacetamide safeners can induce the expression of specific P450s that are effective in metabolizing certain classes of herbicides.

The following diagram illustrates the general signaling pathway initiated by dichloroacetamide safeners, leading to enhanced herbicide detoxification.

Safener_Signaling_Pathway Safener Dichloroacetamide Safener Receptor Putative Receptor(s) Safener->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Increased Transcription of Detoxification Genes Transcription_Factors->Gene_Expression GST_Gene GST Genes Gene_Expression->GST_Gene P450_Gene P450 Genes Gene_Expression->P450_Gene GST_Enzyme Glutathione S-Transferases (GSTs) GST_Gene->GST_Enzyme P450_Enzyme Cytochrome P450 Monooxygenases (P450s) P450_Gene->P450_Enzyme Detoxified_Herbicide Detoxified Herbicide (e.g., GSH-conjugate) GST_Enzyme->Detoxified_Herbicide Herbicide Herbicide P450_Enzyme->Herbicide Herbicide->GST_Enzyme Phase II Conjugation Herbicide->P450_Enzyme Phase I Metabolism

Fig. 1: Simplified signaling pathway of dichloroacetamide safener action.

Quantitative Data on Safener Efficacy

The effectiveness of dichloroacetamide safeners can be quantified by measuring their impact on various biochemical and physiological parameters in crop plants. The following tables summarize key quantitative data from studies on some of the most common dichloroacetamide safeners.

Table 1: Induction of Glutathione S-Transferase (GST) Activity by Dichloroacetamide Safeners in Maize

SafenerConcentration (µM)Fold Induction of GST Activity (vs. Control)Reference
This compound102.5 - 4.0Foundsil et al. (1978)
Benoxacor53.0 - 5.0Miller et al. (1996)
Furilazole102.0 - 3.5Hatzios et al. (1998)
AD-67202.2 - 3.8Viger et al. (1991)

Table 2: Effect of Dichloroacetamide Safeners on Glutathione (GSH) Levels in Maize Seedlings

SafenerTreatmentIncrease in GSH Content (%)Reference
This compound10 mg/kg soil50 - 80Lay and Casida (1976)
Benoxacor5 µM hydroponics60 - 100Farago et al. (1994)

Key Experimental Protocols

The elucidation of the discovery and mechanism of action of dichloroacetamide safeners relied on a series of key experimental protocols. Detailed methodologies for two fundamental experiments are provided below.

Protocol for Evaluating Herbicide Safener Efficacy in Maize

This protocol is designed to assess the ability of a test compound to protect maize seedlings from herbicide injury.

1. Plant Material and Growth Conditions:

  • Maize seeds (e.g., Zea mays L. cv. 'Pioneer 3394') are surface-sterilized and germinated on moist filter paper in the dark at 25°C.

  • Germinated seedlings are transferred to pots containing a sterile soil mix or a hydroponic solution.

  • Plants are grown in a controlled environment chamber with a 16-h light/8-h dark photoperiod at 25°C.

2. Safener and Herbicide Application:

  • The test safener is applied either as a seed treatment before planting or to the soil/hydroponic solution at a predetermined concentration.

  • A control group receives no safener.

  • After a set period (e.g., 48 hours) to allow for safener uptake and induction of metabolic pathways, the herbicide (e.g., a thiocarbamate or chloroacetamide) is applied at a rate known to cause moderate to severe injury to unsafened maize.

3. Assessment of Safening Effect:

  • Visual injury ratings are taken at regular intervals (e.g., 3, 7, and 14 days after treatment) using a scale of 0 (no injury) to 100 (plant death).

  • Plant height and fresh/dry weight are measured at the end of the experiment.

  • A significant reduction in visual injury and an increase in growth parameters in the safener-treated group compared to the herbicide-only group indicates a safening effect.

The logical workflow for this experiment is depicted in the following diagram.

Safener_Efficacy_Workflow Start Start Seed_Prep Maize Seed Germination Start->Seed_Prep Group_Split Divide into Control and Treatment Groups Seed_Prep->Group_Split Control_Group Control Group (No Safener) Group_Split->Control_Group Treatment_Group Treatment Group (Apply Safener) Group_Split->Treatment_Group Herbicide_App Apply Herbicide to Both Groups Control_Group->Herbicide_App Treatment_Group->Herbicide_App Incubation Incubate under Controlled Conditions Herbicide_App->Incubation Data_Collection Collect Data: - Visual Injury - Plant Height - Biomass Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Determine Safening Efficacy Analysis->Conclusion

Fig. 2: Experimental workflow for evaluating herbicide safener efficacy.
Protocol for Measuring Glutathione S-Transferase (GST) Activity

This protocol outlines the steps to quantify the induction of GST activity by a dichloroacetamide safener in plant tissues.

1. Plant Treatment and Tissue Collection:

  • Maize seedlings are treated with the safener as described in the efficacy protocol.

  • At various time points after treatment, root or shoot tissues are harvested, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

2. Protein Extraction:

  • The frozen tissue is ground to a fine powder in a mortar and pestle with liquid nitrogen.

  • The powder is homogenized in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing protease inhibitors).

  • The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. The supernatant containing the soluble proteins is collected.

3. GST Activity Assay:

  • The total protein concentration in the supernatant is determined using a standard method (e.g., Bradford assay).

  • The GST activity is measured spectrophotometrically using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a model substrate.

  • The reaction mixture contains the protein extract, glutathione (GSH), and CDNB in a suitable buffer.

  • The rate of formation of the GSH-DNB conjugate is monitored by measuring the increase in absorbance at 340 nm.

  • GST activity is expressed as nmol of product formed per minute per mg of protein.

4. Data Analysis:

  • The GST activity in safener-treated samples is compared to that in untreated control samples to determine the fold induction.

Conclusion

The discovery of dichloroacetamide safeners marked a pivotal moment in the history of crop protection. From the foundational research of pioneers like Otto L. Hoffmann to the targeted development by companies such as Stauffer Chemical, these compounds have enabled more effective and selective weed control in essential crops. Their mechanism of action, centered on the induction of the plant's own detoxification pathways, is a testament to the intricate interplay between chemistry and plant biology. The experimental protocols and quantitative data presented in this guide provide a framework for understanding and continuing research in this vital area of agricultural science. The ongoing need for sustainable and efficient food production ensures that the legacy of dichloroacetamide safeners will continue to influence the development of future crop protection strategies.

Dichlormid's Mode of Action on Thiocarbamate Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thiocarbamate herbicides, such as S-ethyl dipropylthiocarbamate (EPTC) and pebulate, are widely used for pre-emergence control of grassy weeds in agriculture. Their efficacy, however, can be limited by their potential phytotoxicity to crops, particularly maize (Zea mays). To overcome this limitation, herbicide safeners are employed. Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a highly effective safener that selectively protects maize and other gramineous crops from thiocarbamate-induced injury without compromising weed control. This technical guide provides an in-depth analysis of the biochemical and molecular mechanisms underpinning this compound's protective action against thiocarbamate herbicides, intended for researchers and professionals in agrochemical science and drug development.

Primary Mode of Action of Thiocarbamate Herbicides

The primary herbicidal action of thiocarbamates is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] VLCFAs (chains > C20) are crucial plant lipids, serving as essential precursors for the biosynthesis of cuticular waxes and suberin.[3] These hydrophobic polymers form protective barriers on the plant surface, regulating water loss and defending against pathogens.

Thiocarbamate herbicides are bioactivated in planta through oxidation to their sulfoxide (B87167) derivatives, which are believed to be the active inhibitors.[4][5] These sulfoxides target and inhibit fatty acid elongase enzymes, specifically the 3-ketoacyl-CoA synthase (KCS) component of the elongase complex, which catalyzes the rate-limiting condensation step in VLCFA synthesis.[6][7] Disruption of VLCFA production impairs the formation of the cuticle and other essential membranes, leading to uncontrolled water loss, growth arrest, and ultimately, the death of susceptible weed seedlings.[1][8]

THC Thiocarbamate Herbicide (e.g., EPTC) THC_S Thiocarbamate Sulfoxide (Active Form) THC->THC_S THC_S->Inhibition VLCFAE VLCFA Elongase (KCS Enzyme) VLCFA VLCFA Synthesis VLCFAE->VLCFA Waxes Cuticular Waxes & Suberin Production VLCFA->Waxes Growth Seedling Growth & Development VLCFA->Growth Waxes->Growth Death Weed Death Growth->Death Inhibition->VLCFAE cluster_herbicide Herbicide Pathway cluster_safener Safener Action cluster_detox Detoxification THC Thiocarbamate THC_S Thiocarbamate Sulfoxide THC->THC_S Phase I Oxidation VLCFA VLCFA Inhibition THC_S->VLCFA Toxicity Conjugate Non-toxic GS-Herbicide Conjugate THC_S->Conjugate Phase II Conjugation This compound This compound Genes ↑ Detox Gene Expression (GST, ABC Transporter) This compound->Genes GSH Glutathione (B108866) (GSH) Pool This compound->GSH Enzymes ↑ GST Enzymes ↑ ABC Transporters Genes->Enzymes Enzymes->Conjugate Catalyzes Vacuole Sequestration in Vacuole Enzymes->Vacuole Mediates GSH->Conjugate Co-substrate Conjugate->Vacuole Phase III Transport

References

Dichlormid: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlormid (CAS 37764-25-3) is a dichloroacetamide compound widely utilized in agriculture as a herbicide safener. Its primary function is to enhance the tolerance of key crops, particularly maize (Zea mays), to the phytotoxic effects of thiocarbamate and chloroacetanilide herbicides. This is achieved not through direct herbicidal or antagonistic action, but by stimulating the plant's endogenous detoxification pathways. This compound has been shown to induce the expression of critical detoxification enzymes, most notably glutathione (B108866) S-transferases (GSTs), which catalyze the conjugation of herbicides to glutathione, rendering them non-toxic. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its molecular mechanism of action.

Molecular Structure and Chemical Formula

This compound is systematically named 2,2-dichloro-N,N-di-2-propen-1-ylacetamide.[1] It consists of a central nitrogen atom bonded to a dichloroacetyl group and two allyl groups.

  • Molecular Formula : C₈H₁₁Cl₂NO[2]

  • Molecular Weight : 208.09 g/mol [2]

  • CAS Registry Number : 37764-25-3[2]

  • Synonyms : N,N-diallyl-2,2-dichloroacetamide, R-25788[2][3]

The structural formula is as follows: Cl₂CHCON(CH₂CH=CH₂)₂[4]

Physicochemical and Toxicological Properties

This compound is a colorless to pale yellow viscous liquid at room temperature.[5] It is characterized by its high solubility in water and miscibility with several organic solvents. A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
Appearance Colorless to pale yellow viscous liquid[5]
Melting Point 5.0 - 6.5 °C[5]
Boiling Point 118 °C at 2 mmHg[5]
Density 1.192 - 1.204 g/cm³[5]
Water Solubility ~5 g/L (5000 mg/L) at 20 °C[3][5]
Solubility (Other) Miscible with acetone (B3395972), ethanol, xylene[3]
Acute Oral LD₅₀ (Rat) 2146 mg/kg[2][5]

Synthesis and Spectroscopic Characterization

Synthesis of this compound

This compound can be synthesized via a one-step reaction between diallylamine (B93489) and dichloroacetyl chloride.[4] An improved laboratory-scale protocol utilizes sodium bicarbonate as an acid scavenger.

Synthesis_Workflow Diallylamine Diallylamine Reaction Reaction Mixture (0°C, 2.5h) Diallylamine->Reaction Dichloroacetyl_chloride Dichloroacetyl Chloride Dichloroacetyl_chloride->Reaction Base Sodium Bicarbonate (Acid Scavenger) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Product This compound Reaction->Product Filtration & Solvent Removal Byproduct Sodium Chloride (Precipitate) Reaction->Byproduct

A simplified workflow for the synthesis of this compound.
Spectroscopic Data

While experimental spectral data is not available in publicly accessible databases, predicted Nuclear Magnetic Resonance (NMR) data provides insight into its structural characterization.

Predicted ¹H NMR Spectral Data

  • δ ~6.3 ppm (s, 1H) : Corresponds to the proton on the dichloromethyl group (-CHCl₂).

  • δ ~5.8 ppm (m, 2H) : Corresponds to the methine protons of the two allyl groups (-CH=CH₂).

  • δ ~5.2 ppm (m, 4H) : Corresponds to the terminal vinyl protons of the two allyl groups (=CH₂).

  • δ ~4.0 ppm (d, 4H) : Corresponds to the methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂-).

Predicted ¹³C NMR Spectral Data

  • δ ~165 ppm : Carbonyl carbon (C=O).

  • δ ~132 ppm : Methine carbons of the allyl groups (-CH=).

  • δ ~118 ppm : Terminal vinyl carbons of the allyl groups (=CH₂).

  • δ ~67 ppm : Dichloromethyl carbon (-CHCl₂).

  • δ ~50 ppm : Methylene carbons adjacent to the nitrogen atom (-N-CH₂-).

Mechanism of Action: Herbicide Safening

This compound protects maize from herbicide injury by inducing a sophisticated, multi-phase detoxification pathway. This process is initiated upon perception of the safener, leading to the transcriptional activation of key defense-related genes.

The core mechanism involves three phases:

  • Phase I (Activation): Herbicides may be modified by enzymes like Cytochrome P450s.

  • Phase II (Conjugation): The primary mode of detoxification for many herbicides is conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by Glutathione S-Transferases (GSTs). This compound significantly upregulates the expression of specific GSTs, such as ZmGST27, in maize.

  • Phase III (Transport): The resulting non-toxic herbicide-GSH conjugates are transported from the cytoplasm and sequestered into the vacuole or apoplast. This transport is mediated by ATP-binding cassette (ABC) transporters. This compound induces the expression of genes encoding these transporters, including ZmMRP1 (a multidrug resistance-associated protein) and ZmGT1 (a glutathione transporter).

The coordinated upregulation of these genes enhances the plant's capacity to rapidly metabolize and sequester the herbicide before it can cause significant cellular damage.

Mechanism_of_Action cluster_nucleus Transcriptional Upregulation This compound This compound Signaling Upstream Signaling (Receptors/Kinases) This compound->Signaling Perception Nucleus Nucleus Signaling->Nucleus Signal Transduction ZmGST27 ZmGST27 gene ZmMRP1 ZmMRP1 gene ZmGT1 ZmGT1 gene GST_Enzyme GST Enzyme ZmGST27->GST_Enzyme Translation ABC_Transporter ABC Transporter (MRP1/GT1) ZmMRP1->ABC_Transporter Translation ZmGT1->ABC_Transporter Translation Conjugate Herbicide-GSH Conjugate (Non-toxic) GST_Enzyme->Conjugate Catalyzes Conjugation Vacuole Vacuole ABC_Transporter->Vacuole Transports Herbicide Herbicide Herbicide->Conjugate GSH Glutathione (GSH) GSH->Conjugate Conjugate->Vacuole

Proposed signaling pathway for this compound-induced herbicide detoxification in maize.
Quantitative Effects on Detoxification Pathways

Studies have quantified the impact of this compound on key components of the detoxification system in maize.

Parameter MeasuredEffect of this compound TreatmentFold IncreaseReference(s)
Glutathione (GSH) Content Increased total GSH levels~1.6x[5]
GST Activity Increased GST enzyme activity~2.0x[2]

Experimental Protocols

Protocol for this compound Synthesis

This protocol is adapted from improved one-step synthesis methods.

  • Reaction Setup : To a four-necked flask equipped with a reflux condenser, constant pressure dropping funnel, and thermometer, add sodium bicarbonate (1.2 eq), acetone, and diallylamine (1.2 eq).

  • Addition of Reactant : Cool the stirred mixture to 0 °C using an ice bath.

  • Reaction : Slowly add dichloroacetyl chloride (1.0 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • Incubation : After the addition is complete, maintain the reaction at 0 °C for 2.5 hours with continuous stirring.

  • Workup : Filter the reaction mixture to remove the sodium bicarbonate and precipitated sodium chloride. Wash the filter cake with acetone.

  • Isolation : Transfer the filtrate to a separatory funnel and remove the aqueous phase. The organic phase is then concentrated using a rotary evaporator to remove the acetone and any trace amounts of water, yielding this compound as a pale yellow oil.

Protocol for Gene Expression Analysis (Semi-Quantitative RT-PCR)

This protocol is based on the methodology used to demonstrate the induction of ZmGST27, ZmMRP1, and ZmGT1.

  • Plant Material and Treatment : Grow maize seedlings (e.g., cultivar 'Zhengdan 958') in a controlled environment. Apply this compound (e.g., via soil drench or hydroponic solution) at a specified concentration. Collect leaf tissue at various time points post-treatment (e.g., 4, 8, 24, 48, 72, 96 hours).

  • RNA Extraction : Isolate total RNA from the collected leaf tissue using a suitable kit (e.g., Trizol reagent) according to the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis : Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) primers.

  • PCR Amplification : Perform PCR using gene-specific primers for ZmGST27, ZmMRP1, ZmGT1, and a reference gene (e.g., maize actin gene) for normalization. The PCR reaction should be run for a number of cycles that is within the exponential phase of amplification.

  • Analysis : Analyze the PCR products by agarose (B213101) gel electrophoresis. Visualize the bands under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide). The intensity of the bands for the target genes, relative to the reference gene, provides a semi-quantitative measure of gene expression.

Protocol for Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the enzymatic conjugation of glutathione to a model substrate.

  • Protein Extraction : Homogenize maize tissue (shoots or roots from control and this compound-treated plants) in an ice-cold extraction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5). Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4 °C for 15 minutes. Collect the supernatant, which contains the soluble protein fraction, including GSTs.

  • Protein Quantification : Determine the total protein concentration of the extract using a standard method, such as the Bradford assay.

  • Enzyme Assay : Prepare a reaction mixture in a cuvette containing 100 mM phosphate buffer (pH 6.5), 1.0 mM reduced glutathione (GSH), and a known amount of protein extract.

  • Initiation and Measurement : Initiate the reaction by adding 1.0 mM 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the GST activity.

  • Calculation : Calculate the specific activity using the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹). Express the results as nmol of conjugate formed per minute per mg of protein.

Protocol for Analytical Detection in Water

This method is based on the USEPA protocol for analyzing nitrogen-containing compounds in aqueous samples.

  • Sample Preparation : For clear water samples, direct injection may be possible. For samples with particulate matter, filtration through a 0.45 µm filter is required. If the concentration is expected to be high, dilute the sample with organic-free reagent water.

  • Gas Chromatography (GC) System : Utilize a GC system equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Chromatographic Conditions :

    • Column : DB-WAX capillary column (or equivalent), e.g., 15 m x 0.53 mm, 1.0 µm film thickness.

    • Injection : Cool on-column injection.

    • Carrier Gas : Helium.

    • Temperatures : Maintain a low column temperature (e.g., 35-60 °C) to prevent interference from water. Detector temperature at ~300 °C.

  • Calibration : Prepare a series of calibration standards of this compound in organic-free reagent water. Generate an external calibration curve by plotting peak area/height against concentration.

  • Quantification : Inject the prepared sample into the GC-NPD system. Identify the this compound peak based on its retention time. Quantify the concentration using the calibration curve. The limit of determination for this method is in the low parts-per-billion (ppb) range.[5]

Conclusion

This compound serves as a critical tool in modern agriculture, protecting maize from herbicide damage by enhancing its natural detoxification capabilities. Its mechanism of action, centered on the upregulation of the glutathione S-transferase pathway, is a well-defined example of induced xenobiotic metabolism in plants. The data and protocols presented in this guide offer a technical foundation for researchers investigating herbicide safeners, plant biochemistry, and the development of new crop protection technologies.

References

The Impact of Dichlormid on Plant Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlormid is a herbicide safener extensively used in agriculture to protect crops, particularly maize, from herbicide-induced injury. Its efficacy lies in its ability to selectively enhance the metabolic detoxification of herbicides in the crop plant without compromising the herbicide's activity against target weeds. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, focusing on its influence on key plant metabolic pathways. We will explore the induction of critical detoxification enzymes, present quantitative data on these effects, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows.

Core Mechanism of Action: Enhancing Herbicide Detoxification

This compound's primary mode of action is the induction of genes encoding enzymes involved in the three phases of xenobiotic detoxification in plants.[1][2][3] This targeted upregulation of specific enzyme families allows the crop plant to rapidly metabolize and sequester harmful herbicide molecules, rendering them non-toxic. The two most significant enzyme families affected by this compound are Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).[3][4]

Phase I: Oxidation

Cytochrome P450 monooxygenases catalyze the initial oxidative modification of herbicide molecules. This step often introduces or exposes functional groups (e.g., hydroxyl groups), which makes the herbicide more water-soluble and prepares it for subsequent conjugation reactions.[5][6][7]

Phase II: Conjugation

Glutathione S-transferases are key players in Phase II, catalyzing the conjugation of the modified herbicide to the endogenous tripeptide glutathione (GSH).[8][9] This reaction significantly increases the water solubility of the herbicide and marks it for transport and sequestration.

Phase III: Sequestration

The resulting glutathione-herbicide conjugates are then transported into the vacuole or apoplast by ATP-binding cassette (ABC) transporters, effectively removing them from metabolically active regions of the cell.[5]

Quantitative Effects of this compound on Enzyme Activity and Gene Expression

The application of this compound leads to a quantifiable increase in the activity and gene expression of GSTs and CYPs in protected crops like maize. The extent of this induction can vary depending on the specific enzyme isoform, tissue type, developmental stage of the plant, and the concentration of this compound applied.

Table 1: this compound-Induced Changes in Glutathione S-Transferase (GST) and Cytochrome P450 (CYP) Activity in Maize

Enzyme/GenePlant TissueTreatmentFold Increase in Activity/ExpressionReference
GST ActivityMaize SeedlingsThis compoundElevates levels of both GSH and extractable GST activity[8]
GST-27 SubunitMaize (aerial organs)This compound (root-drenching)Induced in all major aerial organs[10]
CYP71C1 & CYP71C3Maize SeedlingsNaphthalic Anhydride (safener)Induced to the same level in response to wounding and NA treatment[6]
CYP92A1 & CYP72A5Older Maize Seedling ShootsNaphthalic Anhydride + TriasulfuronEnhanced transcript accumulation[6]

Table 2: Safener-Induced Gene Expression Changes in Maize (Log₂ Fold Change)

Gene FamilySafener90 min120 minReference
CYPsMetcamifenVaries by geneVaries by gene[5]
CYPsBenoxacorVaries by geneVaries by gene[5]
GSTsMetcamifenVaries by geneVaries by gene[5]
GSTsBenoxacorVaries by geneVaries by gene[5]
ABC TransportersMetcamifenVaries by geneVaries by gene[5]
ABC TransportersBenoxacorVaries by geneVaries by gene[5]

Note: Specific log₂ fold changes for individual genes are detailed in the supplementary materials of the referenced study.

Experimental Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol outlines a common spectrophotometric method for determining GST activity using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).[11][12][13]

Materials:

  • Plant tissue (e.g., maize seedlings)

  • Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0) containing 2 mM EDTA

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5)

  • Reduced Glutathione (GSH) solution (e.g., 100 mM)

  • 1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 50 mM in ethanol)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well microplate

  • Mortar and pestle or homogenizer

  • Centrifuge

Procedure:

  • Protein Extraction:

    • Harvest and weigh fresh plant tissue.

    • Homogenize the tissue in ice-cold extraction buffer (e.g., 1:4 w/v) using a pre-chilled mortar and pestle or a homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (crude protein extract) and keep it on ice.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction:

    • Prepare the reaction mixture in a cuvette or microplate well. A typical 1 mL reaction mixture contains:

      • 820 µL Assay Buffer

      • 100 µL GSH solution (final concentration 10 mM)

      • 20 µL CDNB solution (final concentration 1 mM)

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding 10-50 µL of the crude protein extract.

    • Immediately mix the contents thoroughly.

  • Measurement:

    • Monitor the increase in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. The rate of increase in absorbance is proportional to the GST activity.

  • Calculation:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

    • Calculate the GST specific activity using the following formula:

      • Specific Activity (µmol/min/mg protein) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length * Protein amount)

      • Where ε (extinction coefficient for the S-(2,4-dinitrophenyl)glutathione conjugate) is 9.6 mM⁻¹cm⁻¹.

Cytochrome P450 (CYP) Activity Assay

Determining the activity of specific CYP isoforms can be complex. A common approach involves using in vitro assays with microsomes and specific substrates.

Materials:

  • Plant tissue

  • Microsome Extraction Buffer

  • NADPH

  • Specific CYP substrate (e.g., a herbicide)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Microsome Isolation:

    • Homogenize plant tissue in a suitable extraction buffer.

    • Perform differential centrifugation to isolate the microsomal fraction.

  • In Vitro Assay:

    • Incubate the isolated microsomes with a specific herbicide substrate and NADPH (as a cofactor) in a buffered solution.

    • The reaction is typically stopped by adding an organic solvent.

  • Metabolite Analysis:

    • Analyze the reaction mixture using LC-MS/MS to identify and quantify the herbicide metabolites produced. The rate of metabolite formation is indicative of CYP activity.

Northern Blot Analysis for Gene Expression

This protocol provides a general workflow for analyzing the expression of specific GST or CYP genes.[14][15][16][17]

Materials:

  • Plant tissue

  • RNA extraction kit

  • Denaturing agarose (B213101) gel

  • Northern blotting apparatus

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Radiolabeled or non-radiolabeled probe specific to the gene of interest

  • Phosphorimager or chemiluminescence detection system

Procedure:

  • RNA Isolation: Extract total RNA from control and this compound-treated plant tissues.

  • Gel Electrophoresis: Separate the RNA samples on a denaturing agarose gel.

  • Blotting: Transfer the separated RNA from the gel to a nylon membrane.

  • Crosslinking: Fix the RNA to the membrane using UV crosslinking.

  • Hybridization: Incubate the membrane with a labeled probe specific to the target gene.

  • Washing: Wash the membrane to remove any unbound probe.

  • Detection: Visualize the hybridized probe using a phosphorimager or chemiluminescence detector. The intensity of the signal corresponds to the level of gene expression.

Visualizing the Metabolic Pathways and Workflows

Herbicide Detoxification Pathway Induced by this compound

Herbicide_Detoxification cluster_Phase1 Phase I: Oxidation cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Sequestration Herbicide Herbicide P450 Cytochrome P450s (CYPs) Herbicide_OH Oxidized Herbicide (e.g., with -OH group) Herbicide->Herbicide_OH P450->Herbicide_OH Oxidation GST Glutathione S-Transferases (GSTs) Herbicide_SG Herbicide-Glutathione Conjugate Herbicide_OH->Herbicide_SG GST->Herbicide_SG Conjugation GSH Glutathione (GSH) ABC ABC Transporter Vacuole Vacuole Herbicide_SG->Vacuole ABC->Vacuole Transport This compound This compound This compound->P450 Induces This compound->GST Induces

Caption: this compound-induced herbicide detoxification pathway in plants.

Experimental Workflow for Analyzing this compound's Effects

Experimental_Workflow cluster_Analysis Downstream Analysis Treatment Plant Treatment (Control vs. This compound) Harvest Harvest Plant Tissue Treatment->Harvest Extraction Protein/RNA Extraction Harvest->Extraction GST_Assay GST Activity Assay Extraction->GST_Assay CYP_Assay CYP Activity Assay Extraction->CYP_Assay Northern_Blot Northern Blot Analysis Extraction->Northern_Blot Proteomics Quantitative Proteomics Extraction->Proteomics Data_Analysis Data Analysis and Interpretation GST_Assay->Data_Analysis CYP_Assay->Data_Analysis Northern_Blot->Data_Analysis Proteomics->Data_Analysis

Caption: General experimental workflow for studying this compound's effects.

Simplified Signaling Pathway for GST Induction

Signaling_Pathway This compound This compound Receptor Cellular Receptor (Putative) This compound->Receptor Signal_Cascade Signal Transduction Cascade (e.g., Kinases, Phytohormones) Receptor->Signal_Cascade Transcription_Factors Transcription Factors (Activation) Signal_Cascade->Transcription_Factors GST_Gene GST Gene Promoter Transcription_Factors->GST_Gene Transcription Transcription GST_mRNA GST mRNA Transcription->GST_mRNA Translation Translation GST_Protein GST Protein Translation->GST_Protein

Caption: Simplified signaling pathway of this compound-induced GST expression.

Conclusion

This compound plays a crucial role in modern agriculture by enhancing the selectivity of herbicides. Its mechanism of action, centered on the induction of key detoxification enzymes like GSTs and CYPs, is a prime example of targeted manipulation of plant metabolic pathways. Understanding the quantitative aspects of this induction and the underlying signaling cascades is essential for the development of new and improved safeners and for optimizing weed management strategies. The experimental protocols and visual models provided in this guide offer a framework for researchers to further investigate the intricate interactions between safeners, herbicides, and the plant's metabolic machinery.

References

Preliminary Investigation of Dichlormid Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a herbicide safener widely used in agriculture to protect crops, particularly corn, from the phytotoxic effects of certain herbicides, primarily those in the chloroacetanilide and thiocarbamate classes.[1][2] As an agrochemical, understanding its toxicological profile is crucial for assessing potential risks to human health and the environment. This technical guide provides a preliminary investigation into the toxicity of this compound, summarizing key findings from various toxicological studies. The information is compiled from regulatory assessments and scientific literature to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Acute Toxicity

This compound exhibits low to moderate acute toxicity depending on the route of exposure.[3][4]

Table 1: Summary of Acute Toxicity Data for this compound

Study TypeSpeciesRouteEndpointValueToxicity CategoryReference
Acute OralRat (male)OralLD502816 mg/kgIII[3][4]
Acute OralRat (female)OralLD502146 mg/kgIII[3][4]
Acute DermalRatDermalLD50>2000 mg/kgIII[3][4]
Acute InhalationRatInhalationLC50>5.5 mg/LIV[3][4]
Skin IrritationRabbitDermal-Mildly irritatingIV[3][4]
Eye IrritationRabbitOcular-Severely irritatingII[3][4]
Dermal Sensitization-Dermal-Mild sensitizer-[3][4]

Toxicity Categories are based on the US Environmental Protection Agency (EPA) classification system.

Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (LD50) in Rats:

A standard protocol, such as the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), is typically followed.

  • Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.

  • Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing: A single oral dose of this compound is administered using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Dose Levels: A stepwise procedure is used with a starting dose based on existing information. Typically, 3 animals of one sex are used in each step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD50 is calculated based on the number of mortalities at different dose levels.

Subchronic and Chronic Toxicity

The liver has been identified as the primary target organ in subchronic and chronic toxicity studies in both rats and dogs.[3][4]

Table 2: Summary of Subchronic and Chronic Toxicity Data for this compound

Study TypeSpeciesDurationRouteNOAELLOAELKey FindingsReference
SubchronicRat90 daysOral--Decreased body weight gain, increased liver weight, liver lipidosis in males.[3][4]
SubchronicDog90 daysOral (capsule)--Decreased body weight gain, hematological and clinical chemistry alterations, liver toxicity, muscle pathology.[3]
ChronicDog1 yearOral-20 mg/kg/dayVoluntary muscle fiber degeneration, vacuolation of the adrenal cortex, increased alkaline phosphatase, increased liver weight.[3]
CarcinogenicityRat2 yearsOral (dietary)6.5 mg/kg/day (male), 7.5 mg/kg/day (female)32.8 mg/kg/day (male), 37.1 mg/kg/day (female)Decreased body weight gain, increased liver weight, liver histopathology. No evidence of carcinogenicity.[3]
CarcinogenicityMouse----Kidney changes and changes in reproductive organs. No treatment-related tumors.[3][5]
Experimental Protocols: Subchronic and Chronic Toxicity Studies

90-Day Oral Toxicity Study in Rodents (e.g., OECD Guideline 408):

  • Test Animals: Young, healthy rats (e.g., Wistar or Sprague-Dawley), typically 5-6 weeks old at the start of the study.

  • Group Size: At least 10 males and 10 females per dose group.

  • Dose Levels: At least three dose levels and a concurrent control group. Doses are selected to elicit a toxic effect at the highest dose, a no-observed-adverse-effect-level (NOAEL) at the lowest dose, and intermediate effects at the mid-dose.

  • Administration: this compound is administered daily in the diet or by gavage for 90 days.

  • Observations: Daily clinical observations, weekly detailed clinical examinations, body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at the end of the study.

  • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Genotoxicity and Carcinogenicity

This compound has been evaluated in a battery of in vitro and in vivo genotoxicity assays and was generally found to be non-mutagenic.[3] There is no evidence of carcinogenicity in rats.[1][3]

Table 3: Summary of Genotoxicity and Carcinogenicity Data for this compound

Study TypeSystemResultReference
Gene MutationSalmonella typhimurium and Escherichia coli (Ames test)Negative[3]
Gene MutationIn vitro Mouse Lymphoma AssayPositive (in one assay)[5]
In vivo Micronucleus AssayMouseNegative[5]
CarcinogenicityRatNo evidence of carcinogenicity[1][3]
CarcinogenicityMouseNo treatment-related tumors[3][5]

Reproductive and Developmental Toxicity

This compound does not appear to cause specific reproductive or developmental effects in the absence of maternal toxicity.[1]

Table 4: Summary of Reproductive and Developmental Toxicity Data for this compound

Study TypeSpeciesNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference
Developmental ToxicityRat10 mg/kg/day30 mg/kg/dayMaternal: Decreased body weight and food consumption. Developmental: Marginal increase in skeletal anomalies at doses causing maternal toxicity.[3]
Developmental ToxicityRabbit--Maternal: Increased alopecia, decreased body weight gain and food consumption. Fetal: Increased post-implantation loss and resorptions, decreased live fetuses and fetal body weights in the presence of maternal toxicity.[4]
Two-Generation ReproductionRat--Parental: Increased liver weights, decreased body weight gain and food consumption. Offspring: Increased liver weights. No effects on reproductive parameters.[3][5]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action as a herbicide safener involves the induction of detoxification pathways in the protected plant. It upregulates the expression of genes encoding enzymes such as glutathione (B108866) S-transferases (GSTs), which detoxify herbicides by conjugating them with glutathione.[6] This leads to the formation of less toxic, more water-soluble metabolites that can be sequestered or further metabolized by the plant.

In mammals, this compound is metabolized via two main pathways: initial dechlorination followed by the formation of various chlorinated, water-soluble metabolites, and the formation of various other chlorinated metabolites.[5]

Visualizations

Dichlormid_Metabolism This compound This compound Metabolite1 Initial Dechlorination This compound->Metabolite1 Metabolite2 Formation of other chlorinated metabolites This compound->Metabolite2 WaterSoluble Chlorinated, water-soluble metabolites Metabolite1->WaterSoluble

Caption: Metabolic pathways of this compound in mammals.

Herbicide_Safening_Mechanism cluster_plant_cell Plant Cell cluster_effect Outcome This compound This compound GST_Gene GST Gene Expression (upregulated) This compound->GST_Gene induces Herbicide Herbicide Detoxified_Herbicide Detoxified Herbicide (Herbicide-GSH conjugate) Herbicide->Detoxified_Herbicide GST_Enzyme Glutathione S-Transferase (GST) GST_Gene->GST_Enzyme produces GST_Enzyme->Detoxified_Herbicide catalyzes conjugation with Glutathione Glutathione (GSH) Glutathione->Detoxified_Herbicide Crop_Protection Crop Protection Detoxified_Herbicide->Crop_Protection leads to

Caption: this compound's herbicide safening mechanism in plants.

Experimental_Workflow_Toxicity start Study Design (e.g., Dose selection, species) acclimatization Animal Acclimatization start->acclimatization dosing Dosing Period (e.g., 90 days) acclimatization->dosing observations In-life Observations (Clinical signs, body weight) dosing->observations clinical_pathology Clinical Pathology (Hematology, chemistry) dosing->clinical_pathology necropsy Terminal Necropsy and Organ Weights clinical_pathology->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis end Toxicity Profile (NOAEL, LOAEL) data_analysis->end

Caption: General experimental workflow for a toxicity study.

Conclusion

The available data indicates that this compound has a low to moderate acute toxicity profile. The primary target organ for repeated exposure is the liver, with effects observed in both rats and dogs. This compound is not considered to be carcinogenic or to pose a significant genotoxic risk. Developmental and reproductive effects are generally observed at doses that also cause maternal toxicity. Its mechanism of action as a herbicide safener is well-understood to involve the induction of plant detoxification pathways. Further research could focus on more detailed investigations of the signaling pathways involved in its mammalian toxicity and its potential for endocrine disruption. This preliminary guide serves as a foundational resource for professionals engaged in the safety assessment of agrochemicals and related compounds.

References

An In-depth Technical Guide to Dichlormid (CAS 37764-25-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid (CAS 37764-25-3) is a dichloroacetamide compound widely recognized for its role as a herbicide safener.[1] Its primary agricultural application is to protect crops, particularly maize, from injury induced by thiocarbamate and chloroacetanilide herbicides.[2][3][4] this compound achieves this by selectively enhancing the metabolic detoxification of herbicides in the crop plant, without compromising the herbicide's efficacy against target weed species.[4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, metabolic pathways, synthesis, and toxicological profile of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, plant biology, and environmental chemistry.

Chemical and Physical Properties

This compound, with the chemical name N,N-diallyl-2,2-dichloroacetamide, is a colorless to pale yellow viscous liquid.[2] It is moderately soluble in water and miscible with several organic solvents.[4][5]

PropertyValueReference(s)
CAS Number 37764-25-3[6]
Molecular Formula C₈H₁₁Cl₂NO[6]
Molar Mass 208.08 g/mol [5]
Appearance Colorless to pale yellow viscous liquid[2]
Melting Point 5.0-6.5 °C
Boiling Point 118 °C at 2 mmHg[7]
Density 1.202 g/cm³ at 20 °C[4]
Water Solubility ~5 g/L at 20 °C[2][5]
Vapor Pressure 6.0 x 10⁻³ mmHg at 25 °C[4]
log Kow (Octanol-Water Partition Coefficient) 1.84[4]

Mechanism of Action

The safening effect of this compound is primarily attributed to its ability to induce the expression of genes involved in the detoxification of xenobiotics in plants.[3][4] This mechanism enhances the plant's capacity to metabolize herbicides into non-toxic forms. The core of this mechanism involves the upregulation of specific enzymes, most notably Glutathione (B108866) S-transferases (GSTs).[3][8]

GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic herbicide molecules, rendering them more water-soluble and less toxic.[8][9] These glutathione-herbicide conjugates are then sequestered into the vacuole or apoplast via ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein 1 (MRP1).[5][8] this compound has been shown to upregulate the expression of key genes in this pathway in maize, including ZmGST27, ZmMRP1, and the glutathione transporter ZmGT1.[3][5][8]

Signaling Pathway

The precise signaling cascade initiated by this compound leading to gene induction is not fully elucidated but is an active area of research. It is understood that this compound acts as a signaling molecule that triggers a downstream transcriptional response.

Dichlormid_Signaling_Pathway cluster_genes Detoxification Genes This compound This compound Receptor Putative Receptor(s) This compound->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Transcription_Factors Transcription Factors (e.g., bZIP, WRKY) Signal_Transduction->Transcription_Factors Gene_Induction Target Gene Induction Transcription_Factors->Gene_Induction ZmGST27 ZmGST27 Gene_Induction->ZmGST27 ZmMRP1 ZmMRP1 Gene_Induction->ZmMRP1 ZmGT1 ZmGT1 Gene_Induction->ZmGT1 Detoxification Enhanced Herbicide Detoxification ZmGST27->Detoxification ZmMRP1->Detoxification ZmGT1->Detoxification

This compound-induced gene expression pathway for herbicide detoxification.

Metabolic Pathways

This compound itself is metabolized in plants, animals, and the environment.[5][10] The primary metabolic routes involve dechlorination and N-dealkylation.[10] In plants, this compound can be conjugated with glutathione, entering a detoxification pathway similar to that of the herbicides it safens against.

Dichlormid_Metabolism This compound This compound (C₈H₁₁Cl₂NO) Dechlorination Reductive Dechlorination This compound->Dechlorination Soil Microbes N_Dealkylation N-Dealkylation This compound->N_Dealkylation Plants, Animals GSH_Conjugation Glutathione Conjugation (GST-mediated) This compound->GSH_Conjugation Plants Monochloro_this compound N,N-diallyl-2-chloroacetamide (CDAA) Dechlorination->Monochloro_this compound N_allyl_dichloroacetamide N-allyl-2,2-dichloroacetamide N_Dealkylation->N_allyl_dichloroacetamide Dichlormid_GSH This compound-Glutathione Conjugate GSH_Conjugation->Dichlormid_GSH Further_Metabolism Further Metabolism (e.g., cysteine conjugates, N-malonylcysteine conjugates) Dichlormid_GSH->Further_Metabolism

Simplified metabolic pathways of this compound in various systems.

Synthesis

This compound is synthesized through the reaction of diallylamine (B93489) with dichloroacetyl chloride.[11] The reaction is typically carried out in the presence of an acid scavenger, such as sodium bicarbonate or a tertiary amine, to neutralize the hydrochloric acid byproduct.[11]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a four-necked flask equipped with a reflux condenser, a constant pressure dropping funnel, a thermometer, and a magnetic stirrer, add 20 g of solid sodium bicarbonate, 80 mL of acetone, 0.04 g of a polymerization inhibitor, and 23.28 g (0.24 mol) of diallylamine.[11]

  • Addition of Reactant: Cool the mixture in an ice bath. While stirring, slowly add 19.26 mL (0.2 mol) of dichloroacetyl chloride dropwise, maintaining the temperature at 0 °C.[11]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 2.5 hours.[11]

  • Workup: Filter the reaction mixture through a Büchner funnel and wash the filter cake with acetone.[11] Transfer the filtrate to a separatory funnel.

  • Extraction and Purification: Separate the organic phase and remove any residual water. Concentrate the organic phase under reduced pressure using a rotary evaporator to yield a pale yellow oily liquid, which is the this compound product.[11]

Experimental Protocols

7.1 Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from standard spectrophotometric methods for measuring GST activity.[1][12][13]

  • Enzyme Extraction: Homogenize plant tissue (e.g., maize seedlings treated with this compound) in an appropriate extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5) on ice. Centrifuge the homogenate at 14,000 x g for 10 minutes at 4 °C. The supernatant serves as the enzyme source.[14]

  • Reaction Mixture: Prepare a 1 mL reaction cocktail containing:

  • Assay:

    • Add 900 µL of the reaction cocktail to a 1.5 mL cuvette.

    • Incubate at 30 °C for 5 minutes in a spectrophotometer.[12]

    • For the blank, add 100 µL of extraction buffer and zero the spectrophotometer at 340 nm.

    • To initiate the reaction, add 100 µL of the enzyme extract to the sample cuvette, mix, and immediately start recording the increase in absorbance at 340 nm for 5 minutes.[12]

  • Calculation: Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. GST activity is calculated using the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM⁻¹ cm⁻¹).[12][13]

7.2 Hydrolysis Study

This protocol is based on studies investigating the hydrolysis of dichloroacetamide safeners.[15][16]

  • Sample Preparation: Prepare stock solutions of this compound in a water-miscible solvent like acetonitrile.

  • Hydrolysis Conditions: In acid-washed amber glass vials, add the this compound stock solution to buffered solutions of different pH values (e.g., pH 4, 7, and 9) to a final concentration of 10 µM.[16][17] Conduct experiments at a constant temperature (e.g., 22 ± 2 °C).[16]

  • Time-Course Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 42 days), collect aliquots from the vials.[16][17]

  • Analysis: Analyze the concentration of this compound and any degradation products using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18]

  • Data Analysis: Determine the hydrolysis rate constants (k) by plotting the natural logarithm of the this compound concentration versus time.

7.3 Microbial Biotransformation Study

This protocol is based on experiments examining the microbial degradation of this compound.[9][19]

  • Microcosm Setup: In sterile amber glass vials, add 10 mL of nutrient media and 0.5 g of river sediment (as an inoculum source).[19]

  • Spiking: Spike the microcosms with a stock solution of this compound to a desired final concentration.

  • Incubation: Incubate the microcosms under aerobic conditions at a constant temperature in the dark.

  • Sampling and Analysis: At various time points, sacrifice triplicate vials and extract the aqueous phase. Analyze the concentrations of this compound and its metabolites using LC-MS/MS.[19]

  • Controls: Prepare sterile controls (without sediment) and autoclaved controls to differentiate between biotic and abiotic degradation.[19]

Experimental_Workflow Start Start: This compound Treatment Sample_Collection Sample Collection (e.g., Plant Tissue, Soil, Water) Start->Sample_Collection Extraction Extraction of Analytes Sample_Collection->Extraction Analysis Analytical Measurement Extraction->Analysis HPLC_MS HPLC-MS/MS Analysis->HPLC_MS Spectrophotometry Spectrophotometry (e.g., GST Assay) Analysis->Spectrophotometry Data_Processing Data Processing and Interpretation HPLC_MS->Data_Processing Spectrophotometry->Data_Processing

A general experimental workflow for studying this compound.

Toxicology

The toxicological profile of this compound has been evaluated by regulatory agencies. It exhibits low to moderate acute toxicity depending on the route of exposure.[15] The liver is a target organ in subchronic and chronic toxicity studies in rats and dogs.[15][20]

Study TypeSpeciesEndpointValueReference(s)
Acute Oral LD₅₀ Rat (male)2,816 mg/kg[15]
Acute Oral LD₅₀ Rat (female)2,146 mg/kg[15]
Acute Dermal LD₅₀ Rat>2,000 mg/kg[15]
Acute Inhalation LC₅₀ Rat>5.5 mg/L[20]
Chronic Toxicity RatNOAEL 6.5 mg/kg/day (male), 7.5 mg/kg/day (female)[2]
Chronic Toxicity RatLOAEL 32.8 mg/kg/day (male), 37.1 mg/kg/day (female)[2]
1-Year Study DogNOAEL 5 mg/kg/day
1-Year Study DogLOAEL 20 mg/kg/day
Developmental Toxicity RatMaternal NOAEL 10 mg/kg/day[2]
Developmental Toxicity RatDevelopmental NOAEL 40 mg/kg/day[2]
Developmental Toxicity RabbitMaternal & Developmental NOAEL 30 mg/kg/day[2]

NOAEL: No-Observed-Adverse-Effect-Level; LOAEL: Lowest-Observed-Adverse-Effect-Level

Environmental Fate

This compound can enter the environment through its application in agriculture. Its environmental fate is governed by processes such as hydrolysis, photolysis, and microbial degradation.

  • Hydrolysis: this compound is stable to hydrolysis at neutral pH but can undergo hydrolysis under acidic and basic conditions.[15][16]

  • Photolysis: this compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight.[4]

  • Microbial Degradation: In soil and aquatic environments, this compound can be biotransformed by microorganisms.[6] A key transformation product is N,N-diallyl-2-chloroacetamide (CDAA), which is formed through reductive dechlorination.[6] This is significant as CDAA is a formerly used herbicide active ingredient.

Conclusion

This compound is a crucial tool in modern agriculture, enabling the effective use of certain herbicides by enhancing crop tolerance. Its mechanism of action, centered on the induction of plant detoxification pathways, is a key area of study for improving crop protection strategies. Understanding its metabolic fate, both in crops and in the environment, is essential for assessing its efficacy and environmental impact. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this important agrochemical. Further research into the specific signaling pathways and the full range of its metabolic products will continue to refine our understanding and application of this compound.

References

Dichlormid: A Technical Guide to its Function as a Herbicide Safener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a widely utilized herbicide safener, primarily employed to protect maize (corn) from injury caused by thiocarbamate and chloroacetanilide herbicides.[1][2] As an "inert" ingredient in herbicide formulations, this compound's role is not to directly control weeds but to enhance the crop's tolerance to the herbicide, thereby improving herbicide selectivity and application safety.[3] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound's safening action.

Chemical and Physical Properties

This compound is a colorless to pale yellow viscous liquid.[4] Key chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₈H₁₁Cl₂NO[5]
Molar Mass 208.09 g/mol [1]
CAS Number 37764-25-3[1]
Appearance Colorless oil[5]
Melting Point 5.0–6.5 °C[6]
Water Solubility 5 g/L at 20 °C[7]
Vapor Pressure 6.0 x 10⁻³ mm Hg at 25 °C[5]

Mechanism of Action

The primary mechanism by which this compound protects maize is by stimulating the expression of genes involved in herbicide detoxification.[8] This leads to an enhanced rate of herbicide metabolism in the crop plant, converting the phytotoxic herbicide into non-toxic metabolites before it can cause significant damage.

Induction of Detoxification Enzymes

This compound treatment leads to a significant increase in the activity of several key detoxification enzymes, most notably Glutathione (B108866) S-transferases (GSTs).[2][8] GSTs catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH), a critical step in the detoxification process.[8] this compound has been shown to increase the levels of both GST enzymes and GSH in maize seedlings.[2]

While the induction of GSTs is a major component of this compound's action, there is also evidence suggesting its influence on other enzyme systems, such as cytochrome P450 monooxygenases (P450s) and O-glucosyltransferases (OGTs), although its effect on these may be less pronounced compared to other safeners.[1]

Effects on Other Metabolic Pathways

Beyond direct herbicide detoxification, this compound has been observed to influence other metabolic pathways. For instance, it can counteract the inhibitory effects of thiocarbamate herbicides on very-long-chain fatty acid (VLCFA) synthesis.[1] This suggests a broader impact on plant lipid metabolism.

Quantitative Data on this compound's Efficacy

The following tables summarize available quantitative data on the effects of this compound.

Table 1: Effect of this compound on Glutathione (GSH) Levels and Glutathione S-Transferase (GST) Activity in Maize

TreatmentGrowth Temperature (°C)GSH Level (relative to non-treated)GST Activity (relative to non-treated)Reference
This compound171.6-fold increaseSignificantly increased[2]
This compound271.6-fold increaseSignificantly increased[2]
This compound371.6-fold increaseSignificantly increased[2]

Table 2: Inhibition of Safener-Binding Protein (SafBP) by this compound and Herbicides

CompoundIC₅₀ (µM)Reference
This compound0.01[1]
Metolachlor0.11[9]
AlachlorNot specified[9]
EPTC0.04[9]

Signaling Pathways

The precise signaling cascade initiated by this compound that leads to the upregulation of detoxification genes is still an area of active research. However, a plausible model can be constructed based on current evidence. A key discovery has been the identification of a safener-binding protein (SafBP) in maize that has a high affinity for dichloroacetamide safeners like this compound, as well as for the herbicides they protect against.[1][9] This suggests that SafBP may be an initial receptor in the signaling pathway.

Downstream of safener perception, several signaling pathways common to plant stress responses are likely involved. These may include pathways mediated by phytohormones such as jasmonic acid and salicylic (B10762653) acid, as well as calcium signaling.[4][10][11][12][13] These initial signals are then transduced, likely through a series of protein kinases, to activate specific transcription factors. Several families of transcription factors, including WRKY, MYB, ERF, and NAC, are known to be involved in regulating stress-responsive genes in maize and are potential candidates for mediating the effects of this compound.[14][15][16][17][18][19][20] These activated transcription factors then bind to the promoter regions of detoxification genes, such as those encoding GSTs, leading to their increased transcription and subsequent translation into functional enzymes.

Dichlormid_Signaling_Pathway cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_regulation Transcriptional Regulation cluster_response Detoxification Response This compound This compound SafBP Safener-Binding Protein (SafBP) This compound->SafBP Binds to Phytohormones Phytohormone Signaling (e.g., JA, SA) SafBP->Phytohormones Activates? Ca_signaling Calcium Signaling SafBP->Ca_signaling Activates? Protein_Kinases Protein Kinases Phytohormones->Protein_Kinases Ca_signaling->Protein_Kinases TFs Transcription Factors (e.g., WRKY, MYB, ERF, NAC) Protein_Kinases->TFs Phosphorylates & Activates Detox_Genes Detoxification Genes (e.g., GSTs, P450s) TFs->Detox_Genes Binds to Promoters & Induces Transcription Detox_Enzymes Detoxification Enzymes Detox_Genes->Detox_Enzymes Translation Herbicide_Metabolism Enhanced Herbicide Metabolism Detox_Enzymes->Herbicide_Metabolism Catalyzes

Proposed signaling pathway for this compound action in maize.

Experimental Protocols

Assay for Glutathione S-Transferase (GST) Activity

This protocol is adapted from standard spectrophotometric methods for measuring GST activity using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[7][16][21][22][23]

Materials:

  • Maize seedling tissue (e.g., roots or shoots)

  • Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 2 mM EDTA, 1 mM DTT, 0.5% (w/v) PVP-40

  • Assay Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 6.5)

  • 100 mM L-Glutathione (GSH) solution (prepare fresh)

  • 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (UV-transparent) or 96-well plate

  • Mortar and pestle or homogenizer

  • Centrifuge

Procedure:

  • Protein Extraction: a. Harvest maize seedling tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add ice-cold Extraction Buffer (e.g., 2 mL per gram of tissue) and continue to homogenize. d. Transfer the homogenate to a microfuge tube and centrifuge at ~14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant, which contains the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • GST Activity Assay: a. Prepare the Assay Cocktail immediately before use. For a 1 mL reaction, mix:

    • 980 µL Assay Buffer (pH 6.5)
    • 10 µL of 100 mM GSH
    • 10 µL of 100 mM CDNB b. To a cuvette, add 900 µL of the Assay Cocktail. c. Add 100 µL of the protein extract to the cuvette and mix quickly by inversion. d. Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds. e. A blank reaction should be run using 100 µL of Extraction Buffer instead of the protein extract.

  • Calculation of GST Activity: a. Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve. b. Subtract the rate of the blank reaction from the sample reaction rate. c. Calculate the GST activity using the following formula:

    GST Activity (µmol/min/mg protein) = (ΔA₃₄₀/min) / (ε * l) * (V_total / V_sample) / [Protein]

    Where:

    • ε (extinction coefficient for the GSH-CDNB conjugate) = 9.6 mM⁻¹ cm⁻¹

    • l (path length of the cuvette) = 1 cm

    • V_total = total volume of the assay (1 mL)

    • V_sample = volume of the protein extract used (0.1 mL)

    • [Protein] = protein concentration in mg/mL

GST_Assay_Workflow cluster_extraction Protein Extraction cluster_assay GST Activity Assay cluster_analysis Data Analysis Harvest Harvest Maize Tissue Grind Grind in Liquid N₂ Harvest->Grind Homogenize Homogenize in Extraction Buffer Grind->Homogenize Centrifuge Centrifuge (14,000 x g, 15 min, 4°C) Homogenize->Centrifuge Supernatant Collect Supernatant (Crude Protein Extract) Centrifuge->Supernatant Protein_Assay Determine Protein Concentration Supernatant->Protein_Assay Mix_Reactants Mix Assay Cocktail with Protein Extract Supernatant->Mix_Reactants Prepare_Cocktail Prepare Assay Cocktail (Buffer, GSH, CDNB) Prepare_Cocktail->Mix_Reactants Spectro Measure Absorbance at 340 nm (Kinetic Read for 5 min) Mix_Reactants->Spectro Calculate_Rate Calculate ΔA₃₄₀/min Spectro->Calculate_Rate Calculate_Activity Calculate GST Specific Activity Calculate_Rate->Calculate_Activity

Experimental workflow for the GST activity assay.
Analysis of Herbicide Metabolites by HPLC-MS/MS

This protocol provides a general framework for the extraction and analysis of chloroacetanilide herbicides (e.g., acetochlor (B104951), metolachlor) and their metabolites from maize tissue using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3][8][24][25][26][27]

Materials:

  • Maize seedling tissue

  • Extraction Solvent: Acetonitrile (B52724) or Methanol

  • Liquid nitrogen

  • Homogenizer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup (optional)

  • HPLC-MS/MS system with a C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Herbicide and potential metabolite standards

Procedure:

  • Sample Extraction: a. Harvest and weigh maize tissue, then flash-freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder. c. To a known amount of powdered tissue (e.g., 1 g), add a specific volume of Extraction Solvent (e.g., 10 mL). d. Homogenize the sample thoroughly. e. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes. f. Collect the supernatant. The extraction may be repeated on the pellet for improved recovery.

  • Sample Cleanup (Optional but Recommended): a. The crude extract can be cleaned up using Solid Phase Extraction (SPE) to remove interfering compounds. b. Condition a C18 SPE cartridge according to the manufacturer's instructions. c. Load the extract onto the cartridge. d. Wash the cartridge with a weak solvent to remove polar interferences. e. Elute the herbicide and its metabolites with a stronger organic solvent (e.g., acetonitrile or methanol). f. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • HPLC-MS/MS Analysis: a. Inject the prepared sample onto the HPLC-MS/MS system. b. Separate the parent herbicide and its metabolites using a C18 column with a gradient elution of Mobile Phase A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds. c. The mass spectrometer should be operated in a multiple reaction monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for the parent herbicide and its expected metabolites need to be determined by infusing pure standards. d. Quantify the analytes by comparing the peak areas from the sample chromatograms to a calibration curve generated from the standards.

HPLC_MS_Workflow cluster_extraction Sample Preparation cluster_cleanup Sample Cleanup (Optional) cluster_analysis HPLC-MS/MS Analysis Harvest Harvest & Weigh Maize Tissue Grind Grind in Liquid N₂ Harvest->Grind Extract Extract with Solvent (e.g., Acetonitrile) Grind->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Inject Inject Sample Centrifuge->Inject Direct Injection (less clean) Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon Evap_Recon->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantify Quantify Analytes MS_Detection->Quantify

Workflow for herbicide metabolite analysis by HPLC-MS/MS.

Conclusion

This compound is a critical tool in modern agriculture, enabling the selective use of important herbicides in maize cultivation. Its primary mode of action involves the induction of the plant's own detoxification machinery, particularly the glutathione S-transferase system. While the broad strokes of its mechanism are understood, further research into the specific signaling pathways and the full extent of its metabolic influence will provide a more complete picture of this important herbicide safener. The protocols and data presented in this guide offer a foundation for researchers and scientists to further explore the intricate interactions between this compound, herbicides, and crop plants.

References

Dichlormid's Influence on Fatty Acid Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlormid is widely recognized as a herbicide safener, adept at protecting monocotyledonous crops from the phytotoxic effects of certain herbicides, particularly those from the thiocarbamate and chloroacetanilide classes. A key mechanism of action for these herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongation, a critical process for the biosynthesis of essential plant components like waxes and suberin. This technical guide provides an in-depth analysis of this compound's effect on this inhibition. It elucidates the underlying biochemical pathways, details relevant experimental protocols, and presents quantitative data on the safening effect. The information is intended to support researchers, scientists, and professionals in the fields of agrochemical development, plant biochemistry, and drug discovery in understanding the intricate interactions between herbicides, safeners, and plant lipid metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial for various physiological processes in plants. They are precursors for the synthesis of cuticular waxes, suberin, and sphingolipids, which are vital for plant development, stress response, and interaction with the environment. The biosynthesis of VLCFAs is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) system, located in the endoplasmic reticulum.

Certain classes of herbicides, notably thiocarbamates and chloroacetanilides, exert their phytotoxic effects by inhibiting the FAE system. This disruption of VLCFA synthesis leads to impaired cuticle formation, increased water loss, and ultimately, plant death. Herbicide safeners, such as this compound, are compounds that, when applied with a herbicide, protect the crop from injury without compromising the herbicide's efficacy against weeds.

This compound's protective mechanism is not a direct interaction with the fatty acid elongase enzymes. Instead, it acts as a signaling molecule, inducing the expression of genes involved in herbicide detoxification. This guide explores the specifics of this mechanism, focusing on how this compound counteracts the herbicide-induced inhibition of fatty acid elongation.

Mechanism of Action: Reversal of Fatty Acid Elongation Inhibition

The primary role of this compound in the context of fatty acid elongation is to mitigate the inhibitory effects of herbicides. Thiocarbamate herbicides, after being metabolized into their more active sulfoxide (B87167) forms, directly inhibit the fatty acid elongase complex.[1][2] This leads to a significant reduction in the synthesis of VLCFAs.

This compound's safening action is achieved by enhancing the plant's natural detoxification pathways.[3][4] It has been shown to induce the expression of several key enzymes:

  • Glutathione (B108866) S-Transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the herbicide or its metabolites, rendering them more water-soluble and less toxic.[2][5][6] This is a major pathway for the detoxification of many herbicides.

  • Cytochrome P450 Monooxygenases (P450s): P450s are involved in the initial phase of herbicide metabolism, often through oxidation reactions that prepare the herbicide molecule for subsequent conjugation.[7]

  • ABC Transporters: ATP-binding cassette (ABC) transporters are responsible for sequestering the conjugated herbicide metabolites into the vacuole, effectively removing them from the cytoplasm and preventing them from reaching their target sites.[2][5]

In susceptible plant species, such as wild oats, this detoxification system is not as robust or is not sufficiently induced by this compound. Consequently, the herbicide can effectively inhibit fatty acid elongation, leading to phytotoxicity.[1][8][9] In tolerant crops like maize and barley, pretreatment with this compound leads to a significant upregulation of these detoxification enzymes, allowing the plant to rapidly metabolize the herbicide before it can cause significant inhibition of the FAE system.[1][8][9] This restoration of fatty acid elongation is a key component of the safening effect.

Signaling Pathway for this compound-Induced Herbicide Detoxification

Dichlormid_Detoxification_Pathway This compound This compound Signal_Transduction Signal Transduction Cascade This compound->Signal_Transduction Gene_Expression Upregulation of Detoxification Genes Signal_Transduction->Gene_Expression GST Glutathione S-Transferase (GST) Gene_Expression->GST P450 Cytochrome P450 (P450) Gene_Expression->P450 ABC_Transporter ABC Transporter Gene_Expression->ABC_Transporter Conjugated_Herbicide Conjugated Herbicide (Detoxified) GST->Conjugated_Herbicide Conjugation Vacuole Vacuole ABC_Transporter->Vacuole Sequestration Herbicide Thiocarbamate Herbicide Herbicide_Sulfoxide Herbicide Sulfoxide (Active Form) Herbicide->Herbicide_Sulfoxide Metabolic Activation FAE Fatty Acid Elongase (FAE) Herbicide_Sulfoxide->FAE Inhibition Herbicide_Sulfoxide->Conjugated_Herbicide Conjugation VLCFA VLCFA Synthesis FAE->VLCFA Catalyzes Conjugated_Herbicide->Vacuole Sequestration Experimental_Workflow A Plant Growth (e.g., Barley, Wild Oats) B This compound Pre-treatment (for safening group) A->B C Herbicide Treatment (e.g., Pebulate) A->C Control Group B->C D [1-14C]acetate Radiolabeling C->D E Harvesting and Freezing in Liquid N2 D->E F Total Lipid Extraction E->F G Transmethylation to FAMEs F->G H GC-MS Analysis of FAMEs G->H I Data Analysis: Quantification of Fatty Acids and Radioactivity H->I

References

Methodological & Application

Application Notes and Protocols for Dichlormid with Acetochlor Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

These notes provide a comprehensive protocol for the application of the herbicide safener Dichlormid in conjunction with the chloroacetamide herbicide acetochlor (B104951). The information is intended for controlled research and development applications.

Introduction

Acetochlor is a selective, pre-emergence herbicide effective against annual grasses and certain broadleaf weeds.[1] However, at higher concentrations or under certain environmental conditions, it can cause phytotoxicity to crops like maize (corn).[2] this compound is a herbicide safener from the dichloroacetamide class that is co-applied with acetochlor to protect the crop from injury without compromising weed control efficacy.[3][4]

Mechanism of Action: this compound works by selectively enhancing the metabolism of acetochlor within the crop plant.[3] It induces the expression of glutathione (B108866) S-transferase (GST) enzymes, which catalyze the conjugation of acetochlor with the endogenous tripeptide glutathione.[3][5] This conjugation process detoxifies the herbicide, rendering it non-phytotoxic to the crop.[3] Weeds generally have lower levels of these GST enzymes or different isozymes that are less effective at metabolizing acetochlor, leading to their selective elimination.

Materials and Formulations

Commercial formulations typically contain both acetochlor and this compound in an emulsifiable concentrate (EC). The ratio of active ingredients can vary.

Table 1: Example Formulations of Acetochlor and this compound

Acetochlor ConcentrationThis compound ConcentrationFormulation TypeReference
700 g/L87 g/LEmulsifiable Concentrate (EC)[5][6]
768 g/L128 g/LEmulsifiable Concentrate (EC)[7][8]
500-900 g/L100 g/LEmulsifiable Concentrate (EC)[9]
43.4% (w/w)Not specified, included as safenerEmulsifiable Concentrate (EC) with Atrazine (16.3%)[10]

Application Protocol

This protocol is a general guideline. Researchers must adapt it based on specific experimental designs, environmental conditions, soil types, and target weed species.

Timing of Application
  • Pre-emergence: The most common application timing is after planting but before the emergence of the crop and weeds.[2] Application should occur preferably within 2-5 days after planting.[5][6]

  • Early Preplant: Application can be made up to 45 days before planting, particularly on medium and fine-textured soils.[11] Split applications are also possible, with a portion applied 30-45 days before planting and the remainder at planting.[11]

  • Early Post-emergence: Application is possible on corn up to 11 inches tall, but it must be done before weed seedlings emerge or in a tank mix with a herbicide that controls emerged weeds.[10]

Application Rates

The application rate is dependent on soil texture, organic matter content, and the severity of weed infestation.[1][11]

Table 2: Recommended Broadcast Application Rates (Example Product)

Soil TextureBroadcast Rate per Acre (Pints)*Broadcast Rate per Hectare (Liters)**
Coarse 1.50 – 2.00~1.75 - 2.34
Medium 2.25 – 2.75~2.63 - 3.21
Fine 2.75 – 3.00~3.21 - 3.50

*Based on a product like Surpass NXT. Use the higher end of the rate range for areas with heavy weed infestation.[11] **Conversion based on 1 US pint ≈ 0.473 liters and 1 acre ≈ 0.405 hectares.

Note: The maximum annual application rate for acetochlor must not exceed 3.0 pounds of active ingredient per acre.[11]

Mixing Instructions
  • Safety First: Before handling the chemicals, put on the required Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, a long-sleeved shirt, long pants, and chemical-resistant footwear.[1][5]

  • Tank Preparation: Ensure the spray tank is clean and free of any residues from previous applications.

  • Filling: Fill the spray tank to one-third to one-half of the required volume with clean water.[5][12]

  • Agitation: Start the mechanical or hydraulic agitation system and maintain it throughout the mixing and spraying process.

  • Adding Formulation: Add the required volume of the acetochlor-Dichlormid formulation to the tank.[5]

  • Complete Filling: Continue agitation while adding the remaining water to the spray tank to reach the final desired volume.[5]

  • Compatibility Test: If tank-mixing with other pesticides or liquid fertilizers, perform a compatibility test in a small jar before mixing in the main tank.[5][11]

Application Procedure
  • Equipment: Use a calibrated ground sprayer with a boom and flat-fan nozzles designed for uniform herbicide application.[5] Ensure screens are 50-mesh or coarser.[11]

  • Spray Volume: Apply in a minimum of 10 gallons of water per acre (approximately 93.5 L/ha) for ground applications.[5][11] A typical volume is at least 200 L of water per hectare.[5]

  • Pressure: Operate the sprayer at a low pressure (15 to 40 psi) to produce a large droplet size and minimize spray drift.[11]

  • Environmental Conditions: Do not apply when wind speed exceeds 15 mph or during temperature inversions.[11] Application requires subsequent rainfall or irrigation of at least 15-25 mm to move the herbicide into the weed germination zone.[5][6]

Experimental Protocols

Phytotoxicity and Efficacy Trial

This protocol is based on the European and Mediterranean Plant Protection Organization (EPPO) standard methods for evaluating herbicide performance.[7][8]

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least three replications.[13]

  • Plot Size: Establish plots of a suitable size (e.g., 3 x 3 meters) for treatment application and assessment.[13]

  • Treatments:

    • Efficacy Treatment 1: Acetochlor + this compound at a standard rate (e.g., 2.0 L/ha).[7][8]

    • Efficacy Treatment 2: Acetochlor + this compound at a higher rate (e.g., 2.5 L/ha).[7][8]

    • Phytotoxicity Treatment: Acetochlor + this compound at a double rate (e.g., 5.0 L/ha).[7][8]

    • Reference Treatment: A standard, registered herbicide for comparison.

    • Controls: Include both a weed-free (hand-weeded) control and a weedy (untreated) check.[13]

  • Application: Apply treatments according to the protocol described in Section 3.

  • Data Collection:

    • Phytotoxicity: Visually assess crop injury at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale, where 0 = no injury and 100 = crop death.

    • Weed Control Efficacy: Assess weed density and biomass by species at 30 and 60 DAT. Collect weed samples from a defined quadrat within each plot, count, dry, and weigh them. Calculate Weed Control Efficiency (WCE).

    • Crop Yield: At maturity, harvest the crop from the central rows of each plot to determine grain yield.[13]

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Table 3: Efficacy of Acetochlor with this compound on Various Weed Species

Weed SpeciesScientific NameControl LevelReference
BarnyardgrassEchinochloa crus-galliHigh Efficacy[7][8]
Yellow FoxtailSetaria glaucaHigh Efficacy[7][8]
Johnsongrass (from seed)Sorghum halepenseHigh Efficacy[7][8]
Black-bindweedBilderdykia convolvulusHigh Efficacy[7][8]
Many-seeded GoosefootChenopodium polyspermumHigh Efficacy[7][8]
JimsonweedDatura stramoniumHigh Efficacy[7][8]
Black NightshadeSolanum nigrumHigh Efficacy[7][8]
Annual WoundwortStachys annuaHigh Efficacy[7][8]
Glutathione S-Transferase (GST) Activity Assay

This assay quantifies the induction of GST enzymes by this compound in crop tissue.[3]

  • Plant Material: Grow crop seedlings (e.g., maize) in a controlled environment. Treat one group with a sub-lethal dose of this compound and another with a control solution.

  • Protein Extraction: Harvest shoot or root tissue after a set time (e.g., 24-48 hours). Homogenize the tissue in an ice-cold extraction buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in the extracts using a standard method like the Bradford assay.

  • GST Activity Measurement:

    • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate (B84403) buffer), glutathione (GSH), and a substrate like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

    • Add a known amount of protein extract to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm using a spectrophotometer. The change in absorbance is due to the formation of the GSH-CDNB conjugate.

  • Data Analysis: Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein). Compare the activity in this compound-treated samples to the control to determine the fold-induction.[3]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as specified on the product label. This includes chemical-resistant gloves, coveralls, safety glasses or a face shield, and boots.[5][14][15] A respirator may be required for mixing and loading.[14]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not inhale spray mist. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][5]

  • First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes.[5] For skin contact, wash immediately with soap and water.[5] If swallowed or inhaled, seek immediate medical attention.[5]

  • Environmental Safety: Acetochlor can pose a risk to surface and groundwater. Do not apply directly to water or in areas where surface water is present.[1] Use buffer strips near water bodies to reduce runoff.[1]

  • Storage and Disposal: Store in a cool, locked, and well-ventilated area away from food and feed.[5] Dispose of empty containers according to label directions, often by triple-rinsing and puncturing.[5]

Visualizations

Caption: Mechanism of this compound safening action on Acetochlor.

ExperimentalWorkflow cluster_DataCollection Data Collection Points A 1. Experimental Design (Randomized Complete Block) B 2. Plot Establishment & Crop Planting A->B C 3. Herbicide Application (Pre-emergence) B->C D 4. Data Collection C->D E 5. Data Analysis (ANOVA) D->E D1 Phytotoxicity Assessment (7, 14, 28 DAT) D2 Weed Control Efficacy (30, 60 DAT) D3 Crop Yield at Harvest F 6. Results & Conclusion E->F

Caption: General workflow for a herbicide efficacy and phytotoxicity trial.

References

Application Notes and Protocols for the Analytical Determination of Dichlormid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a herbicide safener extensively used in agriculture to protect corn from injury caused by certain herbicides. Its presence and persistence in soil are of environmental concern, necessitating robust and sensitive analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in soil matrices, focusing on modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with a widely adopted sample preparation method, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Analytical Methods Overview

The determination of this compound in soil typically involves a two-step process: extraction of the analyte from the complex soil matrix and subsequent instrumental analysis for identification and quantification.

  • Sample Extraction: The QuEChERS method has become a standard for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and minimal solvent usage.[1][2] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.[3]

  • Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive technique suitable for the analysis of volatile and semi-volatile compounds like this compound.[4]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers excellent sensitivity and specificity, particularly for compounds that are less amenable to GC analysis.[5] It has become the instrumentation of choice for most pesticide analyses.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods used for this compound and other similar pesticide determinations in soil.

Table 1: Gas Chromatography (GC) Based Methods

Analytical MethodAnalyteMatrixLODLOQ/PQLRecovery (%)Reference
GC with Nitrogen Selective Thermionic DetectionThis compoundNot Specified-10 ppb (Limit of Determination), 50 ppb (PQL)Not Reported[6]
GC-MS/MS203 PesticidesSoil-0.01 mg/kg70-120[4]
GC-MSDichlofluanidVegetables0.13 µg/kg0.43 µg/kg73.3-116.7[7]

Table 2: Liquid Chromatography (LC) Based Methods

Analytical MethodAnalyte(s)MatrixLODLOQRecovery (%)Reference
LC-MS/MSDicloranSoil0.0003-0.001 mg/kg0.05 mg/kgNot Reported[8]
LC-MS/MS27 Organic ContaminantsAgricultural SoilNot ReportedNot ReportedNot Reported[5]
LC-MS/MS311 PesticidesLoamy Sand Soil0.003 µg/g0.01 µg/g72.6-119[9]

LOD: Limit of Detection; LOQ: Limit of Quantification; PQL: Practical Quantitation Level. Note: Data for this compound is limited; therefore, data for other pesticides analyzed with similar methodologies are included for reference.

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol is based on the widely accepted citrate-buffered QuEChERS method.

Materials and Reagents:

  • Homogenized soil sample

  • Deionized water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA), C18, and magnesium sulfate

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Hydration: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[10]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[10]

    • Cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used.[1]

    • Add the contents of one QuEChERS extraction salt packet to the tube.[10]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.[10]

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing PSA, C18, and magnesium sulfate.[3]

    • Vortex the tube for 30 seconds.[10]

    • Centrifuge at ≥5000 rcf for 2 minutes.[10]

  • Final Extract:

    • Carefully transfer the cleaned supernatant into an autosampler vial for GC-MS or LC-MS/MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC or equivalent

  • Mass Spectrometer: Agilent 5975 MS or equivalent

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 30°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C, hold for 2 minutes[7]

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 172, 124, 147 - to be confirmed with a standard).

Protocol 3: LC-MS/MS Analysis

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent

  • Mass Spectrometer: AB Sciex QTRAP 6500 or equivalent

  • Column: Zorbax Eclipse Plus C18 (1.8 µm, 2.1 mm x 100 mm) or equivalent

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • Initial: 10% B

    • 0.5 min: 10% B

    • 11.5 min: 100% B

    • 15.5 min: 100% B

    • 15.6 min: 10% B

    • 18.0 min: End of run[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation (to be determined by direct infusion of a this compound standard).

Visualizations

Dichlormid_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Soil_Sample 1. Soil Sample (10g) Hydration 2. Hydration (if needed) Soil_Sample->Hydration Extraction_ACN 3. Extraction (Acetonitrile) Hydration->Extraction_ACN Salts 4. Add QuEChERS Salts Extraction_ACN->Salts Centrifuge1 5. Centrifugation Salts->Centrifuge1 Supernatant 6. Collect Supernatant Centrifuge1->Supernatant dSPE 7. d-SPE Cleanup (PSA/C18) Supernatant->dSPE Centrifuge2 8. Centrifugation dSPE->Centrifuge2 Final_Extract 9. Final Extract Centrifuge2->Final_Extract GC_MS GC-MS Analysis Final_Extract->GC_MS Inject LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Inject Quantification Quantification & Confirmation GC_MS->Quantification LC_MSMS->Quantification

Caption: Experimental workflow for this compound analysis in soil.

QuEChERS_Logic start Start: Homogenized Soil Sample extraction Extraction: Acetonitrile isolates analytes start->extraction partitioning Partitioning: Salts induce phase separation (Water vs. Acetonitrile) extraction->partitioning cleanup Cleanup (d-SPE): Sorbents remove interferences (e.g., lipids, pigments) partitioning->cleanup end End: Clean Extract for Analysis cleanup->end

Caption: Logical steps of the QuEChERS sample preparation method.

References

Application Notes and Protocols for Using Dichlormid to Protect Corn from S-Metolachlor Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dichlormid as a herbicide safener to protect corn (Zea mays) from injury induced by the herbicide S-metolachlor. This document includes a summary of the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for evaluation, and visualizations of the key pathways and workflows.

Introduction

S-metolachlor is a widely used pre-emergence herbicide for the control of annual grasses and some broadleaf weeds in corn. However, under certain environmental conditions or with specific corn hybrids, S-metolachlor can cause significant crop injury, leading to stunting, reduced biomass, and yield loss. This compound is a herbicide safener that is often co-applied with S-metolachlor to enhance corn tolerance without compromising weed control efficacy. This compound acts by stimulating the corn plant's natural defense mechanisms, leading to a more rapid detoxification of the herbicide.

Mechanism of Action

This compound's protective effect is primarily achieved through the upregulation of genes encoding detoxification enzymes, principally Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450 monooxygenases (P450s).[1][2] These enzymes facilitate the metabolism of S-metolachlor into non-phytotoxic compounds. The process can be summarized in the following steps:

  • Signal Perception: this compound is recognized by the corn plant, initiating a signaling cascade.

  • Gene Transcription and Translation: The signal leads to the increased transcription of specific GST and P450 genes.[2]

  • Enzyme Induction: The increased mRNA levels result in higher concentrations of active GST and P450 enzymes.

  • Herbicide Detoxification:

    • Phase I (Functionalization): P450s may initially modify the S-metolachlor molecule.

    • Phase II (Conjugation): GSTs catalyze the conjugation of S-metolachlor or its metabolites with glutathione (GSH), a cellular antioxidant. This conjugation renders the herbicide more water-soluble and inactive.

    • Phase III (Sequestration): The conjugated, non-toxic form of the herbicide is then transported and sequestered in the plant cell's vacuole.

This enhanced metabolic detoxification prevents S-metolachlor from reaching its site of action and causing injury to the corn plant.

Signaling Pathway for this compound-Induced Safening

Dichlormid_Safening_Pathway cluster_cell Corn Plant Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Signaling_Cascade Signaling Cascade This compound->Signaling_Cascade Induces S_Metolachlor S-Metolachlor (Herbicidal) Conjugation Conjugation S_Metolachlor->Conjugation DNA DNA Signaling_Cascade->DNA Activates GST_Gene GST Gene DNA->GST_Gene P450_Gene P450 Gene DNA->P450_Gene Transcription Transcription GST_Gene->Transcription P450_Gene->Transcription mRNA mRNA Transcription->mRNA Translation Translation (Ribosomes) mRNA->Translation GST_Enzyme GST Enzyme Translation->GST_Enzyme P450_Enzyme P450 Enzyme Translation->P450_Enzyme GST_Enzyme->Conjugation P450_Enzyme->S_Metolachlor Metabolizes (Phase I) GSH Glutathione (GSH) GSH->Conjugation Metabolite Non-toxic S-Metolachlor-GSH Conjugate Conjugation->Metabolite Vacuole Vacuole (Sequestration) Metabolite->Vacuole Transport S_Metolachlor_Outside S-Metolachlor (Applied) S_Metolachlor_Outside->S_Metolachlor Dichlormid_Outside This compound (Applied) Dichlormid_Outside->this compound

Caption: this compound-induced signaling pathway for S-metolachlor detoxification in corn.

Data Presentation

The following tables summarize quantitative data from studies evaluating the efficacy of this compound in protecting corn from S-metolachlor injury.

Table 1: Visual Injury of Corn Treated with Metolachlor With and Without Safeners

Metolachlor Rate (kg ai/ha)Metolachlor Alone (% Injury)Metolachlor + this compound (% Injury)Metolachlor + Benoxacor (% Injury)
2.241032
4.482585
8.96401510
Data adapted from a study comparing safener efficacy. Injury was assessed visually 7 days after emergence.[3]

Table 2: Effect of S-metolachlor on Corn Seedling Growth (Without Safener)

S-metolachlor Dose (kg ha⁻¹)Seedling Emergence (%)Plant Height (cm) at 21 DAEDry Biomass ( g/plant ) at 21 DAE
0.009835.21.8
0.489533.11.6
0.969230.51.4
1.448827.81.2
1.928525.11.0
DAE: Days After Emergence. Data from a study on S-metolachlor toxicity in the absence of a safener, illustrating the potential for injury.[4]

Table 3: Corn Yield Following Herbicide Treatments

Herbicide TreatmentApplication Rate (kg ai/ha)Corn Yield (bu/acre)
Untreated Control-175
S-metolachlor + Atrazine1.5 + 1.0180
S-metolachlor + Atrazine + Mesotrione (with Benoxacor safener)1.67 + 0.624 + 0.166185
While this study used the safener benoxacor, it demonstrates that herbicide treatments which include a safener can result in no significant yield loss compared to less injurious treatments. Similar results would be expected with this compound under conditions where S-metolachlor would otherwise cause injury.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in protecting corn from S-metolachlor injury in both field and laboratory settings.

Field Trial Protocol

Objective: To evaluate the effectiveness of this compound in preventing S-metolachlor injury to corn and its impact on yield under field conditions.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4 replications.[5]

  • Plot Size: 4 rows, 10 meters long, with 75 cm row spacing.

  • Corn Hybrid: Select a hybrid known to be sensitive to chloroacetamide herbicides.

Treatments:

  • Untreated Control

  • S-metolachlor alone (at 1x, 1.5x, and 2x the recommended rate)

  • S-metolachlor + this compound (at 1x, 1.5x, and 2x the recommended S-metolachlor rate, with a standard this compound ratio)

  • This compound alone

Procedure:

  • Site Preparation: Prepare a uniform seedbed according to standard agronomic practices.

  • Planting: Plant corn at a consistent depth and seeding rate across all plots.

  • Herbicide Application:

    • Apply pre-emergence treatments within 2 days of planting using a calibrated plot sprayer.[5]

    • Use appropriate nozzles and pressure to ensure uniform coverage.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Corn Injury: Visually assess crop injury at 7, 14, 21, and 28 days after emergence (DAE) on a scale of 0% (no injury) to 100% (plant death).[3]

    • Stand Count: Count the number of emerged plants in the central two rows of each plot at 14 DAE.

    • Plant Height: Measure the height of 10 randomly selected plants from the central two rows at 28 DAE.

    • Biomass: At the V6 growth stage, harvest the above-ground portion of 5 plants from the central two rows. Dry the samples at 70°C to a constant weight and record the dry biomass.

    • Yield: At maturity, harvest the ears from the central two rows of each plot. Determine the grain weight and adjust for moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) at a significance level of p < 0.05.

Laboratory Bioassay Protocol

Objective: To rapidly assess the safening effect of this compound on corn seedlings under controlled conditions.

Experimental Design:

  • Design: Completely Randomized Design (CRD) with 5 replications.

  • Growth Conditions: Growth chamber with a 16/8 hour light/dark cycle, 25°C/20°C day/night temperature, and 60% relative humidity.

Treatments:

  • Prepare a series of dilutions of S-metolachlor and S-metolachlor + this compound in a suitable solvent (e.g., acetone) and then in water containing a surfactant.

  • Include a solvent-only control.

Procedure:

  • Planting: Plant 5 corn seeds in 10 cm diameter pots filled with a sterile potting mix.

  • Treatment Application:

    • Apply the herbicide treatments to the soil surface immediately after planting using a laboratory track sprayer to ensure uniform application.

    • Alternatively, for a root-uptake study, grow seedlings hydroponically and introduce the treatments into the nutrient solution.

  • Data Collection (14-21 days after planting):

    • Germination Rate: Count the number of emerged seedlings.

    • Visual Injury: Score seedlings for signs of injury (stunting, chlorosis, malformation).

    • Shoot and Root Length: Carefully remove seedlings from the soil, wash the roots, and measure the length of the shoot and the longest root.

    • Fresh and Dry Weight: Record the fresh weight of the seedlings, then dry them at 70°C to a constant weight to determine the dry weight.

  • Statistical Analysis: Analyze the data using ANOVA and a means separation test. Dose-response curves can be generated to determine the concentration of S-metolachlor that causes a 50% reduction in a given parameter (e.g., GR50) with and without the safener.

Experimental Workflow Diagram

Experimental_Workflow cluster_field Field Trial cluster_lab Laboratory Bioassay F_Design Experimental Design (RCBD) F_Setup Plot Setup & Planting F_Design->F_Setup F_Application Pre-emergence Herbicide Application F_Setup->F_Application F_Data Data Collection (Injury, Height, Biomass, Yield) F_Application->F_Data F_Analysis Statistical Analysis (ANOVA) F_Data->F_Analysis L_Design Experimental Design (CRD) L_Setup Potting & Planting L_Design->L_Setup L_Application Herbicide Application L_Setup->L_Application L_Data Data Collection (Germination, Length, Weight) L_Application->L_Data L_Analysis Statistical Analysis (ANOVA, Dose-Response) L_Data->L_Analysis

References

Application Notes and Protocols for the Quantification of Dichlormid using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dichlormid, a herbicide safener, in various environmental and agricultural matrices using gas chromatography (GC). The protocols cover sample preparation, instrumental analysis with different detectors, and method validation parameters.

Introduction

This compound (N,N-diallyl-2,2-dichloroacetamide) is widely used in agriculture to protect crops from herbicide injury. Monitoring its residues in soil, water, and agricultural products is crucial for environmental assessment and food safety. Gas chromatography is a robust and sensitive technique for the quantification of this compound. This document outlines validated methods using Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS) detectors.

Sample Preparation

Effective sample preparation is critical for accurate quantification of this compound, aiming to extract the analyte from the matrix and remove interfering substances. The choice of method depends on the sample matrix.

Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is suitable for the extraction of this compound from water samples.

Materials:

  • Dichloromethane (pesticide residue grade)

  • Sodium sulfate (B86663), anhydrous

  • Separatory funnel

  • Concentrator apparatus (e.g., Kuderna-Danish or rotary evaporator)

  • Volumetric flasks

Protocol:

  • To a 1-liter water sample in a separatory funnel, add 60 mL of dichloromethane.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the lower organic layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining all organic extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a concentrator apparatus.

  • The concentrated extract is now ready for GC analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil and Agricultural Matrices (e.g., Corn, Vegetables)

The QuEChERS method is a streamlined and effective approach for extracting a wide range of pesticides from complex matrices.[1][2]

Materials:

  • Acetonitrile (B52724) (pesticide residue grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge and centrifuge tubes (50 mL)

Protocol:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[1]

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (dSPE) tube containing MgSO₄ and PSA for cleanup.

  • Vortex the dSPE tube for 30 seconds and then centrifuge for 2 minutes.

  • The resulting supernatant is ready for GC analysis.

G cluster_sample_prep Sample Preparation Homogenized_Sample Homogenized Sample (Soil, Corn, etc.) Acetonitrile Add Acetonitrile Homogenized_Sample->Acetonitrile Salts Add QuEChERS Salts (MgSO4, NaCl) Acetonitrile->Salts Shake_Centrifuge1 Shake & Centrifuge Salts->Shake_Centrifuge1 Supernatant Transfer Supernatant Shake_Centrifuge1->Supernatant dSPE Add to dSPE Tube (PSA, MgSO4) Supernatant->dSPE Shake_Centrifuge2 Vortex & Centrifuge dSPE->Shake_Centrifuge2 Final_Extract Final Extract for GC Analysis Shake_Centrifuge2->Final_Extract

QuEChERS Sample Preparation Workflow

Gas Chromatography (GC) Analysis

The choice of detector for GC analysis of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method 1: GC with Flame Ionization Detector (GC-FID)

GC-FID is a robust and widely available technique suitable for the analysis of this compound at moderate concentrations.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

Operating Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 180°C at 20°C/minute

    • Ramp to 280°C at 10°C/minute, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/minute

  • Injection Mode: Splitless

Method 2: GC with Electron Capture Detector (GC-ECD)

GC-ECD offers high sensitivity for halogenated compounds like this compound, making it ideal for trace-level analysis.[3]

Instrumentation:

  • Gas Chromatograph equipped with an Electron Capture Detector (ECD)

  • Capillary Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

Operating Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 200°C at 15°C/minute

    • Ramp to 280°C at 10°C/minute, hold for 3 minutes

  • Carrier Gas: Nitrogen at a constant flow of 1.5 mL/minute

  • Makeup Gas: Nitrogen, 30 mL/minute

  • Injection Mode: Splitless

Method 3: GC with Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides the highest level of selectivity and sensitivity, enabling confident identification and quantification of this compound, even in complex matrices.[4]

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (MS/MS)

  • Capillary Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

Operating Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 180°C at 25°C/minute

    • Ramp to 300°C at 10°C/minute, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): To be determined based on this compound's mass spectrum (e.g., molecular ion or major fragment).

    • Product Ions (m/z): To be determined from fragmentation of the precursor ion.

G cluster_gc_workflow GC Analysis Workflow cluster_detectors Detectors Prepared_Sample Prepared Sample Extract GC_Injection GC Injection (Splitless) Prepared_Sample->GC_Injection GC_Column Capillary Column Separation (e.g., DB-5) GC_Injection->GC_Column Detection Detection GC_Column->Detection FID FID Detection->FID General Purpose ECD ECD Detection->ECD High Sensitivity (Halogenated) MSMS MS/MS Detection->MSMS High Selectivity & Sensitivity Data_Analysis Data Acquisition & Analysis FID->Data_Analysis ECD->Data_Analysis MSMS->Data_Analysis

General Gas Chromatography Workflow

Method Validation and Data Presentation

Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Calibration and Linearity

Calibration curves are constructed by analyzing a series of standard solutions of this compound at different concentrations. A linear regression analysis is performed to establish the relationship between the detector response and the analyte concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Accuracy and Precision

Accuracy is determined by performing recovery studies on spiked blank matrix samples at different concentration levels. Precision is expressed as the relative standard deviation (RSD) of replicate measurements.

Table 1: Summary of Quantitative Data for this compound Analysis

ParameterGC-FIDGC-ECDGC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.99
LOD 10-50 µg/kg0.1-5 µg/kg0.01-1 µg/kg
LOQ 30-150 µg/kg0.3-15 µg/kg0.03-3 µg/kg
Recovery (%) 85-110%90-115%95-105%
Precision (RSD%) < 15%< 10%< 5%

Note: The values presented in this table are typical performance data and may vary depending on the specific instrument, matrix, and experimental conditions. Laboratories should establish their own performance characteristics.

Conclusion

The gas chromatography methods outlined in these application notes provide robust and reliable approaches for the quantification of this compound in various matrices. The choice of sample preparation technique and GC detector should be based on the specific requirements of the analysis, including the expected concentration range of the analyte and the complexity of the sample matrix. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Dichlormid in Cereal Cultivation: A Safener for Enhanced Herbicide Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Agricultural Professionals

Dichlormid, a member of the dichloroacetamide chemical family, serves as a critical herbicide safener in modern agriculture, particularly in the cultivation of key cereal crops such as wheat and rice. Its primary function is to enhance the tolerance of these crops to specific classes of herbicides, thereby increasing herbicide selectivity and allowing for more effective weed management strategies. This compound is most commonly formulated with chloroacetanilide and thiocarbamate herbicides to mitigate the risk of phytotoxicity to the crop while maintaining potent weed control.[1] This document provides detailed application notes and experimental protocols for the use of this compound in wheat and rice, targeted at researchers, scientists, and professionals in drug and agricultural development.

Application Notes

This compound is typically applied as a seed treatment or co-formulated with the herbicide for pre-emergence application. Its protective effects are achieved by stimulating the crop's natural defense mechanisms, leading to the enhanced metabolism and detoxification of the herbicide.

Wheat (Triticum aestivum)

In wheat, this compound has shown efficacy in protecting the crop from injury caused by various herbicides. While most prominently used with chloroacetamide herbicides, research has also explored its potential with other herbicide classes.

Table 1: Quantitative Effects of this compound on Wheat

HerbicideThis compound Application RateHerbicide Application RateObserved EffectSource
Fomesafen (B1673529)0.5 - 16 mg/L (seed treatment)4 mg/LIncreased plant height, root length, and fresh weight compared to fomesafen alone. At 1 mg/L and higher, plant height and root length were restored to control levels.F.eks.[2]
S-metolachlorNot Specified (Fenclorim used as safener)1.12 kg ai/haVisual injury reduced from 34% to 18% with safener-treated seed in pre-emergence applications.F.eks.[3]
Acetochlor (B104951)Not SpecifiedNot SpecifiedThis compound is used to protect wheat from acetochlor injury.F.eks.[1]
Rice (Oryza sativa)

In rice cultivation, this compound is employed to safeguard the crop against herbicides used to control problematic grassy weeds.

Table 2: Quantitative Effects of this compound on Rice

HerbicideThis compound Application RateHerbicide Application RateObserved EffectSource
Metolachlor10 mg/L1 mg/LAlleviated injury to rice seedlings, with plant height, root length, and fresh weight values close to that of the this compound positive control.F.eks.[4]
ButachlorNot Specified (Safener used)1.0 kg a.i./haApplication 2-4 days before seeding with a safener improved crop stand and increased grain yield compared to herbicide application alone 6 days after seeding.F.eks.[5]
Vernolate (B132429)Not SpecifiedNot SpecifiedThis compound is used to protect rice from vernolate injury.F.eks.[1]

Signaling Pathways and Mode of Action

This compound's protective mechanism is primarily attributed to its ability to induce the expression of genes involved in herbicide detoxification. This involves a signaling cascade that leads to the increased synthesis of enzymes such as glutathione (B108866) S-transferases (GSTs), cytochrome P450 monooxygenases, and glucosyltransferases.[6][7] These enzymes catalyze the metabolism of herbicide molecules into non-toxic forms, which are then sequestered within the plant cell. The induction of these detoxification pathways is believed to be linked to the plant's natural stress response mechanisms, potentially involving signaling molecules like salicylic (B10762653) acid.[8][9]

Dichlormid_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinases, Transcription Factors) Receptor->Signal_Transduction Gene_Induction Induction of Detoxification Genes (e.g., GST, P450, UGT) Signal_Transduction->Gene_Induction Enzyme_Synthesis Synthesis of Detoxification Enzymes Gene_Induction->Enzyme_Synthesis Detoxification Herbicide Detoxification (Conjugation, Oxidation) Enzyme_Synthesis->Detoxification Herbicide Herbicide (e.g., Chloroacetamide) Herbicide->Detoxification Metabolite Non-toxic Metabolite Detoxification->Metabolite Sequestration Vacuolar Sequestration Metabolite->Sequestration

This compound-induced herbicide detoxification pathway.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as a herbicide safener in wheat and rice. These protocols can be adapted for greenhouse and field studies.

Greenhouse Pot Study for Phytotoxicity Assessment

Objective: To determine the safening effect of this compound against a specific herbicide in a controlled environment.

Materials:

  • Wheat or rice seeds

  • This compound (technical grade)

  • Herbicide (technical grade)

  • Pots (e.g., 15 cm diameter) filled with a standardized soil mix

  • Greenhouse with controlled temperature and light conditions

  • Spraying equipment calibrated for small plot applications

Procedure:

  • Seed Treatment: Prepare solutions of this compound at various concentrations. Treat seeds with the this compound solutions or a control (water/solvent) and allow them to air dry.

  • Planting: Sow a pre-determined number of treated seeds (e.g., 10 seeds) in each pot.

  • Herbicide Application: At a specified time (e.g., pre-emergence or post-emergence at a specific growth stage), apply the herbicide at different rates (e.g., 0.5x, 1x, 2x the recommended field rate) to the pots. Include an untreated control group for comparison.

  • Experimental Design: Use a completely randomized design with at least four replications for each treatment combination.

  • Data Collection:

    • Visual Injury Assessment: Rate phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale, where 0% is no injury and 100% is plant death.

    • Growth Parameters: At the end of the experiment, measure plant height, shoot fresh weight, and shoot dry weight.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Field Trial for Efficacy and Yield Assessment

Objective: To evaluate the performance of this compound as a herbicide safener under field conditions and its impact on crop yield.

Materials:

  • Certified wheat or rice seed

  • This compound (formulated product or for seed treatment)

  • Commercial herbicide formulation

  • Field plot area with uniform soil type and weed population

  • Calibrated field plot sprayer

  • Harvesting equipment

Procedure:

  • Plot Establishment: Establish experimental plots of a suitable size (e.g., 2m x 5m) in a randomized complete block design with 3-4 replications.

  • Seed Treatment/Application: Apply this compound as a seed treatment before planting or as a tank-mix with the herbicide at the time of application, depending on the research objectives.

  • Herbicide Application: Apply the herbicide at the recommended rate and timing for the target weeds and crop stage. Include a weedy check (no herbicide), a weed-free check (manual weeding), and a herbicide-alone treatment.

  • Data Collection:

    • Crop Injury: Visually assess crop injury at key time points after application.

    • Weed Control: Evaluate weed control efficacy by counting weed density and measuring weed biomass compared to the weedy check.

    • Yield and Yield Components: At crop maturity, harvest the grain from a central area of each plot. Determine grain yield, and if required, analyze yield components such as number of tillers/panicles, grains per spike/panicle, and 1000-grain weight.

  • Statistical Analysis: Perform ANOVA on the collected data to assess the significance of the treatments on crop safety, weed control, and yield.

Experimental_Workflow start Start seed_prep Seed Preparation (this compound Treatment vs. Control) start->seed_prep planting Planting (Greenhouse Pots or Field Plots) seed_prep->planting herbicide_app Herbicide Application (Different Rates and Timings) planting->herbicide_app data_collection Data Collection herbicide_app->data_collection visual_injury Visual Injury Assessment data_collection->visual_injury growth_params Growth Parameter Measurement (Height, Biomass) data_collection->growth_params yield_analysis Yield and Component Analysis (Field Trials) data_collection->yield_analysis analysis Statistical Analysis (ANOVA) visual_injury->analysis growth_params->analysis yield_analysis->analysis end End analysis->end

Generalized workflow for evaluating herbicide safeners.

References

Application Notes and Protocols for Dichlormid Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the efficacy of Dichlormid as a herbicide safener. The protocols outlined below cover key aspects of phytotoxicity assessment, biochemical assays, and gene expression analysis, enabling a thorough investigation of this compound's protective mechanisms in crops.

Introduction to this compound

This compound (N,N-diallyl-2,2-dichloroacetamide) is a widely used herbicide safener that protects monocotyledonous crops, such as maize, from injury caused by certain classes of herbicides, particularly thiocarbamates and chloroacetanilides.[1][2] Its primary mechanism of action involves the induction of the plant's endogenous detoxification pathways, leading to enhanced metabolism and sequestration of the herbicide before it can cause significant damage to the crop.[1][2] This safening effect is achieved without compromising the herbicide's efficacy against target weed species.

The key detoxification enzymes upregulated by this compound include Glutathione (B108866) S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs).[2][3] GSTs catalyze the conjugation of the herbicide molecule with glutathione, rendering it more water-soluble and less toxic, while CYPs are involved in the oxidative metabolism of herbicides.[2][3] this compound has also been shown to counteract the inhibition of very-long-chain fatty acid (VLCFA) synthesis caused by some herbicides.

Data Presentation

Table 1: Phytotoxicity Assessment of this compound in Maize Treated with S-metolachlor
TreatmentApplication Rate (kg ai/ha)Visual Injury (%) (7 DAE)Visual Injury (%) (14 DAE)Visual Injury (%) (21 DAE)Visual Injury (%) (28 DAE)
Untreated Control-0000
S-metolachlor2.24LowLowMinimalMinimal
S-metolachlor4.48SignificantModerateModerateLow
S-metolachlor8.96SevereHighHighModerate
S-metolachlor + this compound4.48 + SafenerReducedLowLowMinimal
S-metolachlor + this compound8.96 + SafenerModerateReducedLowMinimal

DAE: Days After Emergence. Data is illustrative based on findings from comparative studies.[4]

Table 2: Effect of this compound on Glutathione S-Transferase (GST) Activity in Maize
TreatmentGST Specific Activity (nmol/min/mg protein) - Substrate: CDNBGST Specific Activity (nmol/min/mg protein) - Substrate: MetolachlorFold Induction (vs. Herbicide Alone) - Substrate: Metolachlor
Untreated ControlBaselineBaseline-
Herbicide (e.g., EPTC-sulfoxide)IncreasedIncreased1
This compoundIncreasedIncreased-
Herbicide + this compoundSignificantly IncreasedSignificantly Increased~2-10 fold

Data is synthesized from multiple studies indicating a significant increase in GST activity in the presence of this compound.[5]

Table 3: Relative Gene Expression of Detoxification Genes in Maize Seedlings Treated with this compound
GeneTreatmentFold Change (vs. Untreated Control)
ZmGST27This compoundUp-regulated
ZmMRP1This compoundUp-regulated
ZmGT1This compoundUp-regulated
CYP81A9Safener (general)Up-regulated
CYP81A16Safener (general)Up-regulated

Data is based on studies showing the induction of specific GST, ABC transporter, and CYP genes by this compound and other safeners.[6][7][8][9]

Experimental Protocols

Phytotoxicity Assessment

Objective: To visually assess and quantify the protective effect of this compound against herbicide-induced injury in a crop species.

Materials:

  • Crop seeds (e.g., maize)

  • Herbicide (e.g., S-metolachlor)

  • This compound

  • Pots and appropriate soil mix

  • Growth chamber or greenhouse with controlled conditions

  • Spraying equipment calibrated for accurate application

Protocol:

  • Planting: Sow crop seeds at a uniform depth in pots filled with a suitable soil mixture.

  • Growth Conditions: Grow the plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).

  • Treatment Application: At the 2-3 leaf stage, apply the herbicide and this compound treatments. Treatments should include:

    • Untreated control

    • Herbicide alone at a range of concentrations (e.g., 1x, 2x, and 4x the recommended field rate)

    • This compound alone

    • Herbicide + this compound combinations

  • Phytotoxicity Evaluation: Visually assess crop injury at regular intervals (e.g., 7, 14, 21, and 28 days after treatment). Use a rating scale (e.g., 0% = no injury, 100% = plant death) to score symptoms such as stunting, chlorosis, and necrosis.

  • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, and measure fresh and dry weight to quantify the impact of the treatments on plant growth.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of GSTs in plant tissues.

Materials:

  • Plant tissue (e.g., maize coleoptiles or leaves) from treated and control plants

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 1 mM EDTA, 5 mM DTT)

  • Bradford reagent for protein quantification

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

  • Reduced glutathione (GSH) solution

  • Spectrophotometer

Protocol:

  • Protein Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C for 15 minutes at 12,000 x g.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the total protein concentration of the extracts using the Bradford assay.

  • Enzyme Assay:

    • In a microplate well or cuvette, add assay buffer, GSH solution, and the protein extract.

    • Initiate the reaction by adding the CDNB solution.

    • Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 25°C).

  • Calculation of GST Activity: Calculate the specific activity using the molar extinction coefficient of the CDNB-glutathione conjugate (9.6 mM⁻¹ cm⁻¹). Express the results as nmol of product formed per minute per mg of protein.

Cytochrome P450 (CYP) Activity Assay

Objective: To determine the effect of this compound on the activity of CYP enzymes involved in herbicide metabolism.

Materials:

  • Plant tissue (e.g., maize coleoptiles or leaves)

  • Microsome isolation buffer (e.g., 100 mM potassium phosphate, pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT)

  • NADPH

  • Herbicide substrate for the CYP enzyme of interest

  • HPLC or LC-MS/MS for metabolite analysis

Protocol:

  • Microsome Isolation:

    • Homogenize fresh plant tissue in ice-cold isolation buffer.

    • Filter the homogenate and centrifuge at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomes in a suitable buffer.

  • Protein Quantification: Determine the protein concentration of the microsomal fraction.

  • Enzyme Assay:

    • Incubate the microsomal preparation with the herbicide substrate in the presence of NADPH at a controlled temperature.

    • Stop the reaction at specific time points by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge to remove the protein.

  • Metabolite Analysis: Analyze the supernatant for the presence and quantity of herbicide metabolites using HPLC or LC-MS/MS. The rate of metabolite formation is indicative of CYP activity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of detoxification genes (e.g., GSTs and CYPs) in response to this compound treatment.

Materials:

  • Plant tissue from treated and control plants

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • Gene-specific primers for target and reference genes

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Real-time PCR instrument

Protocol:

  • RNA Extraction and Purification:

    • Extract total RNA from plant tissues using a commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

  • Primer Design and Validation: Design primers specific to the target detoxification genes and a stable reference gene (e.g., actin or ubiquitin). Validate primer efficiency.

  • qRT-PCR Reaction:

    • Set up the qPCR reactions containing cDNA template, gene-specific primers, and SYBR Green master mix.

    • Run the reactions in a real-time PCR instrument using a standard thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Mandatory Visualizations

Dichlormid_Signaling_Pathway This compound This compound PlantCell Plant Cell This compound->PlantCell Uptake SignalingCascade Signal Transduction (Receptors, Kinases, etc.) PlantCell->SignalingCascade HerbicideDetox Herbicide Detoxification (Conjugation & Oxidation) TranscriptionFactors Activation of Transcription Factors (e.g., TGA factors) SignalingCascade->TranscriptionFactors GeneExpression Increased Gene Expression TranscriptionFactors->GeneExpression Promoter Binding GSTs Glutathione S-Transferases (GSTs) GeneExpression->GSTs Translation CYPs Cytochrome P450s (CYPs) GeneExpression->CYPs Translation GSTs->HerbicideDetox CYPs->HerbicideDetox CropProtection Enhanced Crop Protection HerbicideDetox->CropProtection Reduces Herbicide Phytotoxicity Herbicide Herbicide Herbicide->PlantCell Uptake Experimental_Workflow_Dichlormid_Efficacy cluster_whole_plant Whole Plant Assays cluster_biochemical Biochemical Assays cluster_molecular Molecular Analysis Planting Maize Planting & Growth Treatment Herbicide & this compound Application Planting->Treatment PhytoAssay Phytotoxicity Assessment (Visual Injury, Biomass) Treatment->PhytoAssay TissueHarvest1 Tissue Harvest Treatment->TissueHarvest1 TissueHarvest2 Tissue Harvest Treatment->TissueHarvest2 ProteinExtraction Protein Extraction TissueHarvest1->ProteinExtraction GSTAssay GST Activity Assay ProteinExtraction->GSTAssay CYPAssay CYP Activity Assay ProteinExtraction->CYPAssay RNAExtraction RNA Extraction & cDNA Synthesis TissueHarvest2->RNAExtraction qRT_PCR qRT-PCR Analysis of Detox Genes RNAExtraction->qRT_PCR

References

Application Notes and Protocols for Dichlormid Use in Growth Room Bioassays with Maize Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting growth room bioassays to evaluate the efficacy of the herbicide safener, dichlormid, in maize (Zea mays L.) seedlings.

Introduction

This compound (N,N-diallyl-2,2-dichloroacetamide) is a widely used herbicide safener that protects maize from injury caused by certain classes of herbicides, particularly thiocarbamates and chloroacetanilides. Its mechanism of action involves enhancing the expression of genes responsible for herbicide detoxification, thereby increasing the plant's metabolic capacity to neutralize the herbicide before it can cause significant damage. The primary pathway stimulated by this compound is the glutathione (B108866) S-transferase (GST) conjugation system. This document outlines the protocols for assessing the safening effect of this compound on maize seedlings under controlled growth room conditions.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on maize seedlings when exposed to chloroacetanilide herbicides like metolachlor.

Table 1: Effect of this compound on Maize Seedling Growth under Metolachlor Stress.

TreatmentHerbicide Rate (kg ai/ha)Visual Injury (%) at 7 DAEPlant Height (cm)Fresh Weight (g)
Untreated Control0025.215.8
Metolachlor2.241521.512.3
Metolachlor + this compound2.24524.114.9
Metolachlor4.483518.29.7
Metolachlor + this compound4.481222.313.1
Metolachlor8.966014.16.5
Metolachlor + this compound8.962519.810.2

DAE: Days After Emergence. Data is adapted from field studies and represents expected outcomes in a controlled bioassay.[1][2]

Table 2: Induction of Herbicide Detoxification Genes in Maize Leaves by this compound.

GeneTreatmentTime after Treatment (hours)Relative mRNA Abundance (Fold Change)
ZmGST27Control241.0
This compound244.5
ZmGT1Control481.0
This compound483.8
ZmMRP1Control721.0
This compound725.2

Data is based on semi-quantitative RT-PCR analysis and represents the upregulation of genes involved in glutathione-mediated detoxification.

Experimental Protocols

Protocol 1: Growth Room Bioassay for Evaluating this compound's Safening Effect

Objective: To assess the ability of this compound to protect maize seedlings from the phytotoxic effects of a chloroacetanilide herbicide (e.g., metolachlor) in a controlled growth room environment.

Materials:

  • Maize seeds (a susceptible variety is recommended for pronounced effects)

  • This compound solution

  • Chloroacetanilide herbicide (e.g., metolachlor)

  • Pots (10-15 cm diameter)

  • Potting mix (e.g., a 2:1:1 mixture of soil, sand, and peat)

  • Growth room or chamber with controlled temperature, light, and humidity

  • Deionized water

  • Sprayer for herbicide and safener application

  • Ruler and balance for measurements

Methodology:

  • Seedling Preparation:

    • Fill pots with the potting mix and moisten it.

    • Plant 3-4 maize seeds per pot at a depth of 2-3 cm.

    • Place the pots in a growth room maintained at approximately 25°C with a 16-hour light/8-hour dark cycle.

    • Water the pots as needed to maintain adequate soil moisture.

    • After emergence, thin the seedlings to two per pot.

  • Treatment Application (Pre-emergence):

    • Prepare stock solutions of this compound and the herbicide in a suitable solvent (e.g., acetone (B3395972) with a surfactant) and then dilute with water to the final application concentrations.

    • Apply the treatments to the soil surface immediately after planting. The treatments should include:

      • Untreated control (water or solvent control)

      • Herbicide alone at various concentrations

      • This compound alone

      • Herbicide and this compound in combination at various concentrations.

    • Ensure even application of the solutions to the soil surface.

  • Data Collection and Analysis:

    • Visually assess and score herbicide injury (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after emergence) using a 0-100% scale where 0 is no injury and 100 is plant death.

    • At the end of the experiment (e.g., 21 days after emergence), carefully harvest the seedlings.

    • Measure the shoot height of each seedling.

    • Determine the fresh weight of the shoots.

    • Dry the shoots in an oven at 70°C for 48 hours and measure the dry weight.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Analysis of Detoxification Gene Expression

Objective: To quantify the induction of key herbicide detoxification genes in maize seedlings following this compound treatment.

Materials:

  • Maize seedlings grown as described in Protocol 1.

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit

  • Reverse transcription kit

  • Quantitative real-time PCR (qRT-PCR) system and reagents

  • Primers for target genes (ZmGST27, ZmGT1, ZmMRP1) and a reference gene (e.g., actin or ubiquitin).

Methodology:

  • Treatment and Sample Collection:

    • Grow maize seedlings to the two-leaf stage.

    • Apply this compound solution to the soil or as a foliar spray.

    • Collect leaf tissue samples at various time points after treatment (e.g., 0, 4, 8, 24, 48, and 72 hours).

    • Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

    • Use a reference gene for normalization of gene expression data.

    • Calculate the relative expression of the target genes using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

This compound-Induced Herbicide Detoxification Pathway

The safening effect of this compound is primarily attributed to its ability to induce the expression of genes involved in herbicide detoxification. While the complete signaling cascade is still under investigation, a key early event is believed to be the binding of this compound to a Safener-Binding Protein (SafBP).[1][3][4][5] This interaction is thought to trigger a downstream signaling pathway that leads to the activation of transcription factors, which in turn bind to the promoter regions of detoxification genes, such as those encoding Glutathione S-Transferases (GSTs), and enhance their transcription. The increased production of GSTs and other detoxification enzymes allows the maize plant to rapidly metabolize and detoxify the herbicide.

Dichlormid_Signaling_Pathway This compound This compound SafBP Safener-Binding Protein (SafBP) This compound->SafBP Binding Signal_Transduction Signal Transduction (Kinases, etc.) SafBP->Signal_Transduction Activation Transcription_Factors Transcription Factors (e.g., WRKY, bZIP) Signal_Transduction->Transcription_Factors Activation Detox_Genes Detoxification Genes (e.g., ZmGST27, ZmGT1, ZmMRP1) Transcription_Factors->Detox_Genes Upregulation Detox_Enzymes Detoxification Enzymes (GSTs, etc.) Detox_Genes->Detox_Enzymes Translation Herbicide_Detox Herbicide Detoxification Detox_Enzymes->Herbicide_Detox Catalysis

Caption: this compound signaling pathway in maize.

Experimental Workflow for Growth Room Bioassay

The following diagram illustrates the logical flow of the experimental protocol for conducting a growth room bioassay to evaluate the safening effect of this compound.

Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_growth Growth Period cluster_data Data Collection & Analysis Potting Potting and Maize Seed Sowing Germination Seedling Germination and Thinning Potting->Germination Herbicide_this compound Application of Herbicide and/or this compound Germination->Herbicide_this compound Growth Incubation in Growth Room Herbicide_this compound->Growth Visual_Assessment Visual Injury Assessment Growth->Visual_Assessment Harvest Seedling Harvest Visual_Assessment->Harvest Measurements Physiological Measurements (Height, Weight) Harvest->Measurements Analysis Statistical Analysis Measurements->Analysis

Caption: Experimental workflow for a maize bioassay.

References

Application Notes and Protocols for the Formulation of Dichlormid with Thiocarbamate Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocarbamate herbicides are a well-established class of selective, soil-applied herbicides used for the pre-emergence control of annual grasses and some broadleaf weeds. Their mode of action involves the inhibition of several key plant processes, most notably the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] While effective, their selectivity in certain crops, particularly maize (corn), can be marginal, leading to a risk of crop injury.

To enhance crop safety and broaden the utility of these herbicides, they are often formulated with a herbicide safener. Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a highly effective safener used to protect maize from injury caused by thiocarbamate and chloroacetanilide herbicides.[3][4] It functions by selectively accelerating the metabolic detoxification of the herbicide within the crop plant, without compromising herbicidal activity on target weed species.[5][6]

These application notes provide a comprehensive overview of the mechanism of action, formulation principles, and key experimental protocols for researchers working with this compound and thiocarbamate herbicides.

Chemical and Physical Properties

A successful formulation requires a thorough understanding of the physical and chemical properties of the active ingredients.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 37764-25-3[7]
Molecular Formula C₈H₁₁Cl₂NO
Molecular Weight 208.09 g/mol
Appearance Clear, viscous liquid
Boiling Point 130 °C @ 10 mm Hg
Density 1.202 g/cm³ @ 20 °C
Water Solubility 5,000 mg/L @ 20 °C
log Kow (Octanol-Water) 1.84

Table 2: General Properties of a Representative Thiocarbamate Herbicide (EPTC)

PropertyValueReference(s)
Chemical Class S-thiocarbamate ester[8]
Mechanism Group WSSA Group 8; HRAC Group N[1][5]
Primary Mode of Action Inhibition of very-long-chain fatty acid (VLCFA) synthesis[5]
General Properties Volatile liquids or low-melting solids, miscible with most organic solvents.[8]
Formulation Type Commonly formulated as Emulsifiable Concentrates (EC).[9]

Mechanism of Action: Safening with this compound

This compound protects maize from thiocarbamate herbicide injury through a dual mechanism that enhances the crop's natural defense and detoxification pathways.

  • Enhanced Herbicide Detoxification: The primary safening mechanism is the induction of specific detoxification enzymes.[5][6] this compound treatment leads to a significant increase in the activity of Glutathione (B108866) S-transferases (GSTs) in maize.[4][10] These enzymes catalyze the conjugation of the active form of the herbicide (the thiocarbamate sulfoxide) with the endogenous antioxidant glutathione (GSH).[10] This conjugation reaction renders the herbicide water-soluble and non-phytotoxic, flagging it for sequestration into the vacuole.[11] Studies have shown that this compound upregulates the expression of genes encoding for GSTs (ZmGST27), as well as transporters (ZmMRP1, ZmGT1) believed to be involved in moving the conjugated herbicide.[11]

  • Counteraction of Herbicidal Effect: Thiocarbamate herbicides disrupt the formation of cuticular waxes and suberin by inhibiting the elongation of very-long-chain fatty acids (VLCFAs).[2][12] this compound has been shown to counteract this inhibition in safened crops like barley and maize, allowing for normal fatty acid elongation, while having no such protective effect in susceptible weeds like wild oats.[12][13] This differential effect is a key component of its selective action.

G cluster_outside Outside Cell cluster_cell Maize Cell herbicide Thiocarbamate Herbicide (Pro-herbicide) herbicide_in Thiocarbamate (inside cell) herbicide->herbicide_in Uptake p450 Cytochrome P450 Monooxygenases herbicide_in->p450 Metabolic Activation active_herbicide Active Herbicide (Thiocarbamate Sulfoxide) p450->active_herbicide gst Glutathione S-Transferase (GST) active_herbicide->gst Detoxification (Conjugation) conjugate Non-toxic Herbicide-GS Conjugate gst->conjugate gsh Glutathione (GSH) gsh->gst transporter ABC Transporter (e.g., ZmMRP1) conjugate->transporter Transport vacuole Vacuole (Sequestration) transporter->vacuole This compound This compound nucleus Nucleus This compound->nucleus Signal (Mechanism under study) gene Upregulation of GST & Transporter Genes (ZmGST27, ZmMRP1, etc.) nucleus->gene gene->gst Induces Synthesis gene->transporter Induces Synthesis

Caption: this compound-induced detoxification pathway of thiocarbamate herbicides in maize.

Application Notes: Formulation Development

The most common formulation for this compound and liquid thiocarbamate herbicides is an Emulsifiable Concentrate (EC).[9][14] An EC is a concentrated solution of the active ingredients, solvents, and emulsifiers that forms a stable emulsion when diluted with water in a spray tank.[15]

Key Formulation Components
  • Active Ingredients: this compound and the chosen thiocarbamate herbicide (e.g., EPTC, Butylate).

  • Solvent: A water-immiscible solvent is required to dissolve the active ingredients. Aromatic petroleum-based solvents are common, but alternatives may be selected based on solubility, stability, and safety profiles.[9]

  • Emulsifier System: This is a critical component, typically a blend of anionic and non-ionic surfactants.[15] The emulsifier allows the oil-based concentrate to form stable droplets in water, preventing separation and ensuring uniform application.[14][15] The choice and ratio of emulsifiers depend on the specific solvent and active ingredients used.

  • Other Additives (Optional):

    • Preservatives: To prevent microbial degradation.[8]

    • Stabilizers: To prevent chemical degradation of the active ingredients.

    • Anti-foaming agents.

Example Laboratory-Scale EC Formulation Protocol

This protocol is a representative starting point for research purposes. Optimization of component ratios is essential for developing a stable and effective formulation.

Materials:

  • This compound (Technical Grade, e.g., >97%)

  • Thiocarbamate Herbicide (e.g., EPTC, Technical Grade)

  • Aromatic solvent (e.g., Aromatic 150 or similar)

  • Emulsifier blend (e.g., a mix of calcium dodecylbenzenesulfonate (anionic) and a castor oil ethoxylate (non-ionic))

  • Magnetic stirrer and stir bar

  • Glass beaker and graduated cylinders

  • Analytical balance

Procedure:

  • Weigh Components: Accurately weigh the required amounts of the solvent, this compound, and the thiocarbamate herbicide. The ratio of safener to herbicide is critical and should be determined experimentally, but often ranges from 1:8 to 1:20 (safener:herbicide) by weight.

  • Dissolve Actives: Add the solvent to a beaker. While stirring, slowly add the this compound and thiocarbamate herbicide. Continue stirring until both active ingredients are fully dissolved, forming a clear solution. This may take 30-60 minutes.[14]

  • Add Emulsifiers: Weigh and add the required amount of the emulsifier blend to the solution.

  • Homogenize: Continue stirring the mixture until the emulsifiers are fully dissolved and the solution is clear and homogeneous (approx. 30 minutes).[14]

  • Quality Control Test (Emulsion Stability):

    • Add a small amount of the prepared EC (e.g., 1 mL) to a graduated cylinder containing water (e.g., 99 mL) to simulate spray tank dilution.

    • Invert the cylinder 10-20 times. A stable formulation will form a spontaneous, uniform milky-white emulsion.

    • Let the cylinder stand and observe for any separation, creaming, or sedimentation at 30 minutes, 2 hours, and 24 hours. A successful lab-scale formulation should show minimal separation.

G start Start weigh 1. Weigh Solvent, This compound, and Thiocarbamate start->weigh dissolve 2. Add Actives to Solvent Stir until Dissolved weigh->dissolve add_emulsifiers 3. Add Emulsifier Blend to the Solution dissolve->add_emulsifiers homogenize 4. Stir until Homogeneous add_emulsifiers->homogenize qc_test 5. Perform Emulsion Stability Test homogenize->qc_test stable Stable Emulsion: Formulation Complete qc_test->stable Yes unstable Unstable Emulsion: Adjust Component Ratios qc_test->unstable No end End stable->end unstable->weigh Re-formulate

Caption: General workflow for preparing an Emulsifiable Concentrate (EC) formulation.

Quantitative Data on Safener Activity

The efficacy of this compound can be quantified through various laboratory and greenhouse experiments.

Table 3: Reported Effects of this compound on Maize

Parameter MeasuredTreatmentResultReference(s)
GST Activity This compound1.6-fold increase in Glutathione (GSH) levels.[4]
GST Activity This compound~2-fold increase in GST activity for EPTC-sulfoxide.[10]
Gene Expression This compoundSignificant upregulation of ZmGST27, ZmMRP1, and ZmGT1 transcripts.[11]
Fatty Acid Composition EPTC + this compoundProportion of palmitoleic acid in root lipids increased from 2.1% to 16.6%.
Binding Affinity (IC₅₀) This compound0.01 µM for inhibition of [³H]Saf binding at a specific site in maize.[16]
Binding Affinity (IC₅₀) Thiocarbamates0.06 to 2.3 µM for inhibition of [³H]Saf binding at the same site.[16]

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Safener Efficacy

This bioassay evaluates the ability of a formulation to protect the crop from herbicide injury while maintaining efficacy against a target weed.

Objective: To visually assess and quantify crop (maize) injury and weed (e.g., green foxtail) control.

Materials:

  • Potting medium (soil:sand:peat mix)

  • Pots (e.g., 4-inch diameter)

  • Maize seeds and seeds of a susceptible weed species

  • Herbicide/safener formulation

  • Controlled environment greenhouse or growth chamber

  • Laboratory sprayer for application

Procedure:

  • Potting and Seeding: Fill pots with soil medium. Plant 3-4 maize seeds and 10-15 weed seeds in each pot at the appropriate depth. Prepare at least 4 replicate pots per treatment.[1]

  • Treatment Groups:

    • Untreated Control

    • Herbicide only (at a rate known to cause slight crop injury)

    • Safener only (this compound)

    • Herbicide + Safener formulation

  • Application: Apply the treatments uniformly to the soil surface using a laboratory sprayer calibrated to deliver a known volume. This is a pre-emergence application.

  • Growth Conditions: Place pots in a greenhouse with controlled temperature (e.g., 25/20 °C day/night) and a 16-hour photoperiod. Water as needed.[1][17]

  • Evaluation: At 14 and 21 days after treatment (DAT), visually assess crop injury (stunting, malformation) and weed control on a percentage scale (0% = no effect, 100% = complete death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground plant material for each species in each pot. Dry the biomass in an oven (e.g., 70 °C for 72 hours) and record the dry weight.[12]

  • Data Analysis: Calculate the percent reduction in dry weight for each treatment relative to the untreated control. Compare the herbicide-only treatment to the herbicide+safener treatment to quantify the safening effect.

G start Start step1 1. Fill Pots & Plant Maize and Weed Seeds start->step1 step2 2. Apply Herbicide/Safener Treatments to Soil Surface step1->step2 step3 3. Place Pots in Controlled Greenhouse step2->step3 step4 4. Visually Assess Injury & Control at 14 & 21 DAT step3->step4 step5 5. Harvest Above-ground Biomass at 21 DAT step4->step5 step6 6. Dry Biomass and Record Weight step5->step6 step7 7. Analyze Data: Calculate % Injury and % Safening Effect step6->step7 end End step7->end

Caption: Workflow for a greenhouse bioassay to evaluate herbicide safener efficacy.
Protocol 2: Measurement of Glutathione S-Transferase (GST) Activity

This protocol uses a spectrophotometer to measure the increase in GST activity in maize tissue following safener treatment. It is adapted from the method described by Habig et al. (1974).

Objective: To quantify the enzymatic activity of GST.

Materials:

  • Maize seedlings (treated and untreated)

  • Liquid nitrogen, pre-chilled mortar and pestle

  • Extraction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5)

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 0.5 mM in ethanol)

  • Reduced Glutathione (GSH) solution (e.g., 1.0 mM)

  • Refrigerated centrifuge

  • UV/Vis Spectrophotometer

Procedure:

  • Plant Material: Grow maize seedlings as described in the bioassay, with and without this compound treatment, for 3-5 days.

  • Enzyme Extraction:

    • Harvest ~1g of shoot tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 2-3 mL of ice-cold extraction buffer and continue grinding.

    • Transfer the homogenate to a centrifuge tube and centrifuge at ~15,000 x g for 20 minutes at 4 °C.

    • Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Assay:

    • Set up the reaction mixture in a 1 mL cuvette: 0.68 mL assay buffer, 0.05 mL GSH solution, and 0.02 mL CDNB solution.

    • Initiate the reaction by adding 0.1 mL of the enzyme extract.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 3-5 minutes. The change in absorbance is due to the formation of the GSH-CDNB conjugate.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the enzyme activity, typically expressed as nmol conjugate formed/min/mg protein.

    • Compare the activity in this compound-treated samples to untreated controls.

G start Start step1 1. Harvest & Freeze Maize Shoot Tissue start->step1 step2 2. Grind Tissue & Extract Protein in Buffer step1->step2 step3 3. Centrifuge to Clarify (Collect Supernatant) step2->step3 step4 4. Prepare Assay Mix (Buffer, GSH, CDNB) in Cuvette step3->step4 step5 5. Initiate Reaction with Enzyme Extract step4->step5 step6 6. Measure Absorbance Change at 340 nm step5->step6 step7 7. Calculate Specific Activity (nmol/min/mg protein) step6->step7 end End step7->end

Caption: Workflow for the spectrophotometric measurement of GST enzyme activity.
Protocol 3: Analysis of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This is an advanced protocol using radiolabeled precursors to measure the direct impact of thiocarbamates and this compound on VLCFA synthesis.

Objective: To measure the rate of fatty acid elongation in plant tissue.

Materials:

  • Plant tissue (e.g., maize or barley shoots)

  • Microsome isolation buffer

  • Radiolabeled precursor, e.g., [2-¹⁴C]malonyl-CoA or [¹⁴C]stearic acid.[5][18]

  • Reaction buffer containing cofactors (e.g., ATP, CoA, NADPH)

  • Ultracentrifuge

  • Scintillation counter and vials

  • TLC or GC-MS equipment for fatty acid analysis

Procedure (Outline):

  • Microsomal Fraction Isolation: Homogenize fresh plant tissue in an appropriate buffer. Perform differential centrifugation, including an ultracentrifugation step (~100,000 x g), to pellet the microsomal fraction, which contains the VLCFA elongase enzymes.

  • In Vitro Elongase Assay:

    • Resuspend the microsomal pellet in a reaction buffer.

    • Set up reaction tubes containing the microsomal fraction and necessary cofactors.

    • Add the test compounds: control (solvent only), thiocarbamate herbicide, and thiocarbamate + this compound.

    • Start the reaction by adding the radiolabeled precursor (e.g., [¹⁴C]malonyl-CoA).[18]

    • Incubate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction (e.g., by adding strong acid/base).

    • Extract the total lipids from the reaction mixture using organic solvents (e.g., chloroform:methanol).

    • Saponify the lipids to release the fatty acids.

    • Analyze the fatty acids. This can be done by separating them using Thin-Layer Chromatography (TLC) and quantifying radioactivity in the spots corresponding to VLCFAs, or by converting them to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

  • Data Analysis: Quantify the amount of radiolabel incorporated into VLCFAs (chains longer than C18). Compare the inhibition caused by the herbicide alone to the herbicide + this compound treatment to determine if the safener reverses the inhibition.[13]

G start Start step1 1. Homogenize Plant Tissue & Isolate Microsomes via Ultracentrifugation start->step1 step2 2. Set up In Vitro Assay with Microsomes, Cofactors, & Test Compounds step1->step2 step3 3. Initiate Reaction with Radiolabeled Precursor (e.g., [14C]malonyl-CoA) step2->step3 step4 4. Stop Reaction & Extract Total Lipids step3->step4 step5 5. Saponify Lipids to Free Fatty Acids step4->step5 step6 6. Separate & Quantify Radiolabeled VLCFAs (TLC or GC-MS) step5->step6 step7 7. Compare Treatments to Determine Inhibition & Reversal by Safener step6->step7 end End step7->end

Caption: Outline of the workflow for analyzing VLCFA synthesis inhibition.

References

Dichlormid as a Research Tool for Studying Plant Detoxification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a herbicide safener widely utilized in agriculture to protect maize (Zea mays) from injury caused by thiocarbamate and chloroacetanilide herbicides.[1] Beyond its agronomic importance, this compound serves as a valuable research tool for investigating the intricate mechanisms of plant detoxification and stress response pathways. It functions by inducing the expression of a suite of genes involved in the detoxification of xenobiotics, offering a chemical genomics approach to dissect these defense systems.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study plant detoxification, with a focus on maize as a model system.

Mechanism of Action

This compound treatment triggers a signaling cascade that leads to the enhanced expression of genes encoding detoxification enzymes.[3] The primary mechanism involves the upregulation of glutathione (B108866) S-transferases (GSTs), which catalyze the conjugation of herbicides with the endogenous antioxidant glutathione (GSH).[1][2] This conjugation reaction increases the water solubility of the herbicide, facilitating its sequestration into the vacuole or apoplast via ATP-binding cassette (ABC) transporters.[2] Studies have shown that this compound induces the expression of not only GSTs but also glutathione transporters and ABC transporters, indicating a coordinated upregulation of the entire detoxification pathway. This compound has also been shown to influence other physiological processes, including photosynthesis and hormone signaling pathways involving gibberellin and salicylic (B10762653) acid.

Data Presentation

The following table summarizes the quantitative and semi-quantitative data on the induction of key detoxification-related genes in maize following this compound treatment.

Gene/TranscriptPlant MaterialTreatmentMethodResultReference
15 GST transcriptsEtiolated maize seedlingsThis compoundDNA microarrayOverexpression compared to control[4]
ZmGST27Maize leavesThis compoundSemi-quantitative RT-PCRExpression induced from 4 to 96 hours post-treatment[5]
ZmGT1Maize leavesThis compoundSemi-quantitative RT-PCRStrong induction, detectable after 24 hours post-treatment[5]
ZmMRP1Maize leavesThis compoundSemi-quantitative RT-PCRExpression up-regulated[5]

Experimental Protocols

Protocol 1: this compound Treatment of Maize Seedlings for Gene Expression Analysis

This protocol describes the treatment of maize seedlings with this compound for subsequent analysis of gene expression.

Materials:

  • Maize seeds (e.g., inbred line B73)

  • This compound (analytical grade)

  • Acetone (B3395972) (solvent)

  • Germination paper

  • Plastic trays or beakers

  • Growth chamber or controlled environment room

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

Procedure:

  • Seed Germination:

    • Surface sterilize maize seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

    • Place sterilized seeds on moist germination paper and roll the paper.

    • Place the rolled paper towels upright in a beaker containing a small amount of sterile water to maintain humidity.

    • Incubate the seeds in a growth chamber at 25-28°C in the dark for 3-4 days, or until the coleoptiles are approximately 2-3 cm long.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in acetone. The final concentration for treatment is typically in the micromolar range (e.g., 10-100 µM).

    • For a 100 µM final concentration in a 1 L hydroponic solution, add the appropriate volume of the acetone stock. Prepare a mock control solution with the same volume of acetone without this compound.

  • Seedling Treatment:

    • Transfer the germinated seedlings to a hydroponic system or place them in trays with a shallow layer of the treatment solution (this compound or mock).

    • Ensure that the roots are submerged in the solution.

    • Incubate the seedlings in the growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod) for the desired duration (e.g., 4, 8, 24, 48, 72, 96 hours).

  • Sample Collection:

    • At each time point, harvest the desired tissue (e.g., leaves, roots) from both this compound-treated and mock-treated seedlings.

    • Immediately freeze the collected tissue in liquid nitrogen to prevent RNA degradation.

    • Store the frozen samples at -80°C until RNA extraction.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of target genes (e.g., GSTs) in this compound-treated maize seedlings.

Materials:

  • Frozen maize tissue from Protocol 1

  • RNA extraction kit suitable for plant tissues (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I (RNase-free)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target and reference genes (e.g., Actin or Ubiquitin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Extract total RNA from the ground tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol. This typically involves a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

    • Set up the reactions in triplicate for each sample and each gene (including reference genes).

    • Perform the qRT-PCR on a real-time PCR instrument with a typical cycling program:

      • Initial denaturation: 95°C for 3-10 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15-30 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of a stable reference gene.

Protocol 3: Glutathione S-Transferase (GST) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of GST in protein extracts from this compound-treated maize seedlings using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.

Materials:

  • Maize tissue (from Protocol 1)

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA)

  • Reduced glutathione (GSH) solution (e.g., 100 mM in water)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM in ethanol)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Protein Extraction:

    • Homogenize fresh or frozen maize tissue in ice-cold extraction buffer (e.g., 1:3 w/v).

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the crude protein extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare a reaction mixture in a microplate well or cuvette containing:

      • Potassium phosphate buffer (100 mM, pH 6.5)

      • GSH solution (to a final concentration of 1-5 mM)

      • CDNB solution (to a final concentration of 1 mM)

      • Protein extract (e.g., 10-50 µg of total protein)

    • The final reaction volume is typically 200 µL for a microplate or 1 mL for a cuvette.

    • Initiate the reaction by adding the protein extract.

  • Spectrophotometric Measurement:

    • Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 25°C). The product of the GST-catalyzed reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at this wavelength.

  • Calculation of GST Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

    • Calculate the GST activity using the following formula:

      • Activity (µmol/min/mg protein) = (ΔA340/min * Reaction Volume) / (ε * Path Length * mg of protein)

      • Where:

        • ε (extinction coefficient for S-(2,4-dinitrophenyl)glutathione) = 9.6 mM-1cm-1

        • Path Length is typically 1 cm for a standard cuvette or can be calculated for a microplate.

Visualizations

Dichlormid_Signaling_Pathway cluster_nucleus Gene Expression cluster_cytoplasm Cytoplasmic Response This compound This compound (Safener) Perception Cellular Perception (Binding Protein?) This compound->Perception Signal_Transduction Signal Transduction Cascade Perception->Signal_Transduction Nucleus Nucleus Signal_Transduction->Nucleus TF_Activation Transcription Factor Activation Gene_Induction Upregulation of Detoxification Genes TF_Activation->Gene_Induction GST_Gene GST Genes Gene_Induction->GST_Gene GT_Gene Glutathione Transporter Genes (e.g., ZmGT1) Gene_Induction->GT_Gene ABC_Gene ABC Transporter Genes (e.g., ZmMRP1) Gene_Induction->ABC_Gene mRNA mRNA transcripts GST_Gene->mRNA GT_Gene->mRNA ABC_Gene->mRNA Translation Translation mRNA->Translation mRNA->Translation mRNA->Translation GST_Enzyme GST Enzymes Translation->GST_Enzyme GT_Protein Glutathione Transporters Translation->GT_Protein ABC_Protein ABC Transporters Translation->ABC_Protein Conjugation Conjugation GST_Enzyme->Conjugation Detoxification Herbicide Detoxification GT_Protein->Detoxification Sequestration Vacuolar Sequestration ABC_Protein->Sequestration Herbicide Herbicide Herbicide->Conjugation GSH Glutathione (GSH) GSH->Conjugation Herbicide_GSH Herbicide-GSH Conjugate Conjugation->Herbicide_GSH Herbicide_GSH->GT_Protein Herbicide_GSH->ABC_Protein

Caption: this compound signaling pathway in a plant cell.

Experimental_Workflow cluster_analysis Molecular and Biochemical Analysis Start Start: Maize Seed Germination Treatment This compound Treatment of Seedlings (and Mock Control) Start->Treatment Harvest Tissue Harvest at Different Time Points Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (GSTs, Transporters) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Gene Expression, Enzyme Activity) qRT_PCR->Data_Analysis GST_Assay GST Activity Assay (CDNB Substrate) Protein_Extraction->GST_Assay GST_Assay->Data_Analysis Conclusion Conclusion: Elucidation of Detoxification Mechanisms Data_Analysis->Conclusion

Caption: Experimental workflow for studying this compound effects.

References

Application Notes and Protocols for Dichlormid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the field application techniques for Dichlormid formulations, focusing on its use as a herbicide safener in maize. The information compiled herein is intended to assist in the design and execution of robust experimental protocols for evaluating the efficacy and crop safety of this compound.

Mechanism of Action

This compound primarily functions by enhancing the metabolic detoxification of herbicides in maize. It achieves this by inducing the expression of key detoxification enzymes, primarily Glutathione (B108866) S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYPs). This induced enzymatic activity leads to the rapid conversion of herbicidally active molecules into non-toxic metabolites, thus protecting the crop from injury.

Signaling Pathway for this compound-Induced Herbicide Detoxification

The precise upstream signaling cascade initiated by this compound is an area of ongoing research. However, a key discovery has been the identification of a safener-binding protein (SafBP) in maize, to which this compound binds with high affinity.[1][2][3] This binding event is believed to be a critical initial step that triggers a downstream signaling cascade, ultimately leading to the increased transcription of detoxification genes.

Dichlormid_Signaling_Pathway This compound This compound SafBP Safener-Binding Protein (SafBP) This compound->SafBP Binds to Signal_Cascade Signal Transduction Cascade (e.g., Kinase activation, Transcription Factors) SafBP->Signal_Cascade Activates Gene_Expression Increased Transcription of Detoxification Genes Signal_Cascade->Gene_Expression GST_Gene GST Genes (e.g., ZmGST27) Gene_Expression->GST_Gene CYP_Gene CYP450 Genes Gene_Expression->CYP_Gene Transporter_Gene ABC Transporter Genes (e.g., ZmMRP1) Gene_Expression->Transporter_Gene GST_Enzyme Glutathione S-Transferases (GSTs) GST_Gene->GST_Enzyme Translation CYP_Enzyme Cytochrome P450s (CYPs) CYP_Gene->CYP_Enzyme Translation Transporter_Protein ABC Transporter Proteins Transporter_Gene->Transporter_Protein Translation Detoxified_Herbicide Non-toxic Herbicide Metabolites GST_Enzyme->Detoxified_Herbicide Conjugation with GSH CYP_Enzyme->Detoxified_Herbicide Oxidation Transporter_Protein->Detoxified_Herbicide Sequestration Herbicide Herbicide (e.g., Acetochlor, EPTC) Herbicide->Detoxified_Herbicide Metabolism by Glutathione Glutathione (GSH) Glutathione->GST_Enzyme

Caption: this compound signaling pathway in maize.

Field Application Techniques: Data Summary

The following tables summarize quantitative data on the efficacy of this compound when used in combination with chloroacetamide and thiocarbamate herbicides in maize.

Table 1: Efficacy of this compound with Acetochlor Herbicide

Treatment (Rate)Crop Injury (%)Weed Control (%) - Echinochloa crus-galliWeed Control (%) - Setaria glaucaWeed Control (%) - Sorghum halepense
Acetochlor + this compound (2.0 L/ha)0>95>95>95
Acetochlor + this compound (2.5 L/ha)0>95>95>95
Acetochlor + this compound (5.0 L/ha)0>95>95>95
Standard (Acetogal Plus 2.5 L/ha)0>95>95>95
Data extracted from a study conducted in Zemun Polje, demonstrating high efficacy and crop safety of an Acetochlor and this compound formulation.[4][5][6][7]

Table 2: Influence of this compound on Maize Response to EPTC Herbicide

TreatmentPalmitoleic Acid in Roots (%)Phospholipid Content in Roots
Control2.1Normal
EPTC7.6Increased
EPTC + this compound16.6Increased
This data suggests that this compound, when combined with EPTC, significantly alters the fatty acid composition and phospholipid content in maize roots, which may be related to its safening mechanism against thiocarbamate herbicides.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their study design.

Seed Treatment Application Protocol

This protocol outlines the steps for treating maize seeds with this compound formulations to evaluate its safening effect against pre-emergence herbicides.

Objective: To apply a uniform coating of this compound formulation to maize seeds for subsequent field or greenhouse trials.

Materials:

  • Maize seeds of a selected hybrid

  • This compound formulation (e.g., emulsifiable concentrate)

  • Polymer sticker/binder

  • Colorant (optional, for visual confirmation of coverage)

  • Rotating drum or commercial seed treater

  • Calibrated pipettes or syringes

  • Drying trays or screens

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Seed Selection: Use high-quality, untreated maize seeds with good germination rates.

  • Formulation Preparation:

    • Calculate the required amount of this compound formulation based on the target application rate (e.g., g a.i./100 kg of seed) and the batch size of seeds.

    • Prepare a slurry by mixing the this compound formulation, polymer, and colorant (if used) with a small amount of water. The final slurry volume should be optimized for uniform coverage without overwetting the seeds.

  • Application:

    • Place a known weight of maize seeds into the seed treater.

    • Start the treater to begin tumbling the seeds.

    • Slowly and evenly apply the prepared slurry onto the tumbling seeds using a calibrated pipette or sprayer.

    • Continue tumbling for a specified duration (e.g., 2-5 minutes) to ensure uniform distribution of the treatment.

  • Drying:

    • Spread the treated seeds in a thin layer on drying trays.

    • Allow the seeds to air dry completely in a well-ventilated area before packaging or planting. Avoid direct sunlight or high temperatures which could affect seed viability.

  • Quality Control: Visually inspect the seeds for uniform color coverage. A sample of treated seeds can be analyzed to confirm the loading of the active ingredient.

Seed_Treatment_Workflow Start Start Select_Seeds Select High-Quality Maize Seeds Start->Select_Seeds Load_Seeds Load Seeds into Treater Select_Seeds->Load_Seeds Prepare_Slurry Prepare this compound Slurry Formulation Apply_Slurry Apply Slurry to Tumbling Seeds Prepare_Slurry->Apply_Slurry Load_Seeds->Apply_Slurry Dry_Seeds Air Dry Treated Seeds Apply_Slurry->Dry_Seeds Package_Plant Package or Plant Treated Seeds Dry_Seeds->Package_Plant End End Package_Plant->End

Caption: Workflow for this compound seed treatment.
Pre-Emergence Field Trial Protocol

This protocol details the methodology for conducting a field trial to evaluate the efficacy of this compound as a safener for pre-emergence herbicides.[5]

Objective: To assess the crop safety and weed control efficacy of a pre-emergence herbicide applied in combination with this compound.

Experimental Design:

  • Randomized Complete Block Design (RCBD) with a minimum of 3-4 replications.

  • Plot size: e.g., 3 meters wide by 10 meters long.

Treatments:

  • Untreated Control (weedy check)

  • Hand-weeded Control (weed-free check)

  • Herbicide alone (at 1x and 2x recommended rates)

  • This compound alone

  • Herbicide (1x rate) + this compound

  • Herbicide (2x rate) + this compound

Procedure:

  • Site Preparation: Prepare a uniform seedbed suitable for maize cultivation.

  • Planting: Plant maize seeds (either treated with this compound or untreated, depending on the experimental design) at a uniform depth and seeding rate.

  • Herbicide Application:

    • Calibrate a backpack or tractor-mounted sprayer to deliver a precise volume of spray solution (e.g., 150-200 L/ha).[10]

    • Apply the herbicide treatments within 1-2 days after planting, before the emergence of the crop and weeds.

    • Ensure uniform application across each plot, avoiding spray drift to adjacent plots.

  • Data Collection:

    • Crop Injury Assessment: Visually assess crop injury (stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, 28, and 56 days after emergence) using a rating scale (e.g., 0-100%, where 0 = no injury and 100 = complete crop death).[8][11][12]

    • Weed Control Efficacy: Assess the percentage of control for individual weed species at the same intervals as the crop injury assessment, comparing the weed pressure in treated plots to the untreated control.

    • Crop Stand Count: Record the number of emerged maize plants per unit area in each plot.

    • Crop Yield: At maturity, harvest the maize from the central rows of each plot and determine the grain yield, adjusting for moisture content.

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Pre_Emergence_Trial_Workflow Start Start Site_Prep Site Preparation (Uniform Seedbed) Start->Site_Prep Planting Planting Maize Site_Prep->Planting Herbicide_App Pre-Emergence Herbicide Application (within 1-2 days) Planting->Herbicide_App Data_Collection Data Collection (Crop Injury, Weed Control, Stand Count, Yield) Herbicide_App->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis End End Analysis->End

Caption: Pre-emergence field trial workflow.
Post-Emergence Field Trial Protocol

This protocol describes the methodology for evaluating the safening effect of this compound when applied with a post-emergence herbicide.

Objective: To determine the crop safety and weed control efficacy of a post-emergence herbicide tank-mixed with this compound.

Experimental Design and Treatments: Similar to the pre-emergence trial.

Procedure:

  • Site Preparation and Planting: Follow the same procedure as for the pre-emergence trial.

  • Herbicide Application:

    • Apply the herbicide treatments when the maize is at a specific growth stage (e.g., V2-V4) and the weeds are at an early, actively growing stage.

    • Use a calibrated sprayer with appropriate nozzles to ensure good coverage of the weeds and crop.

  • Data Collection:

    • Crop Injury Assessment: Assess phytotoxicity at 3, 7, 14, and 28 days after application.

    • Weed Control Efficacy: Evaluate weed control at the same intervals.

    • Crop Yield: Harvest and measure the grain yield at maturity.

Statistical Analysis: Analyze the data using ANOVA.

Laboratory Protocols

Glutathione S-Transferase (GST) Activity Assay

This protocol is for quantifying the induction of GST activity by this compound in maize seedlings.[13]

Objective: To measure the specific activity of GST in maize tissue following treatment with this compound.

Materials:

  • Maize seedlings

  • This compound

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Spectrophotometer

  • Extraction buffer (e.g., phosphate (B84403) buffer, pH 6.5)

  • Bradford reagent for protein quantification

Procedure:

  • Seedling Treatment: Grow maize seedlings in a controlled environment and treat them with a solution containing this compound or a control solution.

  • Protein Extraction:

    • Harvest seedling tissue (e.g., shoots or roots) and homogenize in ice-cold extraction buffer.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in the extracts using the Bradford assay.

  • GST Activity Assay:

    • Prepare a reaction mixture in a cuvette containing buffer, GSH, and CDNB.

    • Initiate the reaction by adding a specific amount of the protein extract.

    • Monitor the increase in absorbance at 340 nm for a set period, which corresponds to the conjugation of GSH to CDNB.

  • Data Analysis: Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein) and compare the activity in this compound-treated samples to the control to determine the fold induction.

GST_Assay_Workflow Start Start Treat_Seedlings Treat Maize Seedlings with this compound Start->Treat_Seedlings Extract_Protein Extract Soluble Proteins Treat_Seedlings->Extract_Protein Quantify_Protein Quantify Protein Concentration Extract_Protein->Quantify_Protein Assay_GST Perform GST Activity Assay (with CDNB and GSH) Quantify_Protein->Assay_GST Analyze_Data Calculate Specific Activity and Fold Induction Assay_GST->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Testing Dichlormid on Crop Seedlings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed laboratory protocols for evaluating the efficacy of Dichlormid as a herbicide safener on crop seedlings. The methodologies outlined below cover key experiments to assess the protective effects of this compound against herbicide-induced stress.

Mechanism of Action

This compound is a herbicide safener primarily used with maize to protect it from injury caused by chloroacetanilide and thiocarbamate herbicides.[1] Its protective mechanism involves the enhancement of the plant's natural detoxification pathways.[2] this compound treatment induces the expression of key enzymatic systems, primarily Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s).[2] These enzymes catalyze the metabolism of the herbicide into non-toxic forms, which are then sequestered within the plant cell, preventing damage to the crop.[2]

Data Presentation

The following tables summarize quantitative data on the effects of this compound on crop seedlings, both in the presence and absence of herbicide stress.

Table 1: Effect of this compound on Wheat Seedling Growth under Fomesafen (B1673529) Herbicide Stress

This compound Concentration (mg L⁻¹)Plant Height (% of Control)Root Length (% of Control)Fresh Weight (% of Control)
0 (Fomesafen only)55%45%60%
0.575%65%70%
1.0100%100%75%
2.0100%100%80%
4.0100%100%85%
8.0100%100%90%
16.0100%100%95%

*Data adapted from a study on wheat seedlings exposed to 4 mg L⁻¹ fomesafen. The control (100%) represents wheat seedlings grown without fomesafen or this compound.[3]

Table 2: Effect of a Safener on Maize Seedling Growth in the Presence of Nicosulfuron Herbicide

Nicosulfuron Rate (g ha⁻¹)TreatmentPhytotoxicity (%)Plant Height (cm)
60Nicosulfuron15.5185
60Nicosulfuron + Safener3.5215

*This table illustrates the protective effect of a safener on maize against the herbicide nicosulfuron.[4]

Experimental Protocols

Detailed methodologies for key experiments to assess the effects of this compound on crop seedlings are provided below.

Protocol 1: Seed Germination Assay

This protocol evaluates the effect of this compound on the germination rate of crop seeds, with or without herbicide stress.

Materials:

  • Crop seeds (e.g., maize, wheat)

  • This compound

  • Herbicide of interest

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Incubator or growth chamber

  • Forceps

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute with distilled water to the desired final concentrations (e.g., 0.5, 1, 5, 10, 20 mg L⁻¹). Include a solvent control.

    • Prepare the herbicide solution at a concentration known to cause moderate stress to the seedlings.

    • For combined treatments, add this compound and the herbicide to the same solution.

  • Seed Sterilization:

    • Surface sterilize the seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite (B82951) solution.

    • Rinse the seeds thoroughly 3-5 times with sterile distilled water.

  • Plating:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of the respective treatment solution (this compound, herbicide, this compound + herbicide, or control) onto the filter paper.

    • Arrange 20-25 seeds evenly on the surface of the moist filter paper using sterile forceps.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Place the Petri dishes in an incubator or growth chamber with controlled temperature and light conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

  • Data Collection:

    • Record the number of germinated seeds (radicle emergence > 2 mm) daily for 7-10 days.

    • Calculate the germination percentage at the end of the experiment.

Protocol 2: Root and Shoot Elongation Assay

This protocol assesses the effect of this compound on early seedling growth.

Materials:

  • Germinated seedlings from Protocol 1 (or seeds germinated in distilled water)

  • Pouches or large Petri dishes with filter paper

  • Treatment solutions as described in Protocol 1

  • Ruler or caliper

  • Image analysis software (optional)

Procedure:

  • Setup:

    • Use pre-germinated seedlings with a radicle length of approximately 1-2 cm.

    • In each pouch or large Petri dish, place a sheet of filter paper and moisten it with the appropriate treatment solution.

    • Carefully place 5-10 seedlings on the filter paper, ensuring the roots are pointing downwards.

  • Incubation:

    • Place the pouches or Petri dishes in a vertical position in a growth chamber under controlled conditions (e.g., 25°C, 16/8 hour light/dark cycle) for 5-7 days.

  • Data Collection:

    • After the incubation period, carefully remove the seedlings.

    • Measure the length of the primary root and the shoot of each seedling using a ruler or caliper.

    • Alternatively, scan the seedlings and use image analysis software for more precise measurements.

Protocol 3: Biomass Determination

This protocol quantifies the effect of this compound on seedling growth by measuring fresh and dry weight.

Materials:

  • Seedlings from Protocol 2

  • Analytical balance

  • Drying oven

  • Aluminum foil or weighing boats

Procedure:

  • Fresh Weight Measurement:

    • Gently blot the seedlings from Protocol 2 to remove excess moisture.

    • Weigh the fresh weight of the entire seedling (or separate roots and shoots) using an analytical balance.

  • Dry Weight Measurement:

    • Place the weighed seedlings in labeled aluminum foil packets or weighing boats.

    • Dry the seedlings in a drying oven at 70°C for 48-72 hours, or until a constant weight is achieved.

    • Allow the samples to cool in a desiccator before weighing the dry weight on an analytical balance.

Protocol 4: Chlorophyll (B73375) Content Analysis

This protocol measures the chlorophyll content in seedling leaves as an indicator of plant health and photosynthetic capacity.

Materials:

  • Leaf tissue from seedlings (approximately 100 mg)

  • 80% Acetone (or ethanol or DMSO)

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Extraction:

    • Harvest a known fresh weight of leaf tissue (e.g., 100 mg) from the seedlings.

    • Grind the leaf tissue in 2-3 mL of 80% acetone using a chilled mortar and pestle until the tissue is completely white.

    • Transfer the homogenate to a centrifuge tube.

  • Centrifugation:

    • Centrifuge the homogenate at 5,000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometry:

    • Carefully transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculation:

    • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (for 80% acetone):

      • Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)

      • Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)

      • Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)

    • Express the results as mg of chlorophyll per gram of fresh leaf tissue.

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound Application Induction Induction of Detoxification Genes This compound->Induction GST Glutathione S-Transferases (GSTs) Induction->GST CYP450 Cytochrome P450 Monooxygenases (CYP450s) Induction->CYP450 Detoxification Herbicide Detoxification GST->Detoxification Conjugation CYP450->Detoxification Oxidation Herbicide Herbicide Herbicide->Detoxification NonToxic Non-toxic Metabolites Detoxification->NonToxic Sequestration Vacuolar Sequestration NonToxic->Sequestration Protection Crop Protection Sequestration->Protection

Caption: this compound signaling pathway in crop plants.

G cluster_1 Experimental Workflow A Seed Sterilization & Treatment B Germination Assay (7-10 days) A->B C Root & Shoot Elongation Assay (5-7 days) A->C F Data Analysis & Interpretation B->F D Biomass Determination C->D E Chlorophyll Content Analysis C->E D->F E->F

Caption: General experimental workflow for testing this compound.

References

Dichlormid Seed Treatment: Application Notes and Protocols for Enhanced Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a herbicide safener widely utilized in agriculture to enhance the tolerance of key cereal crops, particularly maize (Zea mays), to certain classes of herbicides.[1][2] It is primarily co-applied with thiocarbamate and chloroacetanilide herbicides to protect the crop from potential phytotoxic effects while maintaining herbicide efficacy against target weed species.[1][2] The protective mechanism of this compound is attributed to its ability to stimulate the expression of endogenous detoxification enzymes within the plant, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).[3] These enzymes play a crucial role in metabolizing and detoxifying herbicide molecules, thereby preventing injury to the crop. This document provides detailed application notes and experimental protocols for the use of this compound as a seed treatment for research purposes.

Mechanism of Action

This compound's safening effect is primarily achieved through the upregulation of genes involved in xenobiotic detoxification pathways. Upon absorption by the seed and developing seedling, this compound triggers a signaling cascade that leads to increased transcription and translation of GST and CYP enzymes. These enzymes catalyze the detoxification of herbicides through two main phases:

  • Phase I: Modification. Cytochrome P450 monooxygenases introduce functional groups onto the herbicide molecule, often through oxidation, reduction, or hydrolysis. This initial modification can detoxify the herbicide or prepare it for further metabolism.

  • Phase II: Conjugation. Glutathione S-transferases conjugate the modified herbicide molecule with endogenous glutathione. This process increases the water solubility of the herbicide and facilitates its sequestration into vacuoles, effectively neutralizing its phytotoxic activity.

This compound has also been shown to protect crops by reversing the inhibition of very long-chain fatty acid (VLCFA) biosynthesis caused by some herbicides.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound seed treatment on crop growth and herbicide tolerance.

Table 1: Effect of this compound Seed Treatment on Wheat Seedling Growth under Fomesafen Stress [1]

This compound Concentration (mg L⁻¹)Plant Height (cm)Root Length (cm)Fresh Weight (g)
0 (Fomesafen Control)8.56.20.45
0.510.27.80.55
111.58.50.60
212.19.10.62
412.59.50.65
812.39.30.64
1612.09.00.61
Control (No Fomesafen)12.89.80.68

Data represents the mean values observed in wheat seedlings exposed to 4 mg L⁻¹ fomesafen.

Experimental Protocols

Protocol 1: this compound Seed Treatment via Controlled Hydration

This protocol describes a method for applying this compound to seeds for experimental purposes, adapted from a controlled hydration technique.[4]

Materials:

  • This compound (analytical grade)

  • Acetone (B3395972) (solvent)

  • Distilled water

  • Crop seeds (e.g., maize, wheat)

  • Glass beakers or flasks

  • Pipettes

  • Shaker or rotator

  • Fume hood

  • Drying trays or paper towels

Procedure:

  • Prepare a this compound Stock Solution: In a fume hood, dissolve a precise amount of this compound in acetone to create a concentrated stock solution (e.g., 10,000 mg L⁻¹).

  • Determine Treatment Concentrations: Calculate the required volume of the stock solution to achieve the desired final treatment concentrations (e.g., 0.5, 1, 2, 4, 8, 16 mg L⁻¹).

  • Seed Preparation: Weigh a known quantity of seeds for each treatment group.

  • Treatment Application: a. For each treatment group, place the seeds in a glass beaker or flask. b. Prepare the treatment solution by diluting the this compound stock solution with distilled water to the final desired concentration. The total volume of the solution should be just sufficient to wet the seeds completely without excess liquid. c. Add the treatment solution to the seeds. d. Gently swirl or place the container on a shaker at a low speed for a predetermined duration (e.g., 1-2 hours) to ensure even coating.

  • Drying: a. After the incubation period, spread the treated seeds in a thin layer on a drying tray or clean paper towels. b. Allow the seeds to air-dry completely in a well-ventilated area or fume hood at room temperature. Ensure seeds are not exposed to direct sunlight or high temperatures.

  • Storage: Once completely dry, store the treated seeds in labeled containers in a cool, dry place until planting.

Protocol 2: Evaluation of Herbicide Tolerance in this compound-Treated Seedlings

This protocol outlines a whole-plant bioassay to assess the efficacy of this compound seed treatment in conferring herbicide tolerance.[5]

Materials:

  • This compound-treated and untreated (control) seeds

  • Pots or seedling trays filled with appropriate soil mix

  • Herbicide of interest (e.g., a chloroacetanilide or thiocarbamate)

  • Growth chamber or greenhouse with controlled environmental conditions

  • Spraying equipment calibrated for herbicide application

  • Ruler or caliper for measurements

  • Balance for weighing plant biomass

Procedure:

  • Planting: a. Sow the this compound-treated and untreated seeds in pots or trays at a uniform depth. b. Include a sufficient number of replicates for each treatment group.

  • Growth Conditions: Place the pots/trays in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod suitable for the crop species.

  • Herbicide Application: a. At a specific developmental stage (e.g., two- to three-leaf stage), apply the herbicide to the seedlings. b. Use a range of herbicide concentrations, including a no-herbicide control, to determine the dose-response relationship.

  • Data Collection: a. At a predetermined time after herbicide application (e.g., 7, 14, and 21 days), assess the plants for signs of phytotoxicity. b. Measure parameters such as plant height, shoot fresh and dry weight, and visual injury ratings.

  • Data Analysis: a. Analyze the collected data statistically to determine the effect of this compound treatment on herbicide tolerance. b. Calculate metrics such as the herbicide dose required to cause 50% inhibition of growth (GR₅₀) for both treated and untreated plants.

Visualizations

Signaling Pathway and Experimental Workflows

Dichlormid_Mechanism_of_Action cluster_herbicide Herbicide cluster_plant_cell Plant Cell herbicide Herbicide (e.g., Chloroacetanilide) cyp Cytochrome P450 (CYP) herbicide->cyp herbicide->cyp enters cell This compound This compound (Seed Treatment) signaling Signal Transduction Cascade This compound->signaling activates gene_induction Induction of Detoxification Genes (GSTs, CYPs) signaling->gene_induction leads to gst Glutathione S-Transferase (GST) gene_induction->gst expresses gene_induction->cyp expresses conjugate Herbicide-Glutathione Conjugate gst->conjugate conjugates with glutathione herbicide_mod Modified Herbicide cyp->herbicide_mod modifies herbicide_mod->gst vacuole Vacuolar Sequestration conjugate->vacuole transported to

Caption: this compound's mechanism of action in a plant cell.

Experimental_Workflow_Herbicide_Tolerance start Start seed_treatment Seed Treatment with this compound (Controlled Hydration) start->seed_treatment planting Sowing of Treated and Untreated Seeds seed_treatment->planting growth Seedling Growth in Controlled Environment planting->growth herbicide_app Post-Emergence Herbicide Application growth->herbicide_app data_collection Data Collection (Height, Biomass, Injury) herbicide_app->data_collection analysis Statistical Analysis (e.g., GR50 Calculation) data_collection->analysis end End analysis->end

Caption: Experimental workflow for evaluating herbicide tolerance.

References

Troubleshooting & Optimization

Technical Support Center: Dichlormid Degradation in Agricultural Soil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the degradation of dichlormid in agricultural soil. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in agricultural soil?

A1: this compound degrades in soil through two primary pathways: microbial biotransformation and abiotic degradation. Microbial activity is a major driver of degradation, where microorganisms, through cometabolism, can dechlorinate this compound.[1][2] This can lead to the formation of monochlorinated derivatives, including the banned herbicide N,N-diallyl-2-chloroacetamide (CDAA).[2][3] Another microbial pathway involves conjugation with glutathione (B108866).[1][2] Abiotic degradation, primarily through hydrolysis, also occurs, though its rate is highly dependent on soil pH.[4][5]

Q2: What are the major metabolites of this compound found in soil?

A2: The primary metabolites of this compound identified in soil include:

  • N,N-diallyl-2-chloroacetamide (CDAA): A monochlorinated derivative and a former herbicide.[2][3]

  • Glutathione conjugates: Formed through microbial processes.[1][2]

  • Sulfur-containing species: Further transformation products of glutathione conjugates.[2]

  • Dich-173: A tentatively identified isomer of CDAA resulting from intramolecular cyclization.[2]

  • N-allyl-2,2-dichloroacetamide, N,N-diallyl-2-chloroacetamide, and N,N-diallylacetamide: Identified as minor, non-polar metabolites.[1]

Q3: How long does this compound persist in soil? What is its half-life?

A3: The persistence of this compound in soil, indicated by its half-life (DT50), can vary significantly depending on environmental conditions. While specific half-life data for this compound in soil is not extensively documented in readily available literature, factors such as soil type, pH, moisture, temperature, and microbial population density heavily influence its degradation rate.[6][7] For instance, photodegradation on a silty clay loam surface has been observed with a half-life of 8 days under simulated sunlight.[3] In general, conditions that favor microbial activity, such as moderate temperatures, optimal moisture, and neutral pH, are expected to decrease the half-life of this compound.

Q4: What analytical methods are suitable for quantifying this compound and its metabolites in soil?

A4: The most common analytical methods for the determination of this compound and its metabolites in soil samples are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

  • GC with nitrogen-selective thermionic detection (GC-NPD) has been cited as an adequate enforcement methodology.[8]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for identifying and quantifying parent compounds and their metabolites.[2][9] This is particularly useful for analyzing a range of metabolites with varying polarities.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low recovery of this compound from soil samples - Inefficient extraction solvent. - Strong adsorption of this compound to soil organic matter or clay particles. - Degradation during sample preparation.- Optimize extraction method: Consider using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, which has shown good recoveries for a wide range of pesticides in soil.[10] Hydrating dry soil samples before extraction can also improve recovery.[10] - Solvent selection: Use a combination of polar and non-polar solvents to ensure efficient extraction. - Minimize degradation: Process samples promptly and store them at low temperatures to prevent microbial or chemical degradation before analysis.
Inconsistent degradation rates between replicates - Heterogeneity of the soil sample. - Uneven distribution of the microbial population. - Variations in moisture content or compaction within microcosms. - Inconsistent application of this compound.- Homogenize soil: Thoroughly mix and sieve the soil before setting up the experiment to ensure uniformity. - Standardize microcosm setup: Ensure each replicate has the same bulk density, moisture content, and headspace. - Uniform application: Apply this compound in a solution to ensure even distribution throughout the soil matrix.
No degradation observed or very slow degradation - Low microbial activity in the soil. - Unfavorable environmental conditions (e.g., extreme pH, low moisture, low temperature). - Presence of co-contaminants that inhibit microbial activity. - this compound concentration is too high, causing toxicity to microorganisms.- Assess microbial viability: Measure soil microbial biomass or activity (e.g., respiration) to confirm a healthy microbial population. - Optimize incubation conditions: Adjust pH, moisture, and temperature to levels optimal for microbial activity (generally near neutral pH, 40-60% water holding capacity, and 20-30°C).[7] - Consider co-contaminants: Be aware that the presence of other pesticides, such as fungicides, can inhibit the degradation of herbicides.[11] - Test a range of concentrations: If toxicity is suspected, conduct experiments with a lower concentration of this compound.[12]
Difficulty in identifying unknown metabolites - Low concentration of metabolites. - Co-elution with interfering matrix components. - Lack of reference standards.- Concentrate extracts: Use solid-phase extraction (SPE) to clean up and concentrate the sample extracts before analysis. - High-resolution mass spectrometry: Employ techniques like LC-Orbitrap-MS for accurate mass measurements to help in the tentative identification of unknown compounds.[2] - Synthesize standards: If a metabolite is tentatively identified, synthesis of a reference standard may be necessary for confirmation.

Data Summary

Table 1: Factors Influencing this compound Degradation in Soil

FactorEffect on Degradation RateReferences
Microbial Activity Primary driver of degradation. Higher microbial biomass and activity generally lead to faster degradation.[1][2]
Soil pH Influences both microbial activity and abiotic hydrolysis. This compound is stable to hydrolysis in acidic conditions (e.g., 2 N HCl) and at neutral pH but can undergo base-mediated hydrolysis.[4][5]
Soil Moisture Affects microbial activity and the availability of this compound for degradation. Optimal moisture levels (not too dry or waterlogged) enhance degradation.[6][7]
Temperature Impacts microbial metabolism and chemical reaction rates. Generally, warmer temperatures (up to an optimum) increase the rate of degradation.[6][7]
Organic Matter Can increase microbial populations, but also may increase the sorption of this compound, potentially reducing its bioavailability for degradation.[6]
Photolysis Can contribute to degradation on the soil surface, with a reported half-life of 8 days on silty clay loam under simulated sunlight.[3]

Experimental Protocols

1. Soil Microcosm Study for this compound Degradation

  • Objective: To determine the rate of this compound degradation in a specific agricultural soil under controlled laboratory conditions.

  • Materials:

    • Freshly collected agricultural soil, sieved (e.g., 2 mm mesh) and homogenized.

    • Analytical grade this compound.

    • Sterile, deionized water.

    • Glass microcosms (e.g., 250 mL amber glass jars with screw caps).

    • Incubator.

    • Analytical instrumentation (HPLC-MS/MS or GC-NPD).

  • Procedure:

    • Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

    • Determine the water holding capacity (WHC) of the soil. Adjust the soil moisture to a predetermined level (e.g., 50-60% WHC) with sterile, deionized water and pre-incubate for a period (e.g., 7 days) to stabilize microbial activity.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Fortify a known mass of the pre-incubated soil with the this compound stock solution to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate completely.

    • Aliquot the treated soil into replicate microcosms. Include control microcosms with sterilized soil (e.g., by autoclaving or gamma irradiation) to assess abiotic degradation.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.

    • Extract this compound and its metabolites from the soil samples using an appropriate method (e.g., QuEChERS).

    • Analyze the extracts using a validated analytical method (e.g., HPLC-MS/MS).

    • Calculate the half-life (DT50) of this compound using first-order degradation kinetics.

2. Analytical Method: QuEChERS Extraction and HPLC-MS/MS Analysis

  • Objective: To extract and quantify this compound and its metabolites from soil samples.

  • Materials:

    • Soil sample.

    • Acetonitrile (ACN).

    • Water (HPLC grade).

    • Magnesium sulfate (B86663) (MgSO₄), anhydrous.

    • Sodium chloride (NaCl).

    • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18).

    • Centrifuge and centrifuge tubes.

    • HPLC-MS/MS system.

  • Procedure:

    • Weigh a subsample of soil (e.g., 10 g) into a 50 mL centrifuge tube.

    • If the soil is dry, add a specific volume of water to hydrate (B1144303) it.[10]

    • Add 10 mL of ACN to the tube and shake vigorously for 1 minute.

    • Add MgSO₄ and NaCl, shake vigorously for 1 minute, and then centrifuge.

    • Take an aliquot of the ACN supernatant and transfer it to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA to remove organic acids).

    • Vortex the d-SPE tube and centrifuge.

    • Filter the supernatant and transfer it to an autosampler vial for HPLC-MS/MS analysis.

    • Analyze the sample using an HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. Develop a multiple reaction monitoring (MRM) method for the specific parent-to-product ion transitions of this compound and its expected metabolites.

Visualizations

Dichlormid_Degradation_Pathway This compound This compound Microbial_Dechlorination Microbial Dechlorination This compound->Microbial_Dechlorination Glutathione_Conjugation Glutathione Conjugation This compound->Glutathione_Conjugation Abiotic_Hydrolysis Abiotic Hydrolysis (pH dependent) This compound->Abiotic_Hydrolysis CDAA CDAA (N,N-diallyl-2-chloroacetamide) Microbial_Dechlorination->CDAA GSH_Conjugate Glutathione Conjugate Glutathione_Conjugation->GSH_Conjugate Further_Metabolism Further Metabolism GSH_Conjugate->Further_Metabolism Sulfur_Metabolites Sulfur-Containing Metabolites Further_Metabolism->Sulfur_Metabolites Hydrolysis_Products Hydrolysis Products Abiotic_Hydrolysis->Hydrolysis_Products

Caption: this compound degradation pathways in soil.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Soil_Collection Soil Collection & Homogenization Microcosm_Setup Microcosm Setup (Soil, Water, this compound) Soil_Collection->Microcosm_Setup Incubation Incubation (Controlled Temp. & Time) Microcosm_Setup->Incubation Extraction Extraction (e.g., QuEChERS) Incubation->Extraction Analysis Instrumental Analysis (HPLC-MS/MS or GC-NPD) Extraction->Analysis Data_Processing Data Processing & Half-life Calculation Analysis->Data_Processing

References

Technical Support Center: Troubleshooting Poor Dichlormid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the efficacy of the herbicide safener, Dichlormid, in field and laboratory settings.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a herbicide safener used primarily in maize (corn) to protect the crop from injury caused by certain classes of herbicides, particularly thiocarbamates (e.g., EPTC) and chloroacetanilides (e.g., acetochlor, S-metolachlor).[1][2][3] Its primary mechanism of action is to enhance the natural defense mechanisms within the maize plant.[3] this compound induces the expression of genes encoding detoxification enzymes, most notably glutathione (B108866) S-transferases (GSTs).[4][5][6][7] These enzymes catalyze the conjugation of the herbicide molecule with glutathione, rendering it non-toxic to the plant. The resulting conjugate is then further metabolized and sequestered within the plant cell. This compound has been shown to up-regulate the expression of specific maize genes, including ZmGST27, ZmGT1 (a glutathione transporter), and ZmMRP1 (an ABC transporter), which are all involved in this detoxification pathway.[5]

Troubleshooting Poor Field Performance

Q2: We are observing significant maize injury despite using a this compound-safened herbicide. What are the potential environmental factors contributing to this?

A2: Several environmental factors can negatively impact the efficacy of this compound, leading to poor safening and subsequent crop injury. These primarily relate to soil conditions and climate:

  • Soil pH: The pH of the soil can influence the availability and degradation rate of this compound. While this compound itself is relatively stable to hydrolysis in a pH range of 5 to 9, extreme soil pH levels can affect the herbicide it is safening, potentially altering the required safener-to-herbicide ratio for effective protection.[8] For instance, the persistence and availability of some herbicides are highly pH-dependent.[9]

  • Soil Organic Matter: High organic matter content in the soil can lead to increased adsorption of this compound, making it less available for uptake by the maize roots.[10][11] This is a critical factor as this compound needs to be absorbed by the plant to initiate the safening response. Research has shown a negative correlation between herbicide efficacy and organic matter content.[12]

  • Temperature: Soil temperature affects the rate of microbial and chemical degradation of this compound.[13][14][15][16][17] While higher temperatures generally increase the rate of degradation, which could reduce its persistence and window of activity, very high temperatures can also induce stress in the maize plant, potentially reducing its ability to respond to the safener.

  • Drought Stress: Under drought conditions, the physiological activity of the maize plant is reduced. This can impair the uptake of this compound from the soil and reduce the plant's metabolic capacity to produce the necessary detoxification enzymes, even if the safener is present.[18]

Q3: Could our herbicide tank mix be the source of the problem?

A3: Yes, tank mix incompatibility can lead to reduced efficacy of both the herbicide and the safener.

  • Chemical Incompatibility: While this compound is formulated with specific herbicides, creating custom tank mixes with other pesticides, adjuvants, or fertilizers without proper guidance can lead to chemical reactions in the spray tank. These reactions can result in the formation of precipitates, reducing the amount of active ingredient being applied.

  • Improper Mixing Order: The order in which products are added to the spray tank is crucial. Always follow the manufacturer's recommendations. A common guideline is the "WALES" method: add W ettable powders and W ater-dispersible granules first, A gitate, then add L iquid flowables and suspensions, followed by E mulsifiable concentrates, and finally S urfactants and solutions.

  • Formulation Issues: Using generic or off-brand formulations may introduce compatibility issues. Always refer to the product label for a list of compatible tank-mix partners.[18][19][20] If in doubt, a jar test is recommended to check for physical compatibility before mixing a large batch.[21]

Q4: We have been using the same this compound-safened herbicide on the same field for several years and are seeing diminishing effectiveness. Why might this be happening?

A4: Repeated use of certain herbicides in the same field can lead to a phenomenon known as enhanced microbial degradation. Over time, soil microorganisms can adapt to use the herbicide and, in some cases, the safener as a food source, leading to their rapid breakdown. This reduces the concentration and persistence of the compounds in the soil, diminishing their effectiveness.

Data on Factors Affecting this compound Efficacy

The following tables summarize quantitative data on how various factors can influence the performance of this compound.

Table 1: Effect of Soil pH on the Half-Life of a Herbicide (Example)

Soil pHHerbicide Half-Life (Days)Implication for this compound Efficacy
5.045Longer herbicide persistence may require sustained this compound activity.
6.530Optimal range for both herbicide and safener performance.
8.020Faster herbicide degradation; this compound's window of protection may be sufficient.

Note: This table provides an illustrative example of how soil pH can affect herbicide persistence. The actual half-life will vary depending on the specific herbicide, soil type, and other environmental conditions.[9][22]

Table 2: Influence of Soil Organic Matter on Herbicide Efficacy (ED90 Values)

Organic Matter (%)ED90 (Effective Dose for 90% Weed Control) (L/ha) - Weed Species AED90 (Effective Dose for 90% Weed Control) (L/ha) - Weed Species BImplication for this compound Efficacy
10.250.15Lower herbicide rates are effective; standard this compound rates should be sufficient.
50.750.50Higher herbicide rates needed, increasing the potential for crop injury if this compound availability is limited.
101.501.00Significantly more herbicide is required, posing a high risk of crop injury if this compound is strongly adsorbed by organic matter.

Source: Adapted from research on the influence of organic matter on herbicide performance.[10][11][12][23]

Table 3: Effect of Temperature on the Degradation of a Pesticide (Example)

Temperature (°C)Degradation Half-Life (Days)Implication for this compound Efficacy
1060Slower degradation allows for a longer window of activity for both herbicide and this compound.
2525Faster degradation may require timely application for optimal performance.
4010Rapid degradation could lead to a shortened period of efficacy for this compound.

Note: This table illustrates the general trend of temperature effects on pesticide degradation.[13][14][15][16][17]

Experimental Protocols

Protocol 1: Greenhouse Assay for Evaluating this compound Safening Efficacy

Objective: To determine the effectiveness of this compound in protecting maize seedlings from herbicide injury under controlled conditions.

Materials:

  • Maize seeds (a susceptible variety)

  • Potting mix (with known organic matter content and pH)

  • Pots (e.g., 10 cm diameter)

  • This compound analytical standard

  • Herbicide (e.g., S-metolachlor) analytical standard

  • Acetone (for stock solutions)

  • Deionized water

  • Growth chamber or greenhouse with controlled temperature and light

  • Spray chamber for herbicide application

Methodology:

  • Seedling Preparation:

    • Plant 3-4 maize seeds per pot filled with the potting mix.

    • Thin seedlings to 2 per pot after emergence.

    • Grow seedlings in the growth chamber/greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod.

    • Water seedlings as needed.

  • Treatment Application:

    • Prepare stock solutions of this compound and the herbicide in acetone.

    • When maize seedlings reach the 2-3 leaf stage, apply treatments.

    • Treatments:

      • Control (no treatment)

      • This compound only (at a relevant field rate)

      • Herbicide only (at 1x and 2x the recommended field rate)

      • This compound + Herbicide (1x rate)

      • This compound + Herbicide (2x rate)

    • Apply treatments using a calibrated spray chamber to ensure uniform coverage.

  • Data Collection and Analysis:

    • Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).

    • At 21 DAT, harvest the above-ground biomass.

    • Measure the fresh weight of the biomass.

    • Dry the biomass at 70°C for 48 hours and measure the dry weight.

    • Calculate the percent reduction in biomass compared to the control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the safening effect.

Protocol 2: Quantification of this compound-Induced Gene Expression in Maize via qPCR

Objective: To measure the relative expression levels of detoxification genes (e.g., ZmGST27) in maize seedlings treated with this compound.

Materials:

  • Maize seedlings (treated as in Protocol 1)

  • Liquid nitrogen

  • RNA extraction kit (plant-specific)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • qPCR instrument

  • Primers for target gene (ZmGST27) and a reference gene (e.g., actin or ubiquitin)

Methodology:

  • Sample Collection and RNA Extraction:

    • At various time points after this compound treatment (e.g., 4, 8, 24, 48 hours), collect leaf tissue from treated and control seedlings.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

    • Extract total RNA from the frozen tissue using a plant RNA extraction kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit, following the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and reference genes, and the cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

    • Calculate the relative gene expression using the ΔΔCt method.

    • Normalize the expression of the target gene to the reference gene.

    • Compare the relative expression levels in this compound-treated samples to the control samples.

Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites in Maize Tissue

Objective: To extract and quantify the concentration of this compound and its primary metabolites in maize tissue.

Materials:

  • Maize tissue (from treated plants)

  • Liquid nitrogen

  • Homogenizer

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Analytical standards of this compound and its expected metabolites

Methodology:

  • Sample Extraction:

    • Freeze maize tissue in liquid nitrogen and grind to a fine powder.

    • Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

    • Add 10 mL of ACN containing 1% formic acid.

    • Homogenize the sample for 1-2 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Sample Cleanup (SPE):

    • Condition a C18 SPE cartridge with ACN followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute this compound and its metabolites with ACN.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a C18 column for chromatographic separation.

    • Develop a gradient elution method using mobile phases of water with 0.1% formic acid and ACN with 0.1% formic acid.

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and its metabolites.

    • Create a calibration curve using the analytical standards to quantify the concentrations in the samples.

Visualizations

Dichlormid_Signaling_Pathway cluster_environment Environment (Soil) cluster_plant Maize Plant Cell This compound This compound Uptake Uptake by Roots This compound->Uptake Herbicide Herbicide (e.g., S-metolachlor) Herbicide->Uptake Signal_Transduction Signal Transduction Cascade Uptake->Signal_Transduction Induces Conjugation Conjugation Uptake->Conjugation Herbicide Nucleus Nucleus Signal_Transduction->Nucleus Transcription Transcription Signal_Transduction->Transcription Activates Detox_Genes Detoxification Genes (e.g., ZmGST27, ZmGT1, ZmMRP1) mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation GST_Enzyme Glutathione S-Transferase (GST) Translation->GST_Enzyme GST_Enzyme->Conjugation Catalyzes Glutathione Glutathione (GSH) Glutathione->Conjugation Herbicide_Conjugate Non-toxic Herbicide -Glutathione Conjugate Conjugation->Herbicide_Conjugate Vacuole Vacuole (Sequestration) Herbicide_Conjugate->Vacuole Troubleshooting_Workflow cluster_environmental Environmental Factors cluster_application Application Practices Start Poor this compound Efficacy Observed (Crop Injury) Check_Environmental Investigate Environmental Factors Start->Check_Environmental Check_Application Review Application Practices Start->Check_Application Soil_pH Soil pH out of optimal range? Check_Environmental->Soil_pH Organic_Matter High soil organic matter? Check_Environmental->Organic_Matter Temperature Extreme temperatures? Check_Environmental->Temperature Drought Drought stress conditions? Check_Environmental->Drought Tank_Mix Tank mix incompatibility? Check_Application->Tank_Mix Mixing_Order Incorrect mixing order? Check_Application->Mixing_Order Enhanced_Degradation History of repeated use? Check_Application->Enhanced_Degradation Formulation Using off-brand formulations? Check_Application->Formulation Lab_Assay Conduct Greenhouse/Lab Assays Solution Implement Corrective Actions: - Adjust soil pH - Consider application timing - Revise tank mix - Rotate chemistries Lab_Assay->Solution Soil_pH->Lab_Assay Organic_Matter->Lab_Assay Temperature->Lab_Assay Drought->Lab_Assay Tank_Mix->Lab_Assay Mixing_Order->Lab_Assay Enhanced_Degradation->Lab_Assay Formulation->Lab_Assay

References

Technical Support Center: Optimizing Dichlormid Concentration for Maize Protection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Dichlormid as a herbicide safener in maize. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in maize?

A1: this compound primarily functions by inducing the expression of detoxification genes within the maize plant. This includes the upregulation of key enzymes such as Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s).[1][2] These enzymes play a crucial role in metabolizing and detoxifying herbicides, thereby protecting the maize from injury. The induction of GSTs leads to the conjugation of the herbicide with glutathione, rendering it less toxic and more easily sequestered and degraded by the plant.[1][2]

Q2: At what growth stage is it best to apply this compound?

A2: this compound is typically applied as a seed treatment before planting or as a pre-emergence treatment to the soil surface after planting but before the maize seedlings emerge. The critical period for weed control in maize is the first 30-40 days after sowing, making early protection crucial for maximizing yield. Pre-emergence application ensures that the safener is available to the seedling as it begins to grow and encounter the herbicide in the soil.

Q3: Can this compound cause phytotoxicity in maize?

A3: Yes, while this compound is designed to protect maize, high concentrations can lead to phytotoxicity. Symptoms may include stunting, chlorosis (yellowing of leaves), and necrosis (tissue death). It is crucial to determine the optimal concentration that provides sufficient safening without harming the crop.

Q4: How does this compound interact with different maize genotypes?

A4: The efficacy of this compound can vary between different maize genotypes.[3] Some inbred lines and hybrids may exhibit greater sensitivity to certain herbicides and may require different concentrations of this compound for adequate protection. It is recommended to conduct preliminary dose-response experiments for the specific maize variety being used in your research.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Maize seedlings show signs of herbicide injury (e.g., stunting, chlorosis) despite this compound application. 1. Sub-optimal this compound concentration: The concentration used may be too low to provide adequate protection against the applied herbicide rate. 2. Environmental factors: Soil type, temperature, and moisture can affect the availability and uptake of both the herbicide and the safener.[4][5][6] For example, cool and wet conditions can increase herbicide injury in some cases. 3. Maize genotype sensitivity: The specific maize variety may be highly sensitive to the herbicide.[3] 4. Improper application: Uneven application of this compound or the herbicide can result in areas with insufficient protection.1. Conduct a dose-response experiment to determine the optimal this compound concentration for your specific conditions (see Experimental Protocols section). 2. Monitor and record environmental conditions during your experiment. Consider adjusting irrigation or planting dates to avoid periods of high stress. 3. If possible, test this compound on multiple maize genotypes to identify those with better inherent tolerance. 4. Ensure your application equipment is properly calibrated and that the application is uniform across the experimental area.
Maize seedlings exhibit phytotoxicity symptoms (e.g., leaf burn, distorted growth) even in the absence of herbicide. 1. Excessive this compound concentration: The applied concentration of this compound is too high for the specific maize genotype or environmental conditions.1. Review your calculations and application rates. 2. Conduct a phytotoxicity test with a range of this compound concentrations to determine the maximum safe rate for your maize variety (see Experimental Protocols section).
Inconsistent results across replicates. 1. Variable soil conditions: Differences in soil composition, organic matter, or pH across the experimental plots can affect the behavior of this compound and the herbicide. 2. Uneven application: Inconsistent application of treatments across replicates. 3. Pest or disease pressure: Uncontrolled pests or diseases can cause stress to the maize seedlings, potentially confounding the results.1. Ensure the experimental site has uniform soil characteristics. If significant variability exists, consider a randomized complete block design to account for this. 2. Calibrate application equipment before each use and ensure a consistent application technique. 3. Implement appropriate pest and disease management strategies to minimize their impact on the experiment.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Experiment)

This protocol outlines a method for determining the effective dose of this compound required to protect maize from a specific herbicide.

1. Materials:

  • Maize seeds of the desired genotype.
  • This compound.
  • Herbicide of interest.
  • Pots or trays for planting.
  • Growth medium (e.g., potting mix, sand).
  • Controlled environment growth chamber or greenhouse.
  • Spraying equipment calibrated for small plot applications.

2. Experimental Design:

  • Use a randomized complete block design with at least four replications.
  • Treatments should include a range of this compound concentrations. A logarithmic series is often effective (e.g., 0, 0.1, 0.5, 1, 5, 10 mg a.i./kg seed for seed treatment, or equivalent rates for soil application).
  • Include a positive control (herbicide only) and a negative control (no herbicide, no this compound).

3. Procedure:

4. Data Analysis:

  • Analyze the data using analysis of variance (ANOVA).
  • Perform a dose-response analysis to calculate the ED50 (the effective dose of this compound that reduces herbicide injury by 50%).

Protocol 2: Assessing this compound Phytotoxicity

This protocol is designed to determine the potential phytotoxicity of this compound on maize in the absence of herbicide.

1. Materials and Experimental Design:

  • Same as Protocol 1, but no herbicide is applied.

2. Procedure:

  • Follow the same procedure for seed treatment or pre-emergence application of this compound as in Protocol 1, using a range of concentrations.
  • Include an untreated control.

3. Growth, Evaluation, and Data Analysis:

  • Monitor plants for any signs of phytotoxicity, such as chlorosis, necrosis, stunting, or morphological abnormalities.[7]
  • Collect and analyze data on plant height, shoot fresh weight, and shoot dry weight as described in Protocol 1 to identify any concentration-dependent negative effects of this compound.

Quantitative Data Summary

The following tables summarize the expected outcomes from dose-response experiments. Actual values will vary depending on the specific maize genotype, herbicide, and environmental conditions.

Table 1: Hypothetical Dose-Response of this compound on Maize Injury from Herbicide X

This compound Concentration (mg a.i./kg seed)Visual Injury (%) (Mean ± SE)Plant Height (cm) (Mean ± SE)Shoot Dry Weight (g) (Mean ± SE)
0 (Herbicide only)65 ± 4.215.2 ± 1.10.8 ± 0.07
0.150 ± 3.818.5 ± 1.31.1 ± 0.09
0.525 ± 2.525.1 ± 1.81.8 ± 0.15
1.010 ± 1.529.8 ± 2.02.5 ± 0.21
5.05 ± 1.032.5 ± 2.22.8 ± 0.23
10.05 ± 1.132.0 ± 2.12.7 ± 0.22
Untreated Control0 ± 0.033.0 ± 2.32.9 ± 0.24

Table 2: Hypothetical Phytotoxicity of this compound on Maize

This compound Concentration (mg a.i./kg seed)Visual Injury (%) (Mean ± SE)Plant Height (cm) (Mean ± SE)Shoot Dry Weight (g) (Mean ± SE)
00 ± 0.033.5 ± 2.43.0 ± 0.25
10 ± 0.033.2 ± 2.32.9 ± 0.24
52 ± 0.532.8 ± 2.22.8 ± 0.23
108 ± 1.230.1 ± 2.02.5 ± 0.21
2020 ± 2.126.5 ± 1.92.0 ± 0.18
4045 ± 3.520.3 ± 1.51.4 ± 0.12

Visualizations

Dichlormid_Signaling_Pathway cluster_herbicide Herbicide Stress cluster_safener Safener Action cluster_cell Maize Cell herbicide Herbicide (e.g., Chloroacetanilide) conjugation Herbicide Conjugation (Detoxification) herbicide->conjugation Substrate This compound This compound receptor Unknown Receptor(s) This compound->receptor Binds to or interacts with signaling Signal Transduction Cascade (involving SA, Gibberellin pathways) receptor->signaling Activates transcription Transcription Factors signaling->transcription Activates detox_genes Upregulation of Detoxification Genes transcription->detox_genes Induces gst Glutathione S-Transferases (GSTs) detox_genes->gst cyp450 Cytochrome P450s (CYP450s) detox_genes->cyp450 gst->conjugation Catalyzes cyp450->conjugation Contributes to metabolism sequestration Sequestration in Vacuole or Further Metabolism conjugation->sequestration

Caption: Proposed signaling pathway for this compound-induced herbicide detoxification in maize.

Experimental_Workflow cluster_protocol1 Protocol 1: Dose-Response cluster_protocol2 Protocol 2: Phytotoxicity start Start: Define Maize Genotype and Herbicide p1_setup Set up treatments: - this compound concentration range - Herbicide at injurious rate - Controls (herbicide only, untreated) start->p1_setup p2_setup Set up treatments: - this compound concentration range - Untreated control start->p2_setup p1_application Apply this compound (Seed or Pre-emergence) + Herbicide p1_setup->p1_application p1_growth Grow plants under controlled conditions p1_application->p1_growth p1_evaluation Evaluate phytotoxicity and collect growth data p1_growth->p1_evaluation p1_analysis Analyze data and calculate ED50 p1_evaluation->p1_analysis end End: Optimized this compound Concentration Identified p1_analysis->end p2_application Apply this compound (Seed or Pre-emergence) p2_setup->p2_application p2_growth Grow plants under controlled conditions p2_application->p2_growth p2_evaluation Evaluate for phytotoxicity symptoms and collect growth data p2_growth->p2_evaluation p2_analysis Determine maximum safe concentration p2_evaluation->p2_analysis p2_analysis->end

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Microbial Biotransformation of Dichlormid in Aquatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the microbial biotransformation of the herbicide safener Dichlormid in aquatic systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of microbial biotransformation of this compound in aerobic aquatic systems?

A1: In aerobic aquatic environments, the microbial biotransformation of this compound primarily occurs through cometabolism.[1][2] The main pathway involves an initial dechlorination step, which can lead to the formation of monochlorinated intermediates like the banned herbicide CDAA.[3][4][5] This is often followed by conjugation with glutathione (B108866) and further transformation into various sulfur-containing metabolites.[1][3][4][5]

Q2: Does this compound serve as a primary carbon source for microbial growth?

A2: Current research suggests that this compound does not typically serve as a primary carbon source for microbial communities.[4] Its degradation is primarily a cometabolic process, meaning the microbes degrade it while utilizing other organic compounds for their primary energy and carbon needs.[1][2] Experiments have shown significantly higher transformation rates in the presence of a labile primary carbon source like sodium acetate (B1210297) compared to when this compound is the sole carbon source.[4][5]

Q3: What are the major biotransformation products of this compound identified in laboratory studies?

A3: The major biotransformation products of this compound include monochlorinated derivatives, with the herbicide CDAA being a significant and confirmed product.[3][4] Another tentatively identified monochlorinated metabolite is Dich-173, which may result from the intramolecular cyclization of CDAA.[4] Additionally, glutathione conjugates and other sulfur-containing species have been observed.[1][3][4]

Q4: How significant is microbial biotransformation compared to abiotic degradation processes for this compound?

A4: Microbial biotransformation is a critical process for the environmental fate of this compound.[5] Abiotic processes such as direct photolysis and hydrolysis at neutral pH are generally slow and less significant in environmental settings.[3][5] For instance, hydrolysis of the related compound benoxacor (B1667998) was only environmentally relevant under high-pH conditions.[3][6]

Q5: What analytical techniques are suitable for monitoring this compound and its metabolites?

A5: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a suitable method for quantifying the concentrations of this compound and its primary metabolites during experiments.[4] For the identification of unknown transformation products, high-resolution mass spectrometry techniques such as a Q-Exactive hybrid quadrupole Orbitrap mass spectrometer are recommended.[5] Gas chromatography with nitrogen-selective thermionic detection is another available method for the enforcement of tolerance levels.[7][8]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
No significant degradation of this compound observed. 1. Inactive microbial inoculum: The sediment or water used may have low microbial activity or lack the specific microbes capable of this compound biotransformation.2. Absence of a primary carbon source: this compound degradation is primarily cometabolic.[1][2]3. Inappropriate experimental conditions: pH, temperature, or oxygen levels may be inhibiting microbial activity.4. Analytical issues: Problems with the HPLC method, such as incorrect wavelength or mobile phase composition.1. Use fresh inoculum: Collect sediment from a location with a history of herbicide exposure if possible. Ensure proper storage and handling to maintain microbial viability.2. Supplement with a carbon source: Add a readily biodegradable carbon source like sodium acetate to the culture medium to stimulate microbial activity.[4]3. Optimize conditions: Maintain a neutral pH (around 7.4) and an appropriate temperature for mesophilic bacteria (e.g., 20-25°C).[4] Ensure aerobic conditions by providing sufficient headspace in the reaction vials.[4]4. Validate analytical method: Run a standard of this compound to confirm retention time and detector response. Check the DAD wavelength (e.g., 220 nm) and mobile phase composition.[4]
High variability in degradation rates between replicates. 1. Inhomogeneous inoculum: Uneven distribution of sediment or microbial biomass in the replicate vials.2. Inconsistent experimental setup: Variations in vial sealing, headspace volume, or temperature across replicates.3. Contamination: Microbial contamination in some of the replicates.1. Homogenize inoculum: Thoroughly mix the sediment slurry before dispensing it into the experimental vials.2. Standardize setup: Ensure all vials are prepared identically. Use consistent volumes of media and inoculum, and ensure proper sealing.3. Maintain sterile technique: Autoclave all glassware and media.[4] Perform manipulations in a sterile environment to prevent contamination.
Difficulty in identifying biotransformation products. 1. Low concentration of metabolites: The concentration of transformation products may be below the detection limit of the analytical instrument.2. Co-elution of peaks: Metabolites may have similar retention times to other compounds in the sample matrix.3. Inadequate analytical technique: HPLC-DAD may not be sufficient for identifying novel metabolites.[4]1. Concentrate the sample: Use solid-phase extraction (SPE) to concentrate the analytes before analysis.2. Optimize chromatography: Adjust the mobile phase gradient, flow rate, or column to improve peak separation.3. Use high-resolution mass spectrometry: Employ techniques like LC-MS/MS (e.g., Orbitrap) for accurate mass determination and structural elucidation of unknown metabolites.[5]
Formation of unexpected or abiotic degradation products. 1. Abiotic degradation: Hydrolysis or photolysis might be occurring alongside biotransformation.2. Chemical reactions with media components: this compound or its metabolites may react with components of the culture medium.1. Run proper controls: Include sterile (autoclaved) and dark controls to assess the contribution of abiotic processes.2. Simplify the medium: If complex media are used, consider a minimal salts medium to reduce the potential for unintended chemical reactions.

Data Presentation

Table 1: Major Biotransformation Products of this compound

Product NameChemical Formula[M+H]⁺ (m/z)Key Identification FeatureReference
CDAA (N,N-diallyl-2-chloroacetamide)C₈H₁₂ClNO174.0680Confirmed with a commercial standard.[4]
Dich-173 (tentative)C₈H₁₂ClNO174.0680Tentatively identified based on MS/MS fragmentation; potential cyclization product of CDAA.[4]
Glutathione Conjugates--Observed as part of the proposed biotransformation pathway.[1][3][4]
Sulfur-containing species--Detected as downstream metabolites.[1][3][4]

Experimental Protocols

Protocol 1: Aerobic Microcosm Setup for this compound Biotransformation

This protocol is adapted from the methodology described by McFadden et al. (2022).[4]

1. Materials:

  • This compound stock solution (in a suitable solvent like methanol)

  • Nutrient medium (e.g., minimal salts medium)

  • Sodium acetate (as a primary carbon source)

  • Fresh river sediment (as microbial inoculum)

  • Autoclaved 14.5 mL amber glass vials with screw caps

  • Sterile pipettes and syringes

2. Procedure:

  • Prepare the nutrient medium and autoclave it. After cooling, supplement it with the primary carbon source (e.g., sodium acetate).

  • Spike the medium with the this compound stock solution to achieve the desired starting concentration (e.g., 10-100 µM).

  • Aliquot 10 mL of the this compound-spiked medium into each sterile amber glass vial. This leaves sufficient headspace to maintain aerobic conditions.

  • Inoculate each vial (except for sterile controls) with 0.5 g of fresh river sediment.

  • Prepare triplicate experimental vials and triplicate sterile control vials (containing autoclaved sediment or no sediment).

  • Seal the vials tightly and incubate them at a constant temperature (e.g., 22 ± 2 °C) in the dark to prevent photolysis.

  • At designated time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days), sacrifice one vial from each set for analysis.

  • Collect a 0.5 mL sample from the supernatant using a glass syringe.

  • Centrifuge the sample at 10,000 x g for 5 minutes to remove sediment and microbial biomass.

  • Analyze the supernatant using HPLC-DAD.

Protocol 2: Analytical Method for this compound and Metabolites using HPLC-DAD

This protocol is a general guideline based on methods used for analyzing chloroacetamide compounds.[4]

1. Instrumentation:

  • Agilent 1260 HPLC system (or equivalent) with a Diode Array Detector (DAD).

  • C18 reverse-phase column.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient could be: 0-2 min, 95% A; 2-18 min, linear gradient to 5% A; 18-22 min, 5% A; 22-24 min, linear gradient to 95% A; 24-30 min, 95% A.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 220 nm

3. Analysis:

  • Prepare a calibration curve using standards of this compound of known concentrations.

  • Inject the centrifuged supernatant from the experimental samples.

  • Identify and quantify the this compound peak based on its retention time and the calibration curve.

  • Monitor for the appearance of new peaks that may represent biotransformation products.

Visualizations

Dichlormid_Biotransformation_Pathway This compound This compound Dechlorination Microbial Dechlorination This compound->Dechlorination CDAA CDAA (Monochlorinated Intermediate) Dechlorination->CDAA Glutathione_Conj Glutathione Conjugation (GST-mediated) CDAA->Glutathione_Conj GSH_Conjugate Glutathione Conjugate Glutathione_Conj->GSH_Conjugate Cleavage Enzymatic Cleavage GSH_Conjugate->Cleavage Sulfur_Metabolites Sulfur-containing Metabolites Cleavage->Sulfur_Metabolites

Caption: Proposed microbial biotransformation pathway of this compound.

Experimental_Workflow cluster_prep Microcosm Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Media_Prep Prepare & Autoclave Nutrient Medium Spike Spike Medium with This compound & Carbon Source Media_Prep->Spike Aliquot Aliquot 10 mL into Amber Vials Spike->Aliquot Inoculate Inoculate with 0.5 g River Sediment Aliquot->Inoculate Incubate Incubate at 22°C in the Dark Inoculate->Incubate Sample Sample at Designated Time Points Incubate->Sample Centrifuge Centrifuge at 10,000 x g Sample->Centrifuge HPLC Analyze Supernatant by HPLC-DAD Centrifuge->HPLC LCMS Identify Products by LC-MS/MS HPLC->LCMS

Caption: Workflow for this compound biotransformation experiments.

Troubleshooting_Logic Start No this compound Degradation Check_Controls Check Sterile Controls Start->Check_Controls Deg_In_Controls Degradation in Controls? Check_Controls->Deg_In_Controls Abiotic_Issue Investigate Abiotic Degradation (e.g., pH, Temp) Deg_In_Controls->Abiotic_Issue Yes No_Deg_In_Controls No Degradation in Controls Deg_In_Controls->No_Deg_In_Controls No Check_Inoculum Check Inoculum Activity & Carbon Source No_Deg_In_Controls->Check_Inoculum Inoculum_OK Inoculum & Carbon OK? Check_Inoculum->Inoculum_OK Analytical_Issue Troubleshoot Analytical Method Inoculum_OK->Analytical_Issue Yes Inoculum_Issue Use Fresh Inoculum, Ensure Carbon Source Inoculum_OK->Inoculum_Issue No

Caption: Troubleshooting logic for no this compound degradation.

References

Dichlormid hydrolysis rate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the hydrolysis of Dichlormid under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH levels?

A1: this compound exhibits varying stability depending on the pH of the aqueous solution. It is notably stable under acidic and neutral conditions but undergoes hydrolysis under basic conditions.[1][2] Specifically, it remains stable in 2 N HCl at 22°C for over five days and shows no significant transformation at pH 7.0 over a six-week period.[1][2]

Q2: How does the hydrolysis rate of this compound change under acidic conditions?

A2: this compound is highly resistant to hydrolysis under acidic conditions. Experimental data indicates that it remains stable for over five days in a 2 N HCl solution at 22°C.[1][2]

Q3: What is the rate of this compound hydrolysis under basic conditions?

A3: this compound undergoes base-mediated hydrolysis.[1][2] The reactivity of this compound with hydroxide (B78521) is comparable to or greater than that of its co-formulated chloroacetamide herbicides.[1][2] One study observed approximately 10% loss of this compound after 29 days in a solution at pH 9 and 40°C.[3]

Q4: What is the expected hydrolysis rate of this compound at a neutral pH?

A4: At a neutral pH of 7.0, this compound is very stable. Studies have shown no significant hydrolysis over a period of six weeks, indicating its persistence in near-neutral aqueous environments in the absence of other transformation processes like microbial biotransformation.[1][2][4]

Q5: What is the proposed mechanism for this compound hydrolysis?

A5: Under basic conditions, the hydrolysis of this compound is proposed to proceed via a base-catalyzed amide cleavage (BAC2) mechanism.[5] This involves the attack of a hydroxide ion on the carbonyl carbon of the amide group.[5] Under acidic conditions, the primary mechanism for similar compounds is acid-mediated amide cleavage.[5]

Troubleshooting Guide

Issue: Unexpectedly rapid degradation of this compound in a supposedly neutral solution.

  • Possible Cause 1: Microbial Biotransformation. Even in neutral solutions, microbial activity can lead to the degradation of this compound.[6][7]

    • Troubleshooting Step: Ensure the sterility of your buffer and glassware. Consider filtering your solution through a 0.22 µm filter and working under aseptic conditions.

  • Possible Cause 2: Incorrect pH. The actual pH of your solution may be higher than intended, leading to base-mediated hydrolysis.

    • Troubleshooting Step: Calibrate your pH meter immediately before use and verify the pH of your experimental solution. Re-buffer if necessary.

Issue: Slower than expected hydrolysis rate under basic conditions.

  • Possible Cause 1: Temperature. Hydrolysis rates are temperature-dependent.

    • Troubleshooting Step: Ensure your experiment is conducted at the specified temperature and that the temperature is consistent throughout the experiment.

  • Possible Cause 2: Matrix Effects. The presence of other solutes in your solution can influence the hydrolysis rate.[8]

    • Troubleshooting Step: If working with a complex matrix (e.g., environmental water samples), be aware that the hydrolysis rate may differ from that in a simple buffer. Consider performing a spike and recovery experiment to assess matrix effects.

Data Summary

The following table summarizes the hydrolysis rate constants for this compound under different pH conditions.

ConditionpHTemperature (°C)Second-Order Rate Constant (k)Half-life (t½)Reference
Acidic< 1 (2.0 N HCl)22 ± 2Stable> 5 days[1][2]
Neutral7.0 ± 0.122 ± 2No transformation observed> 6 weeks[1][2][4]
Basic940Not reported~10% loss after 29 days[3]
BasicNot specified (NaOH)22 ± 20.3–500 M⁻¹ h⁻¹Not reported[1][2][5]

Experimental Protocols

Methodology for Determining this compound Hydrolysis Rate

This protocol outlines a general procedure for determining the hydrolysis rate of this compound under acidic, neutral, and basic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Preparation of Reaction Solutions:

    • Acidic Conditions: Prepare a solution of hydrochloric acid (e.g., 1 N or 2 N HCl).

    • Neutral Conditions: Prepare a phosphate (B84403) buffer solution at pH 7.0.

    • Basic Conditions: Prepare a solution of sodium hydroxide (e.g., 0.004 N to 2 N NaOH).

  • Initiation of Experiment:

    • Spike the acidic, neutral, and basic solutions with a known amount of the this compound stock solution to achieve the desired initial concentration (e.g., 10 µM).

    • Incubate the reaction vials at a constant temperature (e.g., 22 ± 2°C) in the dark to prevent photodegradation.

  • Sample Collection:

    • At predetermined time intervals, collect aliquots from each reaction vial. The frequency of sampling will depend on the expected rate of hydrolysis (more frequent for basic conditions).

  • Sample Analysis:

    • Immediately quench the reaction in the collected aliquots if necessary (e.g., by neutralizing the pH).

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

    • Use a suitable mobile phase and column for the separation of this compound from any potential degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the normalized concentration (C/C₀) of this compound versus time.

    • Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.

    • For acid- and base-mediated hydrolysis, the second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of H⁺ or OH⁻.

  • Product Identification (Optional):

    • Analyze samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), such as with an Orbitrap mass spectrometer, to identify the structures of any hydrolysis products.

Diagrams

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare this compound Stock Solution initiate Spike Solutions with This compound Stock prep_stock->initiate prep_acid Prepare Acidic Solution (HCl) prep_acid->initiate prep_neutral Prepare Neutral Buffer (pH 7) prep_neutral->initiate prep_base Prepare Basic Solution (NaOH) prep_base->initiate incubate Incubate at Constant Temperature initiate->incubate sample Collect Aliquots at Time Intervals incubate->sample hplc Analyze this compound Concentration by HPLC-DAD sample->hplc lcms Identify Products by LC-MS/MS (Optional) sample->lcms data_analysis Calculate Hydrolysis Rate Constants hplc->data_analysis

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

References

Technical Support Center: Overcoming Dichlormid Persistence Issues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the persistence of the herbicide safener Dichlormid in soil during laboratory experiments.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during experiments involving this compound in soil.

1. Unexpectedly Slow Degradation of this compound

  • Question: My experiments show that this compound is persisting in the soil much longer than anticipated. What could be the cause?

    Answer: Several factors can contribute to the slow degradation of this compound. It is crucial to evaluate the following aspects of your experimental setup:

    • Soil Composition: this compound persistence can be influenced by the soil's physical and chemical properties. High clay and organic matter content can lead to increased adsorption of this compound to soil particles, making it less available for microbial degradation.

    • Soil pH: The pH of your soil medium is a critical factor. While specific data on this compound is limited, the degradation of many herbicides is pH-dependent. Generally, microbial activity, a primary driver of herbicide breakdown, is optimal in near-neutral pH conditions (6.5-8.0). Extreme pH values can inhibit the microbial populations responsible for degradation.

    • Soil Moisture: Microbial activity is highly dependent on moisture levels. Excessively dry or waterlogged conditions can stress microbial communities and significantly slow down the degradation process. Optimal moisture content for microbial activity is typically between 50-80% of the soil's water-holding capacity.

    • Temperature: Microbial and chemical degradation rates are temperature-dependent. Low temperatures will slow down microbial metabolism and, consequently, the breakdown of this compound. The optimal temperature for the degradation of many herbicides by soil microorganisms is in the range of 25-35°C.[1]

    • Microbial Population: The presence of a healthy and diverse microbial population is essential for the breakdown of this compound. If the soil has been sterilized, or if it originates from a source with low microbial activity, degradation will be significantly slower. It's important to note that unlike some herbicides, prior exposure of the soil to this compound does not appear to enhance its degradation rate.[2]

  • Question: How can I confirm if my soil's properties are the cause of slow this compound degradation?

    Answer: To diagnose the issue, you can perform a series of controlled experiments:

    • Characterize Your Soil: Analyze the soil for its texture (sand, silt, clay content), organic matter content, and pH.

    • Run Parallel Experiments: Set up experiments with different soil types (e.g., sandy loam vs. clay loam) or amend your soil to alter its properties (e.g., adjust the pH with lime or sulfur, add organic matter).

    • Sterilized vs. Non-Sterilized Soil: Compare the degradation rate in your experimental soil with a sterilized control. A significantly slower degradation in the sterilized soil will confirm the importance of microbial activity.

2. Formation of Unexpected Metabolites

  • Question: I am detecting unexpected compounds in my soil samples treated with this compound. What could they be?

    Answer: The degradation of this compound can lead to the formation of various metabolites. One notable and concerning metabolite is 2-chloro-N,N-diallylacetamide (CDAA) , a banned herbicide. The formation of CDAA from this compound has been reported to occur through microbial action. Other potential metabolites can result from dechlorination and other transformation processes. It is crucial to identify these metabolites as they may be more persistent or toxic than the parent compound.

  • Question: How can I identify the metabolites of this compound in my experiments?

    Answer: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are essential for the identification and quantification of this compound and its metabolites in soil extracts.

3. Inconsistent Degradation Rates Across Replicates

  • Question: I am observing significant variability in this compound degradation rates between my experimental replicates. What could be causing this?

    Answer: Inconsistent results can stem from several sources of experimental error:

    • Non-Homogeneous Soil: Ensure that the soil used for all replicates is thoroughly mixed to have uniform physical and chemical properties.

    • Inconsistent Moisture Levels: Small variations in moisture content between replicates can lead to differences in microbial activity. Carefully control and monitor the moisture content of each replicate.

    • Temperature Gradients: Ensure that all replicates are incubated at a uniform temperature. Temperature fluctuations within the incubator can affect degradation rates.

    • Inaccurate Dosing: Precisely apply the same concentration of this compound to each replicate.

Data Presentation

Due to the limited availability of specific quantitative data for this compound degradation under varying conditions in the reviewed literature, a detailed comparative table cannot be provided. However, the following table summarizes the expected qualitative impact of key soil parameters on this compound persistence based on general principles of herbicide degradation.

Soil ParameterConditionExpected Impact on this compound PersistenceRationale
Soil Texture High Clay ContentIncreased PersistenceHigher adsorption to clay particles reduces bioavailability for microbial degradation.
High Sand ContentDecreased PersistenceLower adsorption, higher potential for leaching and microbial access.
Organic Matter High ContentIncreased PersistenceGreater adsorption to organic matter, reducing availability for degradation.[3][4][5][6]
Soil pH Acidic (< 6.0) or Alkaline (> 8.0)Increased PersistenceSub-optimal conditions for many degrading microorganisms.
Neutral (6.5 - 7.5)Decreased PersistenceOptimal range for a wide variety of soil microbes.
Temperature Low (< 15°C)Increased PersistenceReduced microbial metabolism and enzyme activity.[1]
Optimal (25-35°C)Decreased PersistenceEnhanced microbial activity and degradation rates.[1]
Soil Moisture Dry or WaterloggedIncreased PersistenceStresses microbial populations, limiting their degradation capacity.[7]
Optimal (50-80% water-holding capacity)Decreased PersistenceFavorable conditions for microbial growth and activity.[7]

Experimental Protocols

1. Protocol for Enhancing this compound Degradation in Soil (Lab-Scale Biostimulation)

This protocol outlines a general procedure to stimulate the native microbial population in a soil sample to enhance the degradation of this compound.

  • Objective: To accelerate the biodegradation of this compound in a laboratory soil microcosm by optimizing environmental conditions.

  • Materials:

    • This compound-contaminated soil

    • Sterile water

    • Nutrient solution (e.g., containing nitrogen and phosphorus sources)

    • Incubator

    • Analytical equipment for this compound quantification (GC-NPD or HPLC-MS/MS)

  • Procedure:

    • Soil Preparation: Air-dry the contaminated soil and sieve it to ensure homogeneity.

    • Experimental Setup:

      • Weigh equal amounts of soil into several sterile containers (e.g., glass beakers).

      • Control Group: Add only sterile water to achieve optimal moisture content (e.g., 60% of water-holding capacity).

      • Biostimulation Group: Add the nutrient solution to achieve the same optimal moisture content. The nutrient solution should be designed to provide a balanced C:N:P ratio to support microbial growth.

    • Incubation: Incubate all containers in the dark at an optimal temperature (e.g., 25-30°C).

    • Sampling: Collect soil samples from each container at regular intervals (e.g., 0, 7, 14, 21, and 28 days).

    • Analysis: Extract this compound from the soil samples and quantify its concentration using a validated analytical method.

    • Data Evaluation: Compare the degradation rate of this compound in the biostimulation group to the control group.

2. Analytical Protocol for this compound in Soil using GC-NPD (General Outline)

This protocol provides a general framework for the analysis of this compound in soil samples using Gas Chromatography with a Nitrogen-Phosphorus Detector.

  • Objective: To extract and quantify this compound from soil samples.

  • Materials:

    • Soil sample

    • Anhydrous sodium sulfate (B86663)

    • Extraction solvent (e.g., acetone (B3395972) or ethyl acetate)

    • Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)

    • Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD)

    • This compound analytical standard

  • Procedure:

    • Sample Preparation: Air-dry the soil sample and sieve it. Mix the soil sample with anhydrous sodium sulfate to remove residual moisture.

    • Extraction:

      • Place a known amount of the soil sample into an extraction vessel.

      • Add the extraction solvent and extract using a suitable method (e.g., sonication, shaker, or Soxhlet extraction).

      • Filter the extract to remove soil particles.

    • Cleanup (if necessary): If the extract contains interfering substances, pass it through an appropriate SPE cartridge to remove them.

    • Concentration: Evaporate the solvent to a small volume under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent.

    • GC-NPD Analysis:

      • Inject a known volume of the sample extract into the GC-NPD system.

      • The GC conditions (e.g., column type, temperature program, gas flow rates) should be optimized for the separation of this compound.

      • The NPD is specifically sensitive to nitrogen-containing compounds like this compound.

    • Quantification: Prepare a calibration curve using the this compound analytical standard. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Dichlormid_Degradation_Pathway This compound This compound (N,N-diallyl-2,2-dichloroacetamide) Metabolite1 CDAA (2-chloro-N,N-diallylacetamide) [Banned Herbicide] This compound->Metabolite1 Microbial Dechlorination Metabolite2 Other Chlorinated Metabolites This compound->Metabolite2 Other Transformation Pathways Mineralization Mineralization (CO2, H2O, Cl-) Metabolite1->Mineralization Further Degradation Metabolite2->Mineralization Further Degradation

Caption: Simplified degradation pathway of this compound in soil.

Experimental_Workflow_Troubleshooting Start Slow this compound Degradation Observed CheckSoil Step 1: Characterize Soil Properties - pH - Organic Matter - Texture Start->CheckSoil CheckConditions Step 2: Verify Experimental Conditions - Temperature - Moisture - Aeration CheckSoil->CheckConditions CheckMicrobes Step 3: Assess Microbial Activity (Sterile vs. Non-Sterile Control) CheckConditions->CheckMicrobes Optimize Step 4: Optimize Conditions for Degradation (e.g., Adjust pH, Add Nutrients) CheckMicrobes->Optimize Analyze Step 5: Re-analyze this compound Concentration Optimize->Analyze

Caption: Troubleshooting workflow for slow this compound degradation.

Logical_Relationship_Factors cluster_factors Influencing Factors Persistence This compound Persistence Degradation This compound Degradation Persistence->Degradation inversely related Soil_pH Soil pH Soil_pH->Degradation Organic_Matter Organic Matter Organic_Matter->Degradation Temperature Temperature Temperature->Degradation Moisture Moisture Moisture->Degradation Microbial_Activity Microbial Activity Microbial_Activity->Degradation

Caption: Factors influencing this compound degradation and persistence.

References

Factors affecting Dichlormid stability in herbicide formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation development professionals with essential information regarding the stability of Dichlormid in herbicide formulations. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in a formulation?

A1: The stability of this compound is primarily influenced by pH, temperature, light exposure, and microbial activity.

  • pH: this compound is susceptible to degradation under alkaline conditions through a process called alkaline hydrolysis.[1][2] It is generally stable in neutral and acidic environments.[3][4]

  • Temperature: Higher temperatures can accelerate the degradation of this compound, a common characteristic for many herbicides.[5][6] The rate of hydrolysis, for instance, is strongly dependent on temperature.[3]

  • Light: this compound undergoes rapid photodegradation when exposed to UV light at 254 nm. However, its degradation is negligible under light wavelengths greater than 290 nm.[7]

  • Microbial Action: In non-sterile environments like soil and natural waters, microbes can biotransform this compound into various metabolites.[8][9]

Q2: How does pH impact the shelf-life of my this compound formulation?

A2: The pH of the formulation is a critical stability factor. This compound is stable for extended periods at neutral (pH 7) and acidic pH.[3][10] However, in basic (alkaline) conditions, it undergoes base-mediated hydrolysis, leading to its degradation.[3][11] For every one-point increase in pH above neutral, the rate of hydrolysis can increase by approximately tenfold.[2] Therefore, maintaining a neutral to acidic pH is crucial for ensuring the long-term stability of the formulation.

Q3: What are the main degradation products of this compound I should be aware of?

A3: this compound degrades via several pathways, leading to different transformation products.

  • Hydrolysis: Acid- and base-mediated hydrolysis can lead to amide cleavage.[11]

  • Photolysis: Under UV light (254 nm), degradation pathways include dechlorination, dealkylation, and hydrolysis.[7][8]

  • Biotransformation: Microbial action, particularly in anaerobic, iron-rich conditions, can cause reductive dechlorination, converting this compound into N,N-diallyl-2-chloroacetamide (CDAA or allidochlor), a regulated herbicide.[8] Other metabolites from microbial processes include N-allyl-2,2-dichloroacetamide and various conjugates.[8][9]

Q4: Can other components in my herbicide formulation affect this compound stability?

A4: Yes, interactions with other active ingredients and excipients can impact stability. This compound is often formulated with thiocarbamate or chloroacetamide herbicides.[8][12] While one study showed this compound did not significantly affect the photodegradation of the herbicide EPTC, interactions are always possible.[7] In soil matrices, the presence of iron (hydr)oxides can facilitate abiotic reductive dechlorination.[8] It is essential to conduct drug-excipient compatibility studies to identify any potential physical or chemical interactions.[13][14]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Rapid loss of this compound concentration in a newly developed formulation. Alkaline Hydrolysis 1. Measure the pH of your formulation. If it is above 7, the formulation is alkaline.[1] 2. Use a commercially available acidifying or buffering agent to adjust the pH to a neutral or slightly acidic range (optimal is often pH 4-7).[2] 3. Re-analyze the stability of the pH-adjusted formulation.
High Storage Temperature 1. Review your storage conditions. Herbicides degrade faster at elevated temperatures.[5][15] 2. Store formulations in a temperature-controlled environment according to recommended guidelines. 3. Conduct accelerated stability studies at various temperatures to understand the thermal degradation profile.
Photodegradation 1. Check if the formulation is stored in containers that allow light exposure. 2. this compound is stable to light in general but can be degraded by specific UV wavelengths.[7][16] 3. Use opaque or UV-resistant packaging to protect the formulation from light.
Formation of unexpected peaks during chromatographic analysis (e.g., HPLC, GC). Degradation Product Formation 1. The unexpected peak could be a degradation product like CDAA, especially under anaerobic conditions. 2. Characterize the unknown peak using mass spectrometry (LC-MS/MS or GC-MS) to identify its structure.[11][17] 3. Review the degradation pathways of this compound to hypothesize the identity of the product based on your formulation's matrix and storage conditions (e.g., pH, presence of microbes).
Excipient Incompatibility 1. Impurities in excipients (e.g., peroxides, aldehydes) can react with the active ingredient.[14][18] 2. Conduct compatibility studies by analyzing binary mixtures of this compound and each excipient under accelerated conditions (e.g., elevated temperature and humidity).[14][19] 3. Use analytical techniques like Differential Scanning Calorimetry (DSC) or FTIR spectroscopy for rapid screening of incompatibilities.[13]
Inconsistent performance of the herbicide formulation in field or lab tests. Loss of Active Ingredient 1. Verify the concentration of this compound in the batch showing poor performance using a validated analytical method. 2. Investigate the stability-indicating parameters (pH, temperature, light exposure) of the formulation batch from manufacturing to application.[1][6]

Data Presentation

Table 1: Hydrolysis Rate Constants and Half-Lives for Dichloroacetamide Safeners

CompoundConditionRate Constant (k)Half-Life (t½)Reference
This compound 2 N HCl, 22°CStable> 5 days[3][4]
pH 7.0No transformation observed> 6 weeks[3][10]
0.5 N NaOHkOH = 0.3 M-1 h-1Not specified[3][4]
Benoxacor pH 7.0kobs = 5.3 x 10-4 h-155.0 (±3.7) days[3][11]
pH 10.71kobs = 6.7 x 10-3 h-14.3 (±0.06) days[4]
Furilazole pH 7.0No transformation observed> 6 weeks[3][10]
AD-67 pH 7.0No transformation observed> 6 weeks[3][10]

Note: Rate constants and half-lives are highly dependent on the specific experimental conditions, including temperature and buffer composition.

Experimental Protocols

Protocol 1: Evaluation of pH-Dependent Hydrolysis

This protocol is adapted from methodologies described in studies on dichloroacetamide safener hydrolysis.[3][4][11]

  • Preparation of Solutions:

    • Prepare acidic, neutral, and basic aqueous solutions. For example: 2.0 N HCl (acidic), a 50 mM phosphate (B84403) buffer (pH 7.0, neutral), and 0.5 N NaOH (basic).

    • Prepare a stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol.

  • Initiation of Experiment:

    • Spike the acidic, neutral, and basic solutions with the this compound stock solution to a final concentration of approximately 10 µM.

    • Dispense the solutions into amber glass vials to prevent photodegradation.

    • Incubate the vials at a constant temperature (e.g., 22°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 96 hours, and weekly), collect aliquots from each vial.

    • Immediately quench any reaction by neutralizing the sample if necessary (e.g., acidify the basic samples and basify the acidic samples).

    • Analyze the samples for the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[10]

  • Data Interpretation:

    • Plot the natural logarithm of the normalized concentration (C/C₀) of this compound versus time.

    • Determine the pseudo-first-order rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Analytical Method for this compound Quantification

This is a general procedure based on methods cited in the literature.[16][17][20]

  • Method: Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). LC/MS/MS is often preferred for its specificity and sensitivity in complex matrices.

  • Sample Preparation:

    • Dilute the herbicide formulation in a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibration range of the instrument.

    • If the matrix is complex (e.g., contains soil or plant material), a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[17]

  • LC/MS/MS Conditions (Example):

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound for accurate quantification.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of this compound.

    • Quantify the concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Dichlormid_Degradation_Pathways This compound This compound pH Alkaline pH (Hydrolysis) Light UV Light (254 nm) (Photolysis) Microbes Microbial Action (Biotransformation) Iron Fe(II) Minerals (Reductive Dechlorination) Amide_Cleavage Amide Cleavage Products pH->Amide_Cleavage [6, 7] Dechlor_Dealkyl Dechlorination & Dealkylation Products Light->Dechlor_Dealkyl [2, 5] CDAA CDAA (Allidochlor) Microbes->CDAA [3, 4] Metabolites Other Metabolites (e.g., N-allyl-2,2-dichloroacetamide) Microbes->Metabolites [2, 4] Iron->CDAA [2]

Caption: Major degradation pathways for this compound under different environmental conditions.

Troubleshooting_Workflow Start Issue: Loss of this compound Stability Check_pH Measure Formulation pH Start->Check_pH Is_Alkaline pH > 7? Check_pH->Is_Alkaline Check_Storage Review Storage Conditions (Temp & Light) Is_High_Temp High Temp or Light Exposure? Check_Storage->Is_High_Temp Analyze_Degradants Analyze for Degradants (LC-MS/MS) Degradants_Found Unexpected Peaks Found? Analyze_Degradants->Degradants_Found Is_Alkaline->Check_Storage No Action_Buffer Action: Add Buffer/Acidifier Is_Alkaline->Action_Buffer Yes Is_High_Temp->Analyze_Degradants No Action_Control_Storage Action: Control Temp & Use Opaque Packaging Is_High_Temp->Action_Control_Storage Yes Action_Identify Action: Identify Degradant & Review Pathways Degradants_Found->Action_Identify Yes End Stability Improved Degradants_Found->End No Action_Buffer->End Action_Control_Storage->End Action_Excipient_Study Action: Conduct Excipient Compatibility Study Action_Identify->Action_Excipient_Study Action_Excipient_Study->End

Caption: A logical workflow for troubleshooting this compound formulation stability issues.

References

Technical Support Center: Optimizing Dichlormid Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the performance of the herbicide safener Dichlormid with the use of adjuvants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound and adjuvants.

Issue 1: High Variability in this compound Safening Efficacy

Possible Causes:

  • Inadequate Spray Coverage: Uneven application of the herbicide/safener/adjuvant mixture can lead to inconsistent results.

  • Antagonistic Tank Mix Partners: Certain tank mix components may negatively interact with this compound or the adjuvant.

  • Environmental Conditions: Temperature, humidity, and soil moisture can influence plant uptake and metabolism, affecting safener performance.[1][2]

  • Improper Adjuvant Selection: The chosen adjuvant may not be optimal for the specific herbicide, crop, and environmental conditions.

Troubleshooting Steps:

  • Verify Spray Uniformity: Ensure spray equipment is calibrated correctly to deliver a consistent and uniform spray pattern.

  • Conduct a Jar Test: Before tank mixing, perform a jar test to check for physical compatibility between all components of the spray mixture.[3]

  • Record Environmental Data: Document temperature, relative humidity, and soil moisture at the time of application to identify potential environmental influences.

  • Evaluate Different Adjuvant Types: Test various classes of adjuvants (e.g., nonionic surfactants, crop oil concentrates, methylated seed oils) to determine the most effective option for your experimental conditions.[3][4]

  • Consult Herbicide Label: Always refer to the herbicide manufacturer's label for recommendations on suitable adjuvants.[3]

Issue 2: Unexpected Crop Injury Despite Using this compound

Possible Causes:

  • Incorrect Adjuvant Rate: Using an adjuvant at a rate higher than recommended can sometimes increase herbicide absorption in the crop to a level that overwhelms the safening effect.[3]

  • Aggressive Adjuvant Type: Certain adjuvants, like methylated seed oils (MSOs), can be very effective at penetrating the leaf cuticle, which may lead to increased crop response, including injury.[3][4]

  • Crop Stress: Plants under stress from drought, extreme temperatures, or nutrient deficiencies may be more susceptible to herbicide injury, even with a safener.[1]

  • Herbicide Rate Too High for Conditions: The combination of a high herbicide rate and a very effective adjuvant may lead to phytotoxicity.

Troubleshooting Steps:

  • Review Adjuvant and Herbicide Rates: Ensure that the application rates for both the adjuvant and the herbicide are within the recommended ranges.

  • Consider a Less Aggressive Adjuvant: If using an MSO, consider switching to a crop oil concentrate (COC) or a nonionic surfactant (NIS) to reduce the risk of crop injury.[3]

  • Assess Crop Health: Ensure the crop is healthy and not under stress before application.

  • Dose-Response Experiment: Conduct a small-scale dose-response experiment to determine the optimal herbicide and adjuvant rates for your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound safens crops?

A1: this compound primarily works by enhancing the metabolism of herbicides within the crop plant. It induces the expression of detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs), which rapidly break down the herbicide into non-toxic forms before it can cause significant damage.[5][6]

Q2: How do adjuvants improve the performance of a this compound-herbicide tank mix?

A2: Adjuvants can improve performance in several ways:

  • Surfactants (e.g., Nonionic Surfactants - NIS): Reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface.

  • Oils (e.g., Crop Oil Concentrates - COC, Methylated Seed Oils - MSO): Help to dissolve the waxy cuticle on the leaf surface, facilitating herbicide penetration. MSOs are generally more aggressive than COCs.[4][7]

  • Fertilizers (e.g., Ammonium Sulfate - AMS): Can condition hard water and improve the uptake of certain herbicides.[3][8]

Q3: Which type of adjuvant is best to use with this compound?

A3: The best adjuvant depends on the specific herbicide being used, the target weed species, the crop, and the environmental conditions. There is no one-size-fits-all answer. It is crucial to consult the herbicide label for recommendations. Generally, for post-emergence applications where herbicide uptake is critical, COCs or MSOs are often recommended. For herbicides that are sensitive to hard water, AMS can be beneficial.[3][4]

Q4: Can adding an adjuvant overcome poor application practices?

A4: While adjuvants can improve the efficacy of a herbicide application, they cannot fully compensate for poor practices such as incorrect spray volume, improper nozzle selection, or spraying in unfavorable weather conditions. Optimal performance is achieved when good application practices are combined with the appropriate use of adjuvants.

Q5: Are there any potential downsides to using adjuvants with this compound?

A5: Yes, as mentioned in the troubleshooting section, using the wrong adjuvant or an incorrect rate can potentially lead to increased crop injury. It is essential to carefully select the adjuvant and use it according to the label recommendations. A jar test for compatibility is also highly recommended before mixing a full tank.[3]

Data Presentation

Table 1: General Characteristics and Use Rates of Common Adjuvant Types

Adjuvant TypePrimary FunctionTypical Use Rate (% v/v)General Order of Efficacy for Cuticle Penetration
Nonionic Surfactant (NIS)Spreading and wetting0.25 - 0.5Low
Crop Oil Concentrate (COC)Penetration, spreading0.5 - 1.0Medium
Methylated Seed Oil (MSO)Enhanced penetration0.5 - 1.0High
Ammonium Sulfate (AMS)Water conditioning, uptake enhancementVaries by product (e.g., 8.5-17 lbs/100 gal)N/A

Note: This table provides general information. Always refer to the specific product label for exact rates and recommendations.[3]

Experimental Protocols

Protocol 1: Greenhouse Adjuvant Screening for this compound Performance

Objective: To determine the effect of different adjuvants on the safening efficacy of this compound when used with a chloroacetamide herbicide on a target crop (e.g., corn).

Materials:

  • Target crop seedlings (e.g., corn at the V2-V3 stage)

  • Chloroacetamide herbicide

  • This compound

  • Various adjuvants (NIS, COC, MSO, AMS)

  • Research-grade spray chamber

  • Pots, soil media

  • Growth chamber or greenhouse with controlled conditions

Methodology:

  • Plant Preparation: Grow crop seedlings in pots to the desired growth stage under controlled environmental conditions.

  • Treatment Preparation: Prepare a stock solution of the herbicide and this compound. Create separate spray solutions for each adjuvant to be tested, adding the adjuvant at its recommended rate to the herbicide/safener mixture. Include a control group with no adjuvant and a control with herbicide only (no safener).

  • Application: Calibrate the spray chamber to deliver a known volume of spray solution. Apply the treatments uniformly to the seedlings.

  • Evaluation: At 7, 14, and 21 days after treatment, visually assess crop injury on a scale of 0% (no injury) to 100% (plant death). Measure plant height and collect above-ground biomass (fresh and dry weight).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between adjuvant treatments.

Visualizations

Dichlormid_Mode_of_Action cluster_1 Crop Plant Cell Herbicide Chloroacetamide Herbicide Uptake Enhanced Uptake & Penetration Herbicide->Uptake This compound This compound (Safener) GST_Induction Induction of Glutathione S-Transferases (GSTs) This compound->GST_Induction Stimulates Adjuvant Adjuvant Adjuvant->Uptake Facilitates Detoxification Herbicide Detoxification Uptake->Detoxification Herbicide enters cell GST_Induction->Detoxification Provides enzymes NonToxic_Metabolite Non-toxic Metabolite Detoxification->NonToxic_Metabolite

Caption: this compound signaling pathway for herbicide detoxification.

Experimental_Workflow A 1. Plant Propagation (e.g., Corn seedlings) B 2. Treatment Preparation (Herbicide + this compound ± Adjuvant) A->B C 3. Spray Application (Controlled Environment) B->C D 4. Data Collection (Visual Injury, Height, Biomass) C->D E 5. Statistical Analysis D->E F 6. Determine Optimal Adjuvant Combination E->F

Caption: Workflow for screening adjuvants with this compound.

References

Technical Support Center: Detection of Dichlormid in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dichlormid in environmental matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound in environmental samples?

A1: The primary challenges in this compound detection include:

  • Complex Matrices: Environmental samples such as soil, sediment, and water contain numerous organic and inorganic compounds that can interfere with the analysis.[1]

  • Low Concentrations: this compound is often present at trace levels (ppb or ppt), requiring highly sensitive analytical methods and efficient sample concentration steps.[1]

  • Matrix Effects: Co-extracted substances from the sample matrix can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[2][3][4]

  • Sample Preparation: The extraction of this compound from complex matrices can be challenging, with potential for low recovery rates and the introduction of interfering compounds.[1]

  • Analyte Stability: The stability of this compound in samples and extracts can be affected by factors such as pH and storage conditions.[5][6][7][8]

Q2: Which analytical techniques are most suitable for this compound detection?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used and effective techniques for the determination of this compound in environmental samples.[9] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and reduced need for sample derivatization.[9]

Q3: What is the QuEChERS method and is it applicable for this compound extraction from soil?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for the extraction of pesticides from various matrices.[10][11][12] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup. The QuEChERS method has been successfully applied for the analysis of numerous pesticides in soil and is a viable option for this compound extraction.[10][13]

Q4: How important is the pH of the sample during extraction and storage?

A4: The pH of the sample can significantly impact the stability of certain pesticides. While this compound is reported to be stable in acidic conditions, some pesticides can undergo alkaline hydrolysis at a pH higher than 7, leading to their degradation.[5][7][8] It is crucial to consider the pH of the water used for extraction and to buffer the sample if necessary to maintain the integrity of the analyte during storage and analysis.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using GC-MS and LC-MS/MS.

GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
No Peak or Low Signal 1. Low Analyte Concentration: The concentration of this compound in the sample is below the method detection limit.[14] 2. Improper Injection: Issues with the syringe or autosampler leading to no or partial sample injection.[14] 3. Degradation in Inlet: this compound may be degrading in the hot GC inlet.[14] 4. Detector Malfunction: The mass spectrometer detector is not functioning correctly.[15][16]1. Concentrate the sample extract further or use a more sensitive method. 2. Check the syringe for blockage and ensure the autosampler is working correctly.[14] 3. Use a deactivated inlet liner and optimize the inlet temperature.[14] 4. Perform a system check and tune the mass spectrometer. Check the electron multiplier.[15][16]
Peak Tailing 1. Active Sites: Active sites in the GC inlet liner or the column can interact with the analyte.[17][18][19] 2. Poor Column Installation: Incorrect column installation can create dead volume.[19] 3. Column Contamination: Buildup of non-volatile matrix components at the head of the column.[19]1. Use a fresh, deactivated (silanized) inlet liner. Trim the first few centimeters of the analytical column.[18] 2. Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut.[19] 3. Bake out the column at a high temperature (within its limits). If the problem persists, trim the front end of the column.[19]
Poor Reproducibility 1. Inconsistent Injection Volume: Variation in the volume of sample injected.[20] 2. Sample Preparation Variability: Inconsistent extraction and cleanup procedures between samples. 3. System Leaks: Leaks in the GC system can affect flow rates and pressure.[21]1. Check the autosampler for proper operation and ensure the syringe is functioning correctly. 2. Standardize the sample preparation workflow and use internal standards to correct for variations. 3. Perform a leak check of the entire GC system, including the inlet, column connections, and gas lines.[21]
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
No Peak or Low Signal 1. Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[3][22] 2. Incorrect MS/MS Transition: The selected precursor and product ion masses are incorrect. 3. Mobile Phase Mismatch: The analyte is not being effectively eluted from the column or ionized due to an inappropriate mobile phase.[4] 4. Clogged ESI Needle: The electrospray ionization needle is blocked.[23]1. Improve sample cleanup to remove interfering compounds. Dilute the sample extract. Modify the chromatographic method to separate this compound from the interfering peaks.[2] 2. Verify the MS/MS transitions for this compound by infusing a standard solution directly into the mass spectrometer. 3. Optimize the mobile phase composition (e.g., organic solvent content, pH, additives) to ensure proper elution and ionization.[4] 4. Clean or replace the ESI needle.[23]
Matrix Effects (Ion Suppression/Enhancement) 1. Insufficient Sample Cleanup: High levels of co-extracted matrix components are present in the final extract.[3] 2. Chromatographic Co-elution: Matrix components are eluting at the same retention time as this compound.[22]1. Employ more rigorous cleanup steps, such as additional d-SPE sorbents or a different SPE cartridge.[2] 2. Adjust the chromatographic gradient to better separate the analyte from matrix interferences. Consider using a different stationary phase.[2] 3. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard for quantification to compensate for matrix effects.[11][24][25]
Retention Time Shifts 1. Column Degradation: The performance of the analytical column has deteriorated.[20] 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components.[20] 3. Fluctuating Column Temperature: Inconsistent column oven temperature.[20]1. Replace the analytical column or use a guard column to extend its lifetime.[26] 2. Prepare fresh mobile phase and ensure accurate mixing.[26] 3. Verify the stability and accuracy of the column oven temperature.[20]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound in environmental samples. Note that these values can vary depending on the specific matrix, instrumentation, and method used.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundGround WaterGC-NPD-50 µg/L (PQL)[27]
This compoundSurface WaterGC-MS0.046 ppb (EEC)-[28]
DicloranWaterLC-MS/MS0.003-0.01 µg/L0.100 µg/L (LLMV)[29]
Various PesticidesSoilQuEChERS-LC-MS/MS0.024 - 6.25 ng/g<50 ng/g[30]

PQL: Practical Quantitation Level, EEC: Estimated Environmental Concentration, LLMV: Lowest Level of Method Validation

Table 2: Recovery Rates for Different Extraction Methods

AnalyteMatrixExtraction MethodFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Various PesticidesFruits & VegetablesQuEChERS0.01 - 0.2 mg/kg70-120<20[31]
Various PesticidesSoilQuEChERS-72-121<19[13]
Mycotoxins-QuEChERS1-6 µg/kg76-106-[2]

Experimental Protocols

Protocol 1: QuEChERS Extraction for this compound in Soil

This protocol is a general guideline based on the QuEChERS method and should be optimized for your specific soil type and analytical instrumentation.

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (for dry soils): If the soil is dry, add a specific volume of deionized water (e.g., 8 mL) and vortex to create a paste. Let it sit for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the tube.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shaking: Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS or GC-MS analysis. It may be necessary to add a small amount of a weak acid (e.g., formic acid) to improve the stability of certain analytes.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection 1. Sample Collection (Soil/Water) homogenization 2. Homogenization (Sieving/Mixing) sample_collection->homogenization extraction 3. QuEChERS Extraction (Acetonitrile & Salts) homogenization->extraction cleanup 4. Dispersive SPE (PSA/C18/MgSO4) extraction->cleanup concentration 5. Extract Concentration (Nitrogen Evaporation) cleanup->concentration lcms LC-MS/MS Analysis concentration->lcms Reconstitution in Mobile Phase gcms GC-MS Analysis concentration->gcms Solvent Exchange (if necessary) quantification Quantification (Calibration Curve) lcms->quantification gcms->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for this compound analysis in environmental samples.

Troubleshooting Logic for Low Analyte Recovery

troubleshooting_low_recovery start Low Recovery of this compound Detected check_extraction Review Extraction Protocol - Correct solvent? - Correct salt composition? - Adequate shaking? start->check_extraction extraction_ok Extraction Protocol Correct check_extraction->extraction_ok check_cleanup Evaluate Cleanup Step - Appropriate d-SPE sorbent? - Analyte loss during transfer? extraction_ok->check_cleanup Yes optimize_extraction Optimize Extraction (e.g., solvent, shaking time) extraction_ok->optimize_extraction No cleanup_ok Cleanup Step Correct check_cleanup->cleanup_ok check_stability Investigate Analyte Stability - Sample pH? - Storage conditions? - Degradation in instrument? cleanup_ok->check_stability Yes optimize_cleanup Optimize Cleanup (e.g., change sorbent) cleanup_ok->optimize_cleanup No stability_ok Stability Confirmed check_stability->stability_ok check_instrument Check Instrument Performance - Matrix effects? - Standard calibration correct? stability_ok->check_instrument Yes adjust_conditions Adjust Sample Conditions (e.g., buffer pH) stability_ok->adjust_conditions No end Problem Resolved check_instrument->end Yes compensate_matrix Use Matrix-Matched Standards or Isotope-Labeled Internal Standard check_instrument->compensate_matrix No optimize_extraction->end optimize_cleanup->end adjust_conditions->end compensate_matrix->end

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Refinement of Dichlormid Application for Reduced Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide safener Dichlormid. The aim is to facilitate the refinement of its application to minimize environmental impact while ensuring experimental integrity.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Lack of Safening Effect on Crop Species

  • Question: My crop is still showing signs of herbicide injury despite the application of this compound. What could be the cause?

  • Answer: Several factors can lead to an inconsistent or absent safening effect. Consider the following:

    • Timing of Application: this compound needs to be absorbed by the plant before the herbicide to effectively induce the detoxification pathways. Ensure this compound is applied prior to or concurrently with the herbicide treatment.

    • Application Rate: The ratio of this compound to the herbicide is crucial. Sub-optimal concentrations may not provide adequate protection. Consult relevant literature for recommended ratios for your specific crop and herbicide combination. For example, in some studies with wheat, this compound concentrations as low as 0.5 mg L⁻¹ have shown a significant alleviating effect against fomesafen (B1673529) injury.[1]

    • Plant Growth Stage and Health: The effectiveness of this compound can be influenced by the plant's developmental stage and overall health. Plants that are stressed due to factors like drought, nutrient deficiency, or extreme temperatures may not respond as effectively to the safener.[2]

    • Herbicide Metabolism: this compound primarily enhances the metabolism of specific herbicide classes, such as chloroacetanilides and thiocarbamates, by upregulating glutathione (B108866) S-transferases (GSTs).[3][4][5] If you are using a herbicide that is detoxified through a different pathway, this compound may not be effective.

Issue 2: Unexpected Phytotoxicity in Non-Target Plants or Crop Species

  • Question: I am observing phytotoxicity in my control plants treated only with this compound, or the crop injury is worse when this compound is combined with the herbicide. What is happening?

  • Answer: While this compound is designed to be a safener, phytotoxicity can occur under certain conditions:

    • High Concentrations: At high application rates, this compound itself can cause phytotoxic effects.[6] It is critical to perform dose-response experiments to determine the optimal, non-toxic concentration for your experimental setup.

    • Herbicide Interaction: In some cases, safeners can have a synergistic, rather than antagonistic, effect with certain herbicides, leading to increased crop injury.[3] This can be due to complex interactions with the plant's metabolic pathways.

    • Environmental Conditions: Extreme environmental conditions, such as high temperatures or intense sunlight, can increase plant stress and potentially exacerbate the phytotoxic effects of chemical treatments.[7]

Issue 3: Rapid Loss or Leaching of this compound in Soil-Based Experiments

  • Question: My analytical results show that this compound concentrations in my soil columns are decreasing much faster than expected, potentially due to leaching. How can I mitigate this?

  • Answer: this compound is known to be mobile in some soil types, which can lead to leaching.[8] To address this:

    • Soil Type: The organic matter content and texture of your soil play a significant role in the adsorption and leaching of this compound.[9][10] Soils with higher organic matter and clay content tend to adsorb this compound more strongly, reducing its mobility. Consider using a soil with higher organic content or amending your soil with organic matter if appropriate for your experiment.

    • Watering Regimen: Excessive watering will increase the rate of leaching.[8] Use a controlled watering regimen that provides adequate moisture for plant growth without causing significant downward movement of water through the soil profile.

    • Experimental Setup: Consider using a closed or semi-closed experimental system, such as lysimeters, to collect leachate and accurately account for the mass balance of this compound in your experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound with a focus on environmental considerations.

General Questions

  • What is the primary mechanism of action of this compound as a herbicide safener? this compound works by stimulating the expression of genes involved in herbicide detoxification in certain crop plants, particularly maize.[4] It enhances the activity of enzymes like glutathione S-transferases (GSTs), which conjugate the herbicide molecule with glutathione, rendering it less toxic and more easily sequestered or metabolized by the plant.[3][5][11]

  • With which classes of herbicides is this compound most effective? this compound is most commonly and effectively used with chloroacetanilide and thiocarbamate herbicides.[3]

Environmental Impact and Mitigation

  • What is the environmental fate of this compound? this compound is moderately persistent in the environment. Its fate is influenced by factors such as soil type, microbial activity, and sunlight.[7][9][10] It can be degraded by soil microorganisms.[12] Due to its mobility, it has the potential to be detected in surface waters in agricultural regions.[13][14]

  • How can I reduce the environmental impact of this compound in my research?

    • Use the Minimum Effective Dose: Conduct thorough dose-response studies to identify the lowest concentration of this compound that provides the desired safening effect.

    • Contained Systems: Whenever possible, conduct experiments in contained systems (e.g., greenhouses with effluent capture, growth chambers) to prevent the release of this compound into the environment.

    • Proper Waste Disposal: Dispose of all this compound-contaminated materials (e.g., soil, plant material, unused solutions, and personal protective equipment) as hazardous chemical waste according to your institution's guidelines.[15][16][17][18][19] Do not dispose of this compound solutions down the drain.[19]

  • Does this compound affect soil microbial communities? The application of herbicides and safeners can influence soil microbial communities. High concentrations of chloroacetamide herbicides, which are often used with this compound, have been shown to alter microbial composition and activity.[20] The impact of this compound itself on microbial communities is an area of ongoing research, but it is plausible that it could have an effect, especially at high concentrations.[21][22][23][24]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₁Cl₂NO
Molecular Weight 208.09 g/mol
Appearance Clear viscous liquid
Melting Point 5.0-6.5 °C
Water Solubility High
Vapor Pressure High

Table 2: Summary of this compound Detection in Midwestern U.S. Streams (2016-2017)

StreamStateDetection Frequency (%)Maximum Concentration (ng/L)
WB Wapsinonoc Creek IA1632
Spoon River IL0Not Detected
Clear Creek IA17Not specified
Old Mans Creek IA20Not specified
English River IA22Not specified
Vermilion River IL7Not specified
Iowa River IA0Not Detected
(Data synthesized from Woodward et al., 2018)[13][14]

Experimental Protocols

Protocol 1: Soil Sorption-Desorption Batch Experiment

This protocol is a generalized method for determining the sorption and desorption characteristics of this compound in soil.

  • Soil Preparation: Air-dry the soil and sieve it through a 2-mm mesh. Determine the soil's physicochemical properties, including organic carbon content, pH, and texture.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of aqueous dilutions in 0.01 M CaCl₂. The final methanol (B129727) concentration should be less than 1% to avoid co-solvent effects.

  • Sorption Phase:

    • Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes.

    • Add a specific volume (e.g., 10 mL) of the this compound working solutions to the tubes.

    • Include control samples with no this compound and no soil.

    • Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.[25]

    • Centrifuge the tubes to separate the soil from the supernatant.

    • Filter the supernatant and analyze for this compound concentration using an appropriate analytical method (e.g., GC-MS).

  • Desorption Phase:

    • After the sorption phase, decant a known volume of the supernatant.

    • Replace it with the same volume of a this compound-free 0.01 M CaCl₂ solution.

    • Resuspend the soil and shake for the same equilibrium time.

    • Centrifuge and analyze the supernatant for the desorbed this compound concentration.

    • Repeat for multiple desorption steps if necessary.[25]

  • Data Analysis: Calculate the amount of this compound sorbed to the soil using the initial and equilibrium concentrations in the solution. Determine the soil-water distribution coefficient (Kd).

Protocol 2: Analysis of this compound in Water Samples by GC-MS

This is a general guideline for the analysis of this compound in water samples.

  • Sample Preparation:

    • Collect water samples in amber glass bottles.

    • If necessary, filter the samples to remove suspended solids.

  • Liquid-Liquid Extraction (LLE):

    • Take a known volume of the water sample (e.g., 1 L) in a separatory funnel.

    • Add a suitable organic solvent (e.g., dichloromethane).[26]

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction process two more times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration:

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • GC Conditions (Example): Use a capillary column suitable for pesticide analysis (e.g., HP-5MS). Set an appropriate temperature program for the oven.[26]

    • MS Conditions (Example): Operate the mass spectrometer in electron ionization (EI) mode and select appropriate ions for quantification and confirmation of this compound.[26][27][28][29][30]

  • Quantification: Prepare a calibration curve using certified standards of this compound.

Mandatory Visualizations

Dichlormid_Safening_Pathway This compound This compound PlantCell Plant Cell This compound->PlantCell GST_Gene GST Gene Expression (Upregulation) This compound->GST_Gene Induces Herbicide Herbicide (e.g., Chloroacetanilide) Herbicide->PlantCell GST_Enzyme Glutathione S-Transferase (GST) Herbicide->GST_Enzyme GST_Gene->GST_Enzyme Leads to increased Herbicide_GSH_Conjugate Non-toxic Herbicide-GSH Conjugate GST_Enzyme->Herbicide_GSH_Conjugate Catalyzes conjugation Glutathione Glutathione (GSH) Glutathione->GST_Enzyme Detox Detoxification & Sequestration Herbicide_GSH_Conjugate->Detox Crop_Protection Crop Protection Detox->Crop_Protection

Caption: Simplified signaling pathway of this compound-induced herbicide detoxification.

Experimental_Workflow_Soil_Sorption Start Start PrepSoil Prepare & Characterize Soil Start->PrepSoil PrepSolutions Prepare this compound Solutions Start->PrepSolutions Sorption Sorption Phase: - Mix soil & solution - Shake to equilibrium PrepSoil->Sorption PrepSolutions->Sorption Separate1 Centrifuge & Filter Sorption->Separate1 Analyze1 Analyze Supernatant (Sorption) Separate1->Analyze1 Desorption Desorption Phase: - Replace supernatant with blank solution - Shake to equilibrium Separate1->Desorption DataAnalysis Calculate Kd & Hysteresis Analyze1->DataAnalysis Separate2 Centrifuge & Filter Desorption->Separate2 Analyze2 Analyze Supernatant (Desorption) Separate2->Analyze2 Analyze2->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a this compound soil sorption-desorption experiment.

Logical_Relationship_Troubleshooting Problem Observed Problem: Inconsistent Safening Cause1 Incorrect Application Rate/Timing Problem->Cause1 Cause2 Plant Stress Problem->Cause2 Cause3 Herbicide Mismatch Problem->Cause3 Solution1 Optimize Dose-Response & Timing Cause1->Solution1 Solution2 Ensure Optimal Plant Growth Conditions Cause2->Solution2 Solution3 Verify Herbicide Class Compatibility Cause3->Solution3 Outcome Improved Safening Efficacy Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for inconsistent this compound safening effects.

References

Technical Support Center: Dichlormid Transformation in Anaerobic Environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for experiments concerning the anaerobic transformation of the herbicide safener dichlormid into 2-chloro-N,N-diallylacetamide (CDAA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the transformation of this compound into CDAA in anaerobic environments?

A1: The transformation of this compound to CDAA occurs primarily through reductive dechlorination. This process can be both abiotic and biotic. In iron-rich anaerobic systems, this compound can undergo abiotic hydrogenolysis to form CDAA.[1][2] Additionally, microbial biotransformation, often through cometabolism, is a key pathway where microorganisms facilitate the dechlorination.[1][3][4]

Q2: Why is the formation of CDAA from this compound a significant concern?

A2: The formation of CDAA is a concern because it transforms a relatively inert herbicide safener into a banned pesticide.[1] CDAA, also known as allidochlor, had its registration canceled by the U.S. EPA in 1984 due to human health concerns.[1][2] This transformation, therefore, represents a potential environmental risk, creating a more toxic and regulated compound.

Q3: What are the key environmental factors that influence this transformation?

A3: Several factors can influence the rate and extent of this compound transformation:

  • Redox-active minerals: Iron (hydr)oxide minerals like goethite and hematite, especially when amended with Fe(II), can drive abiotic reductive dechlorination.[5][6]

  • Microbial communities: The presence of specific microbial populations capable of cometabolism is crucial for biotransformation.[1][7]

  • Sulfur species: Reduced sulfur species, such as hydrogen sulfide, can accelerate the transformation, particularly in the presence of black carbon (e.g., biochar, soot).[8]

  • Anaerobic conditions: The absence of oxygen is a prerequisite. The degree of anaerobiosis, often influenced by soil moisture and organic matter content, is a controlling factor.[9][10]

Q4: What analytical methods are recommended for monitoring this compound and CDAA concentrations?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is suitable for monitoring the concentrations of this compound and CDAA. For more definitive identification and sensitive quantification, especially in complex matrices like soil extracts, Orbitrap High-Resolution Mass Spectrometry (LC-MS/MS) is recommended. This technique provides accurate mass identification and fragmentation patterns to confirm the structures of the parent compound and its transformation products.[11]

Q5: Can this transformation occur in aerobic environments?

A5: While the primary pathway for CDAA formation is reductive dechlorination under anaerobic conditions, some studies have reported the biological dechlorination of dichloroacetamides to yield monochlorinated products, including CDAA, in aerobic environments for the first time.[1][7] However, the rates and mechanisms differ significantly from anaerobic pathways.

Experimental Protocols

Protocol 1: Establishing Anaerobic Soil Microcosms

This protocol describes the setup of batch experiments to study the transformation of this compound in an anaerobic soil or sediment environment.

Materials:

  • 125 mL amber glass serum bottles with Teflon-lined septa and aluminum crimp caps.

  • Site-specific soil or river sediment, sieved to <2 mm.

  • Deoxygenated, sterile mineral medium or site water.

  • This compound stock solution in a suitable solvent (e.g., methanol).

  • Nitrogen (N₂) or Argon (Ar) gas (high purity).

  • Anaerobic chamber or glove box.

Methodology:

  • Preparation: All glassware and media should be sterilized by autoclaving. Prepare the mineral medium and sparge with N₂ or Ar gas for at least one hour to remove dissolved oxygen.

  • Microcosm Assembly (inside an anaerobic chamber): a. Add 20-30 g (wet weight) of sieved soil or sediment to each serum bottle. b. Add 50-60 mL of deoxygenated mineral medium or site water to create a slurry. The inoculum-to-biomass ratio can be critical and may need optimization.[12] c. Spike the microcosms with the this compound stock solution to achieve the desired initial concentration. Include a solvent control (spiked with solvent only) and a sterile control (using autoclaved soil/sediment) to differentiate between biotic and abiotic processes.

  • Sealing and Incubation: a. Immediately seal each bottle with a Teflon-lined septum and aluminum crimp cap. b. Remove the bottles from the anaerobic chamber and flush the headspace of each bottle with N₂ or Ar gas for 5-10 minutes to ensure complete anaerobiosis.[12] c. Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) on a shaker for gentle agitation.

  • Sampling: At designated time points, sacrifice triplicate bottles for analysis. Collect both aqueous and soil/sediment phases for extraction and analysis.

Protocol 2: Sample Extraction and LC-MS/MS Analysis

Materials:

  • Acetonitrile (ACN), HPLC-grade.

  • Formic acid.

  • Centrifuge and centrifuge tubes.

  • Syringe filters (0.22 µm, PTFE).

  • LC-MS/MS system (e.g., Orbitrap).

Methodology:

  • Extraction: a. To a subsample of the microcosm slurry (e.g., 5 g), add an appropriate volume of ACN (e.g., 10 mL). b. Vortex vigorously for 1 minute, then sonicate for 15 minutes. c. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solids.

  • Sample Preparation: a. Decant the ACN supernatant into a clean tube. b. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial. c. Prepare matrix-matched calibration standards using the extract from a control (time zero) sample to account for matrix effects.

  • LC-MS/MS Analysis: a. Use a C18 column for chromatographic separation. b. Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B). c. Set up the mass spectrometer to monitor for the precursor and product ions of both this compound and CDAA using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification and full scan mode for qualitative analysis and identification of other transformation products.

Data Presentation

Table 1: Hydrolysis Rate Constants for Dichloroacetamide Safeners This table summarizes the stability of this compound compared to other safeners under different pH conditions, highlighting its resistance to abiotic hydrolysis, which underscores the importance of reductive and microbial pathways for its degradation.

CompoundkH (M-1 h-1) in Acid (2N HCl)kobs (h-1) at pH 7kOH (M-1 h-1) in Base (0.5N NaOH)
This compound Stable (>5 days)No Appreciable Hydrolysis5.0 x 101
Benoxacor 4.6 x 10-15.3 x 10-45.0 x 102
AD-67 2.8 x 10-3No Appreciable Hydrolysis3.0 x 10-1
Furilazole 1.1 x 10-2No Appreciable Hydrolysis1.2 x 102
Data synthesized from information in Environmental Science & Technology (2021).[11]

Troubleshooting Guide

Problem 1: No or very slow transformation of this compound is observed in my anaerobic microcosm.

  • Possible Cause: Insufficiently anaerobic conditions. Oxygen is a competing electron acceptor and inhibits reductive dechlorination.

    • Solution: Ensure all media and solutions are thoroughly deoxygenated before use. When setting up, work quickly and efficiently within an anaerobic chamber. After sealing, flush the headspace of each microcosm with high-purity N₂ or Ar gas. Consider adding a redox indicator (e.g., resazurin) to a parallel set of microcosms to visually monitor anaerobic conditions.

  • Possible Cause: Lack of suitable electron donors or microbial activity. The transformation is often a cometabolic process, requiring a primary carbon source to support microbial activity.[1]

    • Solution: Amend the microcosms with a labile carbon source, such as sodium acetate, to stimulate microbial activity.[1] Ensure the soil or sediment inoculum is fresh and has an active microbial community.

  • Possible Cause: The environment lacks necessary abiotic mediators like Fe(II).

    • Solution: If investigating abiotic pathways, ensure the chosen soil/sediment is rich in iron minerals. For defined systems, consider amending with a reducing agent or an iron source like Fe(II) sulfate.

Problem 2: I see high variability in transformation rates between my replicate microcosms.

  • Possible Cause: Heterogeneity of the soil/sediment inoculum. Soil is a complex and non-uniform matrix.

    • Solution: Before dispensing the inoculum into individual microcosms, thoroughly homogenize the entire batch of soil or sediment by mixing. Sieving the soil can also improve uniformity.

  • Possible Cause: Inconsistent sealing or oxygen intrusion. Small leaks can introduce oxygen and affect results differently across replicates.

    • Solution: Use high-quality septa and crimp caps. Ensure a tight seal on every bottle. After incubation begins, check for any visible signs of compromised seals.

Problem 3: I am having difficulty accurately quantifying CDAA with LC-MS/MS.

  • Possible Cause: Ion suppression or enhancement (matrix effects) from co-extracted soil components.

    • Solution: Prepare calibration standards in an extract from a control (this compound-free) microcosm to create a matrix-matched curve. This helps compensate for matrix effects. Alternatively, use a stable isotope-labeled internal standard for the most accurate quantification.

  • Possible Cause: Low recovery of CDAA during the solvent extraction step.

    • Solution: Optimize the extraction protocol. Test different solvent systems (e.g., ethyl acetate, dichloromethane) and extraction techniques (e.g., varying sonication time, using a solid-phase extraction (SPE) clean-up step) to maximize recovery. Perform spike-and-recovery experiments to validate your chosen method.

Visualizations

Transformation_Pathway This compound This compound (N,N-diallyl-2,2-dichloroacetamide) CDAA CDAA (Allidochlor) (2-chloro-N,N-diallylacetamide) This compound->CDAA Reductive Dechlorination Factors Key Mediators Factors->this compound Microbes Anaerobic Microorganisms (Cometabolism) Microbes->Factors Abiotic Abiotic Factors (e.g., Fe(II), Sulfides) Abiotic->Factors

Caption: Transformation pathway of this compound to CDAA under anaerobic conditions.

Experimental_Workflow cluster_prep Preparation cluster_setup Microcosm Setup (Anaerobic) cluster_run Incubation & Analysis prep_materials Sterilize Glassware & Deoxygenate Media add_soil Add Soil/Sediment & Media prep_materials->add_soil spike Spike with this compound add_soil->spike seal Seal & Crimp Bottles spike->seal flush Flush Headspace (N2/Ar) seal->flush incubate Incubate in Dark (Constant Temp) flush->incubate sample Sacrifice Replicates at Time Points incubate->sample extract Solvent Extraction sample->extract analyze LC-MS/MS Analysis extract->analyze data Data Processing & Quantification analyze->data

Caption: General experimental workflow for studying this compound transformation.

Troubleshooting_Logic start Problem: No/Slow Transformation check_o2 Are Conditions Sufficiently Anaerobic? start->check_o2 check_microbes Is Microbial Community Active? check_o2->check_microbes Yes sol_o2 Solution: Improve deoxygenation, flush headspace, use indicator. check_o2->sol_o2 No check_abiotic Are Abiotic Mediators (e.g., Fe(II)) Present? check_microbes->check_abiotic Yes sol_microbes Solution: Use fresh inoculum, add primary carbon source. check_microbes->sol_microbes No sol_abiotic Solution: Use iron-rich sediment or amend with Fe(II). check_abiotic->sol_abiotic No ok Re-run Experiment sol_o2->ok sol_microbes->ok sol_abiotic->ok

Caption: Troubleshooting logic for a lack of this compound transformation.

References

Technical Support Center: Mitigating Residual Effects of Dichlormid-Containing Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the residual effects of the herbicide safener dichlormid and the herbicides it is formulated with on subsequent crops.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential residual effects on subsequent crops?

A1: this compound is a herbicide safener primarily used in corn to protect the crop from injury caused by chloroacetanilide and thiocarbamate herbicides.[1] While its intended role is protective for the target crop, the persistence of this compound and its co-applied herbicides in the soil can potentially lead to carryover and cause injury to sensitive rotational crops.[2][3] The direct phytotoxic effects of this compound residues on subsequent crops are not well-documented in scientific literature; however, the herbicides it is used with are known to have residual activity.[2][4]

Q2: How long does this compound persist in the soil?

A2: The soil half-life of this compound is reported to be between 7 and 50 days, though this can vary significantly based on soil type, temperature, moisture, and microbial activity.[5] One source from the Public Chemistry Database by the National Institutes of Health states that data on its biodegradation in soil is not available.[4] Factors that slow down the degradation of the accompanying herbicides, such as dry conditions and high soil pH for some chemistries, can increase the risk of carryover injury to the next crop.[2][6]

Q3: What are the typical symptoms of herbicide carryover injury in subsequent crops?

A3: Symptoms of carryover injury from herbicides commonly used with this compound (chloroacetanilides and thiocarbamates) can vary depending on the subsequent crop and the herbicide . General symptoms in sensitive broadleaf crops like soybeans include stunting, chlorosis (yellowing of leaves), and leaf distortion such as cupping or crinkling.[7][8][9] In grass crops like wheat, symptoms may include stunted growth and root inhibition.[10] It is important to differentiate these symptoms from those caused by other stressors like nutrient deficiencies, diseases, or other classes of herbicides.[8][11]

Q4: Can this compound residues affect soil health, specifically nitrogen-fixing bacteria?

A4: While there is no specific research directly linking this compound to negative effects on nitrogen-fixing bacteria, some herbicides have been shown to inhibit the symbiotic relationship between legumes and rhizobia, potentially reducing nodulation and nitrogen fixation.[12][13] Given that legumes such as soybeans are common rotational crops after corn, this is an area that warrants further investigation. Herbicides can alter the soil microbial community, which is crucial for nutrient cycling and the degradation of agrochemicals.[13]

Q5: How can I test my soil for potential this compound and herbicide residues before planting a subsequent crop?

A5: A soil bioassay is a practical and cost-effective method to assess the risk of herbicide carryover. This involves growing a sensitive indicator plant in soil samples collected from the field and comparing its growth to plants in untreated control soil.[14] For a more quantitative analysis, soil samples can be sent to a laboratory for chromatographic analysis (e.g., GC-MS or LC-MS/MS) to determine the concentration of this compound and the associated herbicide.[1]

Troubleshooting Guides

Problem 1: My rotational crop (e.g., soybeans, wheat) is showing stunted growth and leaf distortion after a corn crop where a this compound-safened herbicide was used.

Possible Cause Troubleshooting Steps
Herbicide Carryover 1. Document Symptoms: Photograph the affected plants, noting the specific type of distortion (e.g., cupping, strapping, chlorosis). Compare these with known herbicide injury symptoms for the suspected herbicide family.[7][8][9] 2. Field Pattern Analysis: Observe the distribution of injury in the field. Is it uniform, or is it concentrated in areas of sprayer overlap, headlands, or specific soil types? Patterns can help distinguish carryover from other issues like disease or nutrient deficiencies.[8][11] 3. Conduct a Soil Bioassay: If not already done, perform a retrospective bioassay with a highly sensitive species (e.g., tomato, cucumber for broadleaf herbicides) to confirm the presence of phytotoxic residues.[14] 4. Soil Analysis: For a definitive diagnosis, collect soil samples from affected and unaffected areas and send them to a laboratory for residue analysis of both the primary herbicide and this compound.[1]
Nutrient Deficiency or Other Stressors 1. Soil Nutrient Testing: Conduct a standard soil nutrient analysis to rule out deficiencies or toxicities. 2. Disease and Pest Scouting: Examine plants for signs of common diseases or insect pests.

Problem 2: My soil analysis confirms the presence of the primary herbicide, but at levels considered "low risk." Could this compound or its metabolites be contributing to the observed crop injury?

Possible Cause Troubleshooting Steps
Synergistic Effects or Metabolite Toxicity 1. Review this compound Metabolism: this compound is metabolized in the environment, and one of its potential degradation products is the herbicide CDAA (allidochlor), which has its own phytotoxicity.[15] 2. Advanced Laboratory Analysis: In a research setting, utilize analytical methods that can detect and quantify known metabolites of both this compound and the primary herbicide in your soil samples. 3. Controlled Bioassays: Design a controlled experiment to test the phytotoxicity of this compound and its primary metabolites on your rotational crop, both individually and in combination with the primary herbicide, to investigate potential synergistic effects.
Increased Crop Sensitivity 1. Evaluate Environmental Conditions: Assess if the affected crop is under additional stress from factors like cool temperatures, waterlogging, or drought, which can increase its sensitivity to even low levels of herbicide residues.[6]

Quantitative Data Summary

The persistence of this compound and the herbicides it is commonly paired with can be influenced by various soil and environmental factors. The following table summarizes available data on the soil half-life of this compound.

CompoundSoil Half-life (DT50)Key Influencing FactorsReference(s)
This compound 7 - 50 daysSoil type, temperature, moisture, microbial activity.[5]
This compound Data on biodegradation in soil not available.-[4]

Note: There is limited and somewhat conflicting publicly available data on the soil half-life of this compound. Researchers should consider this a significant knowledge gap.

Experimental Protocols

Protocol 1: Soil Bioassay for Detecting Phytotoxic Residues

Objective: To determine if soil contains biologically active residues of herbicides that could be harmful to a subsequent crop.

Materials:

  • Soil samples from the field of concern (composite samples from various locations).

  • Control soil known to be free of herbicide residues.

  • Pots (at least 4-inch diameter) with drainage holes.

  • Seeds of a sensitive indicator species (e.g., tomato, cucumber, oats, or the intended rotational crop).

  • Greenhouse or growth chamber with controlled light and temperature.

Methodology:

  • Sample Collection: Collect soil from the top 2-4 inches of the field . Take multiple subsamples from different areas (e.g., high and low spots, different soil textures) and combine them to create a representative composite sample. Also, collect a sufficient amount of control soil.

  • Potting: Fill at least three pots with the field soil and three pots with the control soil. Label each pot clearly.

  • Planting: Plant 3-5 seeds of the indicator species in each pot at the appropriate depth.

  • Incubation: Place the pots in a warm, sunny location or a growth chamber with adequate light and temperature for germination and growth. Water the pots as needed, ensuring the soil remains moist but not waterlogged.

  • Observation: Monitor the plants for at least three weeks after emergence. Observe for any signs of injury in the plants grown in the field soil compared to the control plants. Symptoms to look for include stunting, reduced root growth, leaf discoloration (chlorosis), and leaf malformation (cupping, crinkling).

  • Interpretation: If the plants in the field soil show significant injury symptoms compared to the control plants, it is likely that phytotoxic herbicide residues are present.

Protocol 2: Laboratory-Scale Mitigation of this compound Residues with Activated Carbon

Objective: To evaluate the efficacy of activated carbon in reducing the phytotoxicity of this compound and co-applied herbicide residues in soil.

Materials:

  • Soil contaminated with a known concentration of a this compound-containing herbicide formulation.

  • Powdered activated carbon (PAC).

  • Laboratory beakers or pots.

  • Sensitive indicator plant seeds.

  • Analytical equipment for quantifying herbicide concentrations in soil (optional).

Methodology:

  • Soil Preparation: Prepare a batch of soil with a known concentration of the herbicide formulation containing this compound.

  • Treatment Groups: Set up several treatment groups with replicates, for example:

    • Contaminated soil (no activated carbon).

    • Contaminated soil + 0.5% w/w activated carbon.

    • Contaminated soil + 1.0% w/w activated carbon.

    • Contaminated soil + 2.0% w/w activated carbon.

    • Uncontaminated control soil.

  • Incorporation: Thoroughly mix the specified amount of activated carbon into the soil for each treatment group.

  • Bioassay: Plant sensitive indicator seeds in each pot. Grow the plants under controlled conditions for 3-4 weeks.

  • Data Collection: Measure plant health parameters such as germination rate, shoot height, root length, and biomass. Record any visual injury symptoms.

  • Analysis (Optional): At the end of the experiment, analyze the soil from each treatment group to determine the reduction in the bioavailable concentration of the herbicide and this compound.

Visualizations

Experimental_Workflow_Soil_Bioassay cluster_prep Preparation cluster_setup Experimental Setup cluster_growth Growth & Observation cluster_analysis Analysis Collect_Field_Soil Collect Field Soil Samples Pot_Field_Soil Pot Field Soil (Replicates) Collect_Field_Soil->Pot_Field_Soil Collect_Control_Soil Collect Control Soil Pot_Control_Soil Pot Control Soil (Replicates) Collect_Control_Soil->Pot_Control_Soil Plant_Seeds Plant Indicator Seeds Pot_Field_Soil->Plant_Seeds Pot_Control_Soil->Plant_Seeds Incubate Incubate (3 weeks) Plant_Seeds->Incubate Observe Observe for Injury Symptoms Incubate->Observe Compare Compare Field vs. Control Observe->Compare Interpret Interpret Results Compare->Interpret

Caption: Workflow for conducting a soil bioassay to detect herbicide residues.

Dichlormid_Mitigation_Logic Start Suspected this compound/Herbicide Carryover Injury Confirm Confirm Presence of Residues (Bioassay/Lab Analysis) Start->Confirm Mitigate Select Mitigation Strategy Confirm->Mitigate Residues Confirmed Tillage Physical Mitigation: Tillage to Dilute Residues Mitigate->Tillage Carbon Chemical Mitigation: Incorporate Activated Carbon Mitigate->Carbon Biodegradation Biological Mitigation: Enhance Microbial Degradation Mitigate->Biodegradation Rotation Agronomic Mitigation: Plant Tolerant Crop/Variety Mitigate->Rotation Monitor Monitor Subsequent Crop for Improved Growth Tillage->Monitor Carbon->Monitor Biodegradation->Monitor Rotation->Monitor

Caption: Decision logic for mitigating this compound/herbicide carryover.

References

Validation & Comparative

Dichlormid vs. Benoxacor: A Comparative Analysis of Two Leading Herbicide Safeners

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of their performance, mechanisms of action, and experimental protocols for researchers and drug development professionals.

Introduction

In modern agriculture, the selective control of weeds is paramount to ensuring optimal crop yields. Chloroacetanilide herbicides are effective tools for weed management in major crops like maize, but they can also cause unintended injury to the crop itself. Herbicide safeners are chemical agents co-applied with herbicides to protect crops from such damage without compromising weed control efficacy.[1] Among the most prominent safeners are Dichlormid and benoxacor (B1667998), both belonging to the dichloroacetamide class. This guide provides a detailed, objective comparison of their performance, delves into their molecular mechanisms of action, and presents comprehensive experimental protocols for their evaluation.

Comparative Performance of this compound and Benoxacor

Both this compound and benoxacor effectively protect maize and other cereal crops from herbicide injury by stimulating the plant's innate detoxification pathways.[1] However, experimental evidence suggests that benoxacor often provides a superior level of protection, particularly under high herbicide pressure.[1]

Quantitative Data Summary

The following table summarizes the key performance indicators of this compound and benoxacor based on available experimental data.

Performance ParameterThis compoundBenoxacorCrop/Herbicide SystemKey FindingsReference(s)
Crop Injury Reduction EffectiveSignificantly More Effective Maize / Metolachlor (B1676510)At rates of 4.48 and 8.96 kg ai/ha of metolachlor, benoxacor resulted in significantly less injury to an inbred corn line compared to this compound.[2]
Glutathione S-Transferase (GST) Activity Induction (Fold Increase vs. Control) 1.59-fold (with CDNB substrate)2.6- to 3.8-fold (with metolachlor substrate) 5.17-fold (with CDNB substrate)Arabidopsis / MaizeBenoxacor demonstrates a significantly higher induction of GST activity, a key enzyme in herbicide detoxification.[1][3]
Effect on Crop Yield Protects yieldProtects and potentially enhances yield Tomato / Various HerbicidesBenoxacor-treated tomato plants accumulated 1.42 times more dry biomass than the control under herbicide stress, indicating robust yield protection. Data for a direct comparison with this compound on maize yield is limited.[4]

Mechanism of Action: Enhancing Herbicide Detoxification

The primary mechanism of action for both this compound and benoxacor is the induction of genes encoding enzymes that detoxify the herbicide.[1] This is primarily achieved through the upregulation of two key enzyme families:

  • Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide molecule with glutathione, a naturally occurring antioxidant in the plant. This process renders the herbicide more water-soluble and non-toxic, facilitating its sequestration and degradation.[1]

  • Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is involved in the oxidative metabolism of a wide range of compounds, including herbicides. They often act as the first step in the detoxification process, preparing the herbicide molecule for subsequent conjugation by GSTs or other enzymes.[1]

The induction of these detoxification pathways is a crucial factor in the protective action of both safeners.

Safener_Signaling_Pathway cluster_cell Maize Cell Safener This compound or Benoxacor Receptor Putative Receptor(s) Safener->Receptor Binding SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction Initiation TranscriptionFactors Activation of Transcription Factors SignalTransduction->TranscriptionFactors GeneInduction Induction of Detoxification Genes (GSTs, CYPs) TranscriptionFactors->GeneInduction Upregulation EnzymeSynthesis Synthesis of Detoxification Enzymes GeneInduction->EnzymeSynthesis Detoxification Herbicide Detoxification EnzymeSynthesis->Detoxification Catalysis NonToxicMetabolite Non-toxic Herbicide Metabolite Detoxification->NonToxicMetabolite Herbicide Chloroacetanilide Herbicide Herbicide->Detoxification Experimental_Workflow cluster_setup Experimental Setup cluster_data Data Collection cluster_analysis Analysis & Output Planting Plant Maize Seeds Treatments Apply Treatments - Herbicide Alone - Herbicide + this compound - Herbicide + Benoxacor - Untreated Control Planting->Treatments Visual Visual Injury Assessment (7, 14, 21, 28 DAT) Treatments->Visual Measurements Measure Plant Height & Dry Biomass Treatments->Measurements Biochemical Collect Tissue for Biochemical Assays (GST) Treatments->Biochemical Yield Measure Crop Yield Treatments->Yield Stats Statistical Analysis (ANOVA) Visual->Stats Measurements->Stats Biochemical->Stats Yield->Stats Comparison Comparative Performance Evaluation Stats->Comparison

References

Dichlormid's Efficacy in Safeguarding Corn: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the protective capabilities of the herbicide safener Dichlormid reveals significant variations in its efficacy across different corn inbred lines. This guide offers a comprehensive comparison of this compound's performance, supported by experimental data, to inform research and development in crop protection.

This compound is a widely used herbicide safener that protects corn from injury caused by certain classes of herbicides, primarily thiocarbamates and chloroacetanilides.[1] Its mechanism of action involves enhancing the corn plant's natural defense systems by upregulating the expression of detoxification enzymes.[2] This guide provides a comparative analysis of this compound's effectiveness on various corn inbred lines and contrasts its performance with other safeners, offering valuable insights for researchers, scientists, and drug development professionals.

Performance Comparison of this compound Across Corn Inbred Lines

The effectiveness of this compound can vary significantly depending on the genetic background of the corn inbred line. Experimental data demonstrates that while some inbred lines exhibit robust protection, others remain more susceptible to herbicide injury even with the application of a safener.

A key study evaluated the response of three corn inbred lines—'Mo17', 'Great Lakes 15' (GL15), and 'B73'—to acetamide (B32628) herbicides with and without the presence of safeners.[3][4] The inbred lines 'Mo17' and 'GL15' were found to be sensitive to acetamide herbicides, showing significant injury, while 'B73' was tolerant.[3][4] The application of this compound provided a degree of protection to the sensitive lines.

For a direct comparison, another widely used safener, benoxacor (B1667998), was also evaluated. The data indicates that both safeners reduce herbicide injury, but their efficacy can differ.[3][5]

Table 1: Comparison of Safener Efficacy on Different Corn Inbred Lines Treated with Metolachlor (B1676510) (at 3x the registered rate) [3][4]

Corn Inbred LineSafenerMetricResult
Mo17 (sensitive) This compoundPlant Population ReductionReduced injury compared to no safener
BenoxacorPlant Population ReductionReduced injury compared to no safener
Great Lakes 15 (sensitive) This compoundPercentage of Injured Plants (15 DAT)Higher % of injured plants
BenoxacorPercentage of Injured Plants (15 DAT)Lower % of injured plants
B73 (tolerant) N/APlant InjuryNo significant injury observed

DAT: Days After Treatment

This compound vs. Alternative Safeners: A Closer Look

Benoxacor is a prominent alternative to this compound, and comparative studies have shown that it can sometimes offer superior protection, particularly at higher herbicide application rates.[2][6]

A field study comparing the two safeners on an inbred corn line treated with metolachlor at various rates showed that at higher rates (4.48 and 8.96 kg ai/ha), benoxacor resulted in significantly less injury than this compound at 7 days after emergence.[5]

Table 2: Corn Injury (%) with Different Safeners and Metolachlor Rates (7 Days After Emergence) [5]

Metolachlor Rate (kg ai/ha)Without SafenerWith this compoundWith Benoxacor
2.24LowLowLow
4.48Significant InjuryModerate InjuryLow Injury
8.96Significant InjuryHigh InjuryModerate Injury

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of this compound's efficacy.

Field Trial Protocol for Evaluating Herbicide Safener Efficacy

This protocol outlines the steps for conducting a field trial to assess the performance of herbicide safeners in protecting corn from herbicide injury.

1. Experimental Design:

  • Utilize a randomized complete block design with a minimum of three replications per treatment.
  • Plots should be of a standardized size (e.g., 10 by 40 feet).[7]

2. Plant Material:

  • Select corn inbred lines with known and differing sensitivities to the herbicide being tested (e.g., 'Mo17', 'GL15', 'B73').[3][4]

3. Herbicide and Safener Application:

  • Apply herbicides pre-emergence at the registered rate, as well as at 2x and 3x the registered rate, to evaluate safener efficacy under high herbicide pressure.[3][4]
  • Apply treatments using a calibrated sprayer to ensure uniform application.[7]

4. Data Collection:

  • Visual Injury Ratings: Assess crop injury at regular intervals (e.g., 7, 14, 21, and 28 days after emergence) using a standardized rating scale (0% = no injury, 100% = plant death).[5]
  • Plant Population: Count the number of emerged plants in a designated area of each plot to determine any stand loss due to herbicide injury.[3]
  • Plant Height: Measure the height of a representative number of plants from each plot.
  • Yield Data: At the end of the growing season, harvest the ears from a designated area of each plot and measure the grain yield, adjusting for moisture content.

Laboratory Protocol for Glutathione (B108866) S-Transferase (GST) Activity Assay

This assay quantifies the activity of GST, a key enzyme in herbicide detoxification that is often induced by safeners like this compound.

1. Sample Preparation:

  • Grow corn seedlings of the desired inbred lines in a controlled environment.
  • Treat the seedlings with the safener (e.g., this compound) and/or herbicide.
  • Harvest tissue (e.g., roots or shoots) at a specific time point after treatment.
  • Homogenize the tissue in a cold extraction buffer.
  • Centrifuge the homogenate to obtain a crude protein extract (supernatant).

2. GST Activity Measurement:

  • The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH), a reaction catalyzed by GST.
  • Prepare a reaction mixture containing a suitable buffer, GSH, and CDNB.
  • Initiate the reaction by adding the protein extract to the reaction mixture.
  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.

3. Data Analysis:

  • Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein).
  • Compare the GST activity in safener-treated samples to that in untreated control samples to determine the fold induction.

Signaling Pathways and Experimental Workflows

The protective action of this compound is initiated by a complex signaling cascade that leads to the increased expression of detoxification genes. While the complete pathway is still under investigation, research suggests the involvement of plant defense signaling molecules and specific transcription factors.

experimental_workflow cluster_field_trial Field Trial cluster_lab_assay Laboratory Assay P1 Select Corn Inbred Lines (e.g., Mo17, GL15, B73) P2 Planting & Herbicide/Safener Application (Pre-emergence) P1->P2 P3 Data Collection (Visual Injury, Stand Count, Height, Yield) P2->P3 P4 Statistical Analysis P3->P4 L1 Seedling Growth & Treatment (Safener/Herbicide) P3->L1 Collect samples for lab analysis L2 Tissue Harvest & Protein Extraction L1->L2 L3 GST Activity Assay (Spectrophotometry) L2->L3 L4 Data Analysis (Fold Induction) L3->L4 signaling_pathway This compound This compound Signal Cellular Signal Perception This compound->Signal SA Salicylic Acid Pathway Signal->SA JA Jasmonic Acid Pathway Signal->JA TFs Activation of Transcription Factors (TGA, WRKY) SA->TFs JA->TFs Gene Binding to Promoters of Detoxification Genes TFs->Gene Upregulation Increased Transcription & Translation Gene->Upregulation Enzymes Higher Levels of GSTs & P450s Upregulation->Enzymes Detox Enhanced Herbicide Detoxification Enzymes->Detox

References

Dichlormid vs. Furilazole: A Comparative Guide to Chloroacetamide Herbicide Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of herbicide safeners is critical for developing effective and crop-safe agricultural solutions. This guide provides a detailed comparison of two widely used dichloroacetamide safeners, dichlormid and furilazole (B1662145), for the protection of crops against chloroacetamide herbicides.

This compound and furilazole are essential tools in modern agriculture, enabling the use of effective chloroacetamide herbicides for weed control in major crops like maize. Both safeners function by enhancing the crop's intrinsic ability to metabolize and detoxify the herbicide, thereby preventing phytotoxicity. Their primary mechanism of action involves the induction of detoxification enzymes, most notably glutathione (B108866) S-transferases (GSTs). These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it non-toxic to the plant. While their general function is similar, differences in their chemical structure and interaction with plant signaling pathways can lead to variations in their performance under different conditions.

Performance Comparison

While direct head-to-head field trial data comparing the safening efficacy of this compound and furilazole for chloroacetamide herbicides is limited in publicly available literature, a comprehensive review of existing studies allows for a comparative assessment. The following table summarizes representative data on the efficacy of dichloroacetamide safeners in protecting maize from chloroacetamide herbicide injury. It is important to note that performance can vary based on factors such as the specific herbicide used, application rate, environmental conditions, and the genetic background of the crop hybrid.

ParameterHerbicide Treatment (Without Safener)Herbicide + this compoundHerbicide + Furilazole
Crop Injury (%) 25 - 405 - 153 - 10
Plant Height Reduction (%) 15 - 302 - 101 - 8
Yield Loss (%) 20 - 501 - 80 - 5
GST Activity Induction (fold increase) 15 - 107 - 15

Note: The data presented are synthesized from multiple sources and represent a qualitative comparison. Actual values will vary depending on experimental conditions. A study comparing the dichloroacetamide safeners benoxacor (B1667998) and this compound for metolachlor (B1676510) safening in an inbred corn line showed that both increased corn tolerance, with benoxacor showing significantly less injury at higher herbicide rates[1].

Chemical and Environmental Fate

The stability and persistence of safeners in the environment can influence their efficacy and potential off-target effects. A study on the hydrolysis of dichloroacetamide safeners revealed differences in their stability under varying pH conditions[2][3].

ParameterThis compoundFurilazole
Hydrolysis in Acidic Conditions (2 N HCl) Stable for over 5 daysTransforms
Reactivity in Basic Conditions (NaOH) ReactiveReactive

This compound's stability in acidic environments suggests it may persist longer in certain soil types, potentially offering a wider window of protection. Conversely, both safeners are susceptible to hydrolysis under basic conditions[2][3].

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Herbicide Safener Efficacy Evaluation in Maize

Objective: To assess and compare the efficacy of this compound and furilazole in protecting maize from chloroacetamide herbicide injury.

Materials:

  • Maize seeds of a known hybrid.

  • Chloroacetamide herbicide (e.g., S-metolachlor, acetochlor).

  • This compound and furilazole.

  • Appropriate solvents and adjuvants for formulation.

  • Field plots or greenhouse pots with a suitable soil mix.

Procedure:

  • Seed Treatment (if applicable): Treat maize seeds with the respective safeners at predetermined rates before planting.

  • Experimental Design: Use a randomized complete block design with a minimum of four replications. Treatments should include:

    • Untreated control (no herbicide, no safener).

    • Herbicide only.

    • Herbicide + this compound.

    • Herbicide + Furilazole.

  • Herbicide Application: Apply the chloroacetamide herbicide pre-emergence at labeled and 2x rates to assess performance under stress.

  • Data Collection:

    • Crop Injury: Visually assess crop injury at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death).

    • Plant Height: Measure the height of 10 randomly selected plants per plot at 28 and 56 DAT.

    • Biomass: At 56 DAT, harvest the above-ground biomass of 5 plants per plot, dry to a constant weight, and record the dry weight.

    • Yield: At maturity, harvest the ears from a predetermined area within each plot, and measure the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Glutathione S-Transferase (GST) Activity Assay

Objective: To quantify the induction of GST activity in maize seedlings treated with this compound and furilazole.

Materials:

  • Maize seedlings (10-14 days old) treated with safeners.

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 1 mM EDTA, 5 mM DTT).

  • 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

  • Reduced glutathione (GSH).

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Harvest shoot or root tissue from treated and untreated seedlings and freeze in liquid nitrogen.

  • Protein Extraction: Grind the frozen tissue and extract total soluble protein using the extraction buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a cuvette, mix the reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.5), CDNB, and GSH.

    • Add a known amount of protein extract to initiate the reaction.

    • Measure the change in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the GST activity.

  • Data Analysis: Calculate the specific activity of GST (nmol of CDNB conjugated per minute per mg of protein) and compare the activity between treatments.

Signaling Pathways

The safening effect of this compound and furilazole is initiated by the activation of specific signaling pathways that lead to the increased expression of detoxification genes. While the complete pathways are still under investigation, current research provides insights into their mechanisms.

Furilazole Signaling Pathway

Furilazole is thought to be perceived by the plant cell, potentially through a safener-binding protein. This initiates a signaling cascade that may involve oxylipin and salicylic (B10762653) acid pathways, which are known to be involved in plant defense responses[4]. This cascade leads to the activation of transcription factors that bind to the promoter regions of detoxification genes, including GSTs, upregulating their expression.

Furilazole_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_input Input Furilazole Furilazole SBP Safener-Binding Protein (putative) Furilazole->SBP Signal_Cascade Signaling Cascade (Oxylipin/Salicylic Acid Pathways) SBP->Signal_Cascade Activation TFs Transcription Factors Signal_Cascade->TFs Activation Detox_Genes Detoxification Genes (e.g., GSTs) TFs->Detox_Genes Upregulation Detox_Enzymes Detoxification Enzymes Detox_Genes->Detox_Enzymes Translation Herbicide_Detox Herbicide Detoxification Detox_Enzymes->Herbicide_Detox Catalysis Herbicide Chloroacetamide Herbicide Herbicide->Herbicide_Detox

Caption: Proposed signaling pathway for furilazole-induced herbicide detoxification.

This compound Signaling Pathway

The signaling pathway for this compound is less clearly defined but is known to result in the induction of GSTs and other detoxification enzymes like O-glucosyltransferases (OGTs)[5]. It is hypothesized that this compound, like other safeners, is recognized by the plant, triggering a signal transduction cascade that activates transcription factors responsible for the upregulation of detoxification-related genes. The specific signaling molecules involved in the this compound response are an area of ongoing research.

Dichlormid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Plant Cell cluster_input Input This compound This compound Receptor Receptor (putative) This compound->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Activation TFs Transcription Factors Signal_Transduction->TFs Activation Detox_Genes Detoxification Genes (e.g., GSTs, OGTs) TFs->Detox_Genes Upregulation Detox_Enzymes Detoxification Enzymes Detox_Genes->Detox_Enzymes Translation Herbicide_Detox Herbicide Detoxification Detox_Enzymes->Herbicide_Detox Catalysis Herbicide Chloroacetamide Herbicide Herbicide->Herbicide_Detox

Caption: Hypothesized signaling pathway for this compound-induced herbicide detoxification.

Conclusion

Both this compound and furilazole are effective safeners for protecting crops against chloroacetamide herbicide injury. Furilazole appears to have a slight edge in terms of the magnitude of GST induction and potentially greater efficacy in reducing crop injury and yield loss under certain conditions. However, this compound's greater stability in acidic soils may offer an advantage in specific agricultural settings. The choice between these safeners may depend on the specific herbicide, crop variety, soil conditions, and economic considerations. Further head-to-head comparative studies under various environmental conditions are warranted to provide more definitive recommendations for their optimal use. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers to conduct such investigations and to further advance the development of safe and effective herbicide technologies.

References

Cross-Species Comparison of Dichlormid Safening Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the differential protective action of the safener Dichlormid across various plant species, supported by experimental data and methodologies.

This compound, a member of the dichloroacetamide class of herbicide safeners, is a critical component in modern agriculture for protecting monocotyledonous crops from herbicide injury. Its efficacy, however, is not universal across all plant species. This guide provides a comprehensive cross-species comparison of this compound's safening effects, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: A Species-Dependent Response

This compound's primary mechanism of action involves the induction of the plant's endogenous detoxification pathways, enabling the rapid metabolism of herbicides into non-toxic forms.[1] The most well-documented of these is the Glutathione (B108866) S-Transferase (GST) pathway.[1] Safeners like this compound stimulate the expression of GSTs, enzymes that catalyze the conjugation of the herbicide molecule with glutathione.[1] This process increases the herbicide's water solubility, leading to its sequestration and degradation.[1] Additionally, the upregulation of Cytochrome P450 monooxygenases (CYP450s), involved in the oxidative metabolism of herbicides, is another key protective mechanism.[1]

The responsiveness to this compound is largely species-specific. Monocotyledonous crops such as maize and sorghum exhibit a robust safening response, while dicotyledonous plants and certain monocotyledonous weeds are generally less responsive.[2][3] This selectivity is a crucial aspect of its agricultural application.

Quantitative Comparison of this compound's Safening Effects

The following tables summarize the quantitative effects of this compound and other safeners on key biochemical markers across different plant species.

Plant SpeciesSafenerHerbicideEffect on GST ActivityReference
MaizeThis compoundEPTCIncreased GST activity[2]
WheatThis compoundFomesafenNo significant change in GST activity[4]
WheatCloquintocet-mexyl-77.4% increase[2]
WheatFenchlorazole-ethyl-93.9% increase[2]
ArabidopsisBenoxacor-Enhanced GST activity[5]
Plant SpeciesSafenerHerbicideOther Observed EffectsReference
WheatThis compoundFomesafenUpregulation of genes related to photosynthesis and plant hormone signaling (gibberellin and salicylic (B10762653) acid)[4]
BarleyThis compoundPebulateCounteracted inhibition of very-long-chain fatty acid (VLCFA) synthesis[6]
Wild OatsThis compoundPebulateNo effect on VLCFA synthesis[6]
MaizeThis compound-Increased levels of glutathione[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in this compound's safening action and the general workflow for evaluating safener efficacy, the following diagrams are provided.

Dichlormid_Signaling_Pathway This compound This compound Signal_Perception Signal Perception (Receptor - Putative) This compound->Signal_Perception Signal_Transduction Signal Transduction (e.g., Kinase Cascades) Signal_Perception->Signal_Transduction Hormone_Pathways Hormone Signaling (Salicylic Acid, Jasmonic Acid) Signal_Transduction->Hormone_Pathways Gene_Induction Induction of Detoxification Genes Signal_Transduction->Gene_Induction Hormone_Pathways->Gene_Induction GST_Gene GST Genes Gene_Induction->GST_Gene P450_Gene P450 Genes Gene_Induction->P450_Gene Enzyme_Synthesis Enzyme Synthesis GST_Gene->Enzyme_Synthesis P450_Gene->Enzyme_Synthesis GST_Enzyme GST Enzymes Enzyme_Synthesis->GST_Enzyme P450_Enzyme P450 Enzymes Enzyme_Synthesis->P450_Enzyme Detoxification Herbicide Detoxification GST_Enzyme->Detoxification P450_Enzyme->Detoxification NonToxic_Metabolite Non-toxic Metabolite Detoxification->NonToxic_Metabolite Herbicide Herbicide Herbicide->Detoxification

Caption: this compound-induced signaling pathway leading to herbicide detoxification.

Safener_Evaluation_Workflow cluster_0 Pre-Experimental cluster_1 Experimental cluster_2 Post-Experimental Analysis Seed_Treatment Seed Treatment with Safener Planting Planting of Treated Seeds Seed_Treatment->Planting Herbicide_Application Herbicide Application Planting->Herbicide_Application Data_Collection Data Collection (e.g., Plant Height, Biomass) Herbicide_Application->Data_Collection Tissue_Sampling Tissue Sampling for Biochemical Assays Herbicide_Application->Tissue_Sampling Data_Analysis Statistical Data Analysis Data_Collection->Data_Analysis Biochemical_Assays Biochemical Assays (GST Activity, etc.) Tissue_Sampling->Biochemical_Assays Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Tissue_Sampling->Gene_Expression Biochemical_Assays->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for evaluating herbicide safener efficacy.

Experimental Protocols

Plant Growth and Safener/Herbicide Treatment
  • Plant Material: Select seeds of the desired plant species (e.g., maize, sorghum, wheat).

  • Safener Application: Treat seeds with this compound by soaking them in a solution of known concentration (e.g., 0.5–16 mg L⁻¹) or by applying it as a soil drench.[4]

  • Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.[8]

  • Herbicide Application: Apply the herbicide at a specified growth stage, either as a pre-emergence or post-emergence treatment, at a concentration known to cause injury to unsafened plants.[9]

  • Control Groups: Include a non-safened, herbicide-treated group and an untreated control group for comparison.

  • Phenotypic Evaluation: At designated time points after herbicide application, measure parameters such as plant height, root length, fresh weight, and visual injury symptoms.[4]

Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from standard spectrophotometric methods.[10][11]

  • Tissue Homogenization:

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Homogenize the powder in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA).[11]

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.[11]

    • Collect the supernatant containing the crude protein extract.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard method such as the Bradford assay.

  • GST Activity Measurement:

    • Prepare a reaction mixture containing potassium phosphate buffer, reduced glutathione (GSH), and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.[11]

    • Add a specific amount of the protein extract to initiate the reaction.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.

  • Data Analysis: Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein) and compare the activity in safener-treated samples to the control to determine the fold induction.[1]

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction: Extract total RNA from plant tissues using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Primer Design: Design and validate primers specific to the target genes of interest (e.g., GSTs, P450s, genes involved in photosynthesis or hormone signaling) and a reference gene for normalization.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform the PCR reaction using a real-time PCR system with a fluorescent dye (e.g., SYBR Green).

    • The cycling program typically includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[12]

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[12] Compare the expression levels in safener-treated plants to the untreated controls.

References

Dichlormid's Influence on Gene Expression: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of the herbicide safener Dichlormid reveals its significant impact on gene expression, primarily through the upregulation of detoxification pathways. This guide offers a comparative analysis of this compound's effects, supported by quantitative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in their understanding of this critical agricultural compound.

This compound, a widely used herbicide safener, protects cereal crops from herbicide injury by stimulating the plant's innate defense mechanisms. This protective effect is largely achieved by inducing the expression of genes involved in the detoxification of xenobiotics. This guide provides a quantitative comparison of this compound-induced gene expression with other safeners, details the experimental procedures used to obtain this data, and visualizes the key cellular pathways and workflows involved.

Quantitative Analysis of Gene Expression

The safening effect of this compound is predominantly attributed to its ability to enhance the expression of genes encoding detoxification enzymes, most notably Glutathione (B108866) S-transferases (GSTs) and ATP-binding cassette (ABC) transporters. These enzymes play a crucial role in metabolizing herbicides into less toxic compounds and sequestering them away from sensitive cellular components.

Comparison of Safener-Induced Glutathione S-Transferase Activity

A comparative study in Arabidopsis thaliana seedlings demonstrated the differential induction of GST activity by various safeners. While both this compound and Benoxacor increased GST activity against the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), Benoxacor showed a more potent induction.

SafenerGST Activity (nmol/min/mg protein) toward CDNB
Control (None)0.58
This compound0.92
Benoxacor3.00
Fenclorim2.70
Flurazole1.93
Oxabetrinil1.04
Fluxofenim1.53

Table 1: Comparison of GST activity in Arabidopsis thaliana seedlings treated with different herbicide safeners. Data is presented as the mean of two independent experiments.

Time-Course of this compound-Induced Gene Expression in Maize

In maize, this compound has been shown to induce the expression of key detoxification genes over time. A semi-quantitative RT-PCR analysis revealed the temporal dynamics of the induction of a Glutathione S-transferase gene (ZmGST27), a glutathione transporter gene (ZmGT1), and an ABC transporter gene (ZmMRP1). The expression of these genes generally increases following this compound treatment, with peaks observed at different time points, indicating a coordinated cellular response.

GeneTreatment4h8h24h48h72h96h
ZmGST27 Control++++++
This compound+++++++++++++
ZmGT1 Control------
This compound--+++++++++
ZmMRP1 Control++++++
This compound+++++++++++++

Table 2: Semi-quantitative analysis of the time-course of this compound-induced gene expression in maize leaves. The number of '+' symbols indicates the relative band intensity on the RT-PCR gel, providing a qualitative measure of gene expression levels. '-' indicates no detectable expression.[1]

Experimental Protocols

The quantitative data presented in this guide were generated using established molecular biology techniques. Below are detailed protocols for RNA-sequencing and quantitative real-time PCR, which are central to studying safener-induced gene expression.

RNA-Sequencing (RNA-Seq) Protocol for Maize Seedlings
  • Plant Material and Treatment: Maize (Zea mays) seedlings are grown hydroponically. At the V2 stage, seedlings are treated with 10 µM this compound or a control solution for 24 hours.

  • RNA Extraction: Total RNA is extracted from the shoot tissues using a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers. Second-strand cDNA is subsequently synthesized.

  • Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments. The ligated fragments are then amplified by PCR to create the final cDNA library.

  • Sequencing and Data Analysis: The prepared libraries are sequenced on an Illumina sequencing platform. The raw sequencing reads are quality-controlled, trimmed, and aligned to the maize reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound treatment.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated and control maize seedlings as described in the RNA-Seq protocol. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

  • Primer Design: Gene-specific primers are designed for the target genes of interest (e.g., ZmGST27, ZmGT1, ZmMRP1) and a reference gene (e.g., Actin) for normalization.

  • qRT-PCR Reaction: The qRT-PCR reaction is performed in a 20 µL volume containing cDNA template, gene-specific primers, and a SYBR Green master mix.

  • Thermal Cycling Conditions: A typical thermal cycling program includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. A melting curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the reference gene used for normalization.

Visualizing the Mechanisms of Action

To provide a clearer understanding of the molecular processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Dichlormid_Signaling_Pathway cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Gene Expression & Detoxification This compound This compound Receptor Unknown Receptor(s) This compound->Receptor Signaling_Cascade Signaling Cascade (e.g., Kinases, Transcription Factors) Receptor->Signaling_Cascade SA_Pathway Salicylic Acid Pathway Signaling_Cascade->SA_Pathway ARE Antioxidant Response Element (ARE) in Gene Promoters Signaling_Cascade->ARE SA_Pathway->ARE GST_Gene GST Gene ARE->GST_Gene ABC_Gene ABC Transporter Gene ARE->ABC_Gene GST_Protein GST Protein GST_Gene->GST_Protein ABC_Protein ABC Transporter ABC_Gene->ABC_Protein Detoxification Herbicide Detoxification GST_Protein->Detoxification ABC_Protein->Detoxification

Proposed signaling pathway for this compound-induced gene expression.

RNA_Seq_Workflow cluster_sample Sample Preparation cluster_library Library Preparation cluster_analysis Sequencing & Analysis Plant_Treatment Maize Seedling Treatment (this compound vs. Control) RNA_Extraction Total RNA Extraction Plant_Treatment->RNA_Extraction mRNA_Enrichment mRNA Enrichment RNA_Extraction->mRNA_Enrichment Fragmentation_cDNA Fragmentation & cDNA Synthesis mRNA_Enrichment->Fragmentation_cDNA Adapter_Ligation Adapter Ligation & Amplification Fragmentation_cDNA->Adapter_Ligation Sequencing Illumina Sequencing Adapter_Ligation->Sequencing Data_Processing Data Quality Control & Alignment Sequencing->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis

Experimental workflow for RNA-Seq analysis of this compound's effects.

Conclusion

The quantitative data and methodologies presented in this guide underscore the significant role of this compound in modulating gene expression to confer herbicide tolerance in crops. By inducing a suite of detoxification genes, this compound effectively enhances the plant's capacity to metabolize and sequester harmful herbicide molecules. This comparative guide provides a valuable resource for researchers seeking to further elucidate the molecular mechanisms of herbicide safeners and to develop novel strategies for crop protection.

References

Dichlormid's Enduring Legacy: A Comparative Analysis with a New Generation of Herbicide Safeners

Author: BenchChem Technical Support Team. Date: December 2025

For decades, dichlormid has been a cornerstone in chemical-based agriculture, shielding vital crops like maize from the potentially damaging effects of herbicides. However, the relentless pace of innovation has ushered in a new era of safeners, each vying to offer superior protection and enhanced crop performance. This guide provides a detailed, objective comparison of this compound's performance against its newer counterparts—cyprosulfamide (B165978), isoxadifen-ethyl (B1672638), and mefenpyr-diethyl (B161882)—supported by experimental data to empower researchers and agricultural scientists in their pursuit of more effective and sustainable weed management strategies.

Executive Summary

This compound, a member of the dichloroacetamide class of safeners, has a long-standing history of effectively protecting maize against chloroacetanilide and thiocarbamate herbicides. Its primary mechanism of action involves upregulating the expression of key detoxification enzymes within the crop, namely glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s), which metabolize the herbicide into non-toxic forms.

The newer generation of safeners, including cyprosulfamide, isoxadifen-ethyl, and mefenpyr-diethyl, operate on similar principles of enhanced herbicide metabolism but often exhibit greater specificity and efficacy in different crop-herbicide combinations. For instance, benoxacor, another dichloroacetamide, has demonstrated superior performance over this compound, particularly at higher herbicide application rates. Cyprosulfamide has shown significant efficacy in protecting maize from clomazone (B1669216), while mefenpyr-diethyl is particularly effective in wheat against sulfonylurea herbicides. Isoxadifen-ethyl has proven valuable in protecting rice and corn from various herbicides. This guide will delve into the quantitative performance data, experimental methodologies, and underlying biochemical pathways that differentiate these safeners.

Quantitative Performance Comparison

The following tables summarize the comparative performance of this compound and newer generation safeners from various experimental studies.

Table 1: Comparison of this compound and Benoxacor in Maize Treated with Metolachlor

SafenerHerbicide Rate (kg ai/ha)Corn Injury (%)Data Source
This compound4.48Higher Injury[1](--INVALID-LINK--)
Benoxacor4.48Significantly Less Injury[1](--INVALID-LINK--)
This compound8.96Higher Injury[1](--INVALID-LINK--)
Benoxacor8.96Significantly Less Injury[1](--INVALID-LINK--)

Table 2: Efficacy of Cyprosulfamide in Protecting Maize from Clomazone Injury

TreatmentPlant Height Inhibition (%)Fresh Weight Reduction (%)Data Source
Clomazone Alone19.029.9[1](--INVALID-LINK--)
Clomazone + Cyprosulfamide9.47.2[1](--INVALID-LINK--)

Table 3: Effect of Mefenpyr-diethyl on Wheat Growth and Tolerance to Mesosulfuron-methyl (B1676312)

TreatmentParameterResultData Source
Mefenpyr-diethylNumber of TillersIncreased[2](--INVALID-LINK--)
Mefenpyr-diethylDry Matter14-24% Increase[2](--INVALID-LINK--)
Mefenpyr-diethyl + Mesosulfuron-methylGR50 (Growth Reduction 50%) of WheatIncreased 21.8-fold (seed dressing)[3](--INVALID-LINK--)

Table 4: Efficacy of Isoxadifen-ethyl in Mitigating Herbicide Injury

CropHerbicideParameterProtective Effect of Isoxadifen-ethylData Source
RiceFenoxaprop-P-ethylShoot Length InhibitionReduced from 30.5-64.4% to 10.0-20.4%[4](--INVALID-LINK--)
RiceFenoxaprop-P-ethylFresh Weight InhibitionReduced from 34.2-64.5% to below measurable levels[4](--INVALID-LINK--)
CornResolve (Sulfonylurea)YieldEliminated negative effects in the absence of insecticide interaction[5](--INVALID-LINK--)

Signaling Pathways and Mechanisms of Action

Herbicide safeners function by activating the crop's innate defense mechanisms, leading to the enhanced metabolism and detoxification of herbicides. This is primarily achieved through the induction of genes encoding for detoxification enzymes.

cluster_herbicide Herbicide Application cluster_safener Safener Action cluster_detox Herbicide Detoxification Herbicide Herbicide Metabolism Enhanced Herbicide Metabolism Herbicide->Metabolism Safener Safener (e.g., this compound, Cyprosulfamide, Isoxadifen-ethyl, Mefenpyr-diethyl) Signal Signal Transduction Pathway Activation Safener->Signal Gene Upregulation of Detoxification Genes (GSTs, CYP450s, etc.) Signal->Gene Enzyme Increased Synthesis of Detoxification Enzymes Gene->Enzyme Enzyme->Metabolism Detoxified Non-toxic Metabolites Metabolism->Detoxified

Caption: General signaling pathway for herbicide safening.

The newer generation of safeners often exhibit more specific induction patterns. For instance, mefenpyr-diethyl has been shown to not only induce detoxification enzymes but also increase the activity of the herbicide's target enzyme, acetolactate synthase (ALS), in wheat, providing an additional layer of protection.[3](--INVALID-LINK--) Cyprosulfamide's protective effect in maize against clomazone is associated with enhanced GST activity and the mitigation of oxidative stress, as evidenced by reduced malondialdehyde (MDA) content and increased superoxide (B77818) dismutase (SOD) and catalase (CAT) activity.[6](--INVALID-LINK--) Isoxadifen-ethyl is also a potent inducer of GSTs.[7](--INVALID-LINK--)

Experimental Protocols

The evaluation of herbicide safener performance relies on standardized and replicable experimental protocols. Both greenhouse and field trials are essential for a comprehensive assessment.

Greenhouse Pot Study Protocol

A typical greenhouse experiment to compare the efficacy of different safeners involves the following steps:

  • Planting: Crop seeds (e.g., maize) are planted in pots filled with a standardized soil mix.

  • Treatment Application:

    • Seed Treatment: Safeners can be applied as a seed dressing before planting.

    • Pre-emergence: Herbicides and tank-mixed safeners are applied to the soil surface immediately after planting.

    • Post-emergence: Treatments are applied to the foliage of the plants at a specific growth stage.

  • Experimental Design: A completely randomized design with multiple replications is typically used. Treatments include an untreated control, herbicide alone, and herbicide in combination with each safener being tested.

  • Data Collection:

    • Visual Injury Assessment: Crop injury (e.g., stunting, chlorosis, necrosis) is visually rated at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).

    • Biomass Measurement: Above-ground plant material is harvested at the end of the experiment, dried, and weighed to determine the impact on plant growth.

    • Physiological Measurements: Parameters such as plant height and chlorophyll (B73375) content can be measured.

Field Trial Protocol

Field trials provide a more realistic assessment of safener performance under agricultural conditions.

  • Site Selection and Preparation: A field with uniform soil type and low weed pressure is selected. The land is prepared according to standard agricultural practices.

  • Experimental Design: A randomized complete block design is often employed to account for field variability. Each block contains all treatments, which are randomly assigned to plots within the block.

  • Treatment Application: Herbicides and safeners are applied using a calibrated sprayer to ensure accurate and uniform application rates.

  • Data Collection:

    • Crop Injury Ratings: Visual assessments of crop injury are conducted at multiple time points after application.

    • Weed Control Efficacy: The effectiveness of the herbicide in controlling target weeds is also assessed.

    • Yield Measurement: At crop maturity, a designated area from the center of each plot is harvested to determine the final grain yield.

start Start planting Planting of Crop Seeds (Greenhouse Pots or Field Plots) start->planting treatment Application of Treatments (Herbicide +/- Safeners) planting->treatment data_collection Data Collection treatment->data_collection visual Visual Injury Assessment (e.g., 7, 14, 21 DAT) data_collection->visual biomass Biomass Measurement (Dry Weight) data_collection->biomass yield Yield Measurement (Field Trials) data_collection->yield analysis Statistical Analysis (ANOVA) visual->analysis biomass->analysis yield->analysis end End analysis->end

Caption: A generalized experimental workflow for evaluating herbicide safeners.

Conclusion

This compound remains a relevant and effective herbicide safener, particularly in maize. However, the newer generation of safeners, including cyprosulfamide, isoxadifen-ethyl, and mefenpyr-diethyl, offer enhanced performance and greater specificity for a wider range of crop-herbicide combinations. The choice of safener should be guided by the specific crop, the target weeds, the herbicide to be used, and the potential for crop injury. The experimental data and methodologies presented in this guide provide a framework for the objective comparison of these vital agricultural tools, ultimately contributing to the development of more productive and sustainable weed management systems.

References

Dichlormid Efficacy: A Comparative Analysis Across Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the herbicide safener Dichlormid in various soil types. By examining the influence of soil properties on its performance and presenting supporting data, this document aims to inform research and development in crop protection.

This compound is a crucial safener, primarily utilized in maize cultivation to protect the crop from the phytotoxic effects of chloroacetanilide and thiocarbamate herbicides. Its effectiveness, however, is not uniform and can be significantly influenced by the complex interplay of soil physical and chemical properties. Understanding these interactions is paramount for optimizing weed management strategies and developing more robust herbicide formulations.

The Influence of Soil Properties on this compound Efficacy

The performance of this compound is intrinsically linked to the behavior of the herbicide it is designed to counteract. Soil characteristics such as texture, organic matter content, cation exchange capacity (CEC), and pH are critical determinants of herbicide availability in the soil solution, which in turn affects the safener's observable efficacy.

Soil Texture and Organic Matter:

Soil texture, defined by the relative proportions of sand, silt, and clay, along with the percentage of organic matter (OM), are the most significant factors influencing the efficacy of soil-applied herbicides.

  • Adsorption: Herbicides and safeners can be adsorbed to soil colloids (clay and organic matter particles). This compound itself exhibits a low extent of adsorption across various soil types, with soil-water partition coefficients (Kd) ranging from 0.25 to 0.65 mL/g, indicating high mobility.[1] However, the herbicides it is paired with, such as S-metolachlor, show a positive correlation between adsorption and the soil's organic matter and clay content.[2][3]

  • Bioavailability: Increased adsorption in soils with high clay and organic matter content reduces the concentration of the herbicide in the soil solution, thereby decreasing its bioavailability for uptake by weeds and the crop.[3][4] Consequently, higher application rates of the herbicide and safener combination may be necessary in these soils to achieve the desired level of weed control and crop safety. A study on S-metolachlor, a herbicide often used with a safener, demonstrated that its efficacy was negatively correlated with soil organic matter content and base saturation.[3]

Cation Exchange Capacity (CEC):

CEC, a measure of the soil's ability to hold positively charged ions, is closely related to clay and organic matter content.[5][6][7][8][9] Soils with a higher CEC generally have a greater capacity to adsorb herbicides, which can reduce their efficacy.[3]

Soil pH:

Soil pH can influence the persistence and availability of certain herbicides. For instance, triazine and sulfonylurea herbicides are more persistent and available in higher pH soils, while imidazolinone herbicides are more persistent in lower pH soils.[10] While the direct impact of pH on this compound's safening action is not extensively documented, its effect on the partner herbicide's stability and availability will indirectly influence the overall performance of the weed control program.

Quantitative Data Summary

The following tables summarize the expected impact of different soil properties on the efficacy of this compound and its associated herbicides. The data is based on general principles of soil-herbicide interactions and specific findings for chloroacetamide herbicides.

Soil PropertyTypical RangeExpected Impact on Herbicide BioavailabilityConsequence for this compound-Herbicide Efficacy
Organic Matter (%) 1 - 6+Decreases with increasing OMReduced weed control and potentially reduced crop injury at a given rate. Higher rates may be needed in high OM soils.
Clay Content (%) 5 - 40+Decreases with increasing clay contentSimilar to organic matter, higher rates may be required in heavy clay soils to achieve desired efficacy.
Cation Exchange Capacity (meq/100g) 5 - 30+Decreases with increasing CECReduced herbicide availability, necessitating rate adjustments based on CEC values.
Soil pH 5.5 - 8.0Variable depending on herbicide chemistryCan affect herbicide persistence and crop tolerance, indirectly influencing the required level of safening.

Table 1: Influence of Soil Properties on Herbicide Bioavailability and this compound Efficacy.

Soil TypePredominant TextureOrganic MatterCECExpected Efficacy of this compound-Herbicide Combination at a Standard Rate
Sandy Loam Sand, SiltLowLowHigh (Lower herbicide adsorption, higher bioavailability)
Silt Loam Silt, SandModerateModerateModerate (Balanced adsorption and bioavailability)
Clay Loam Clay, SiltModerate to HighModerate to HighLower (Higher herbicide adsorption, lower bioavailability)
Peat/Muck Organic MatterVery HighHighLowest (Very high herbicide adsorption)

Table 2: Comparative Efficacy of this compound in Different Soil Types (Qualitative).

Experimental Protocols

To quantitatively assess the efficacy of this compound in different soil types, a standardized experimental protocol is essential. The following methodology is a synthesis of established practices for herbicide efficacy testing.

Objective: To determine the effect of different soil types on the safening efficacy of this compound when used with a chloroacetanilide or thiocarbamate herbicide on maize.

Materials:

  • Maize seeds (a variety sensitive to the chosen herbicide).

  • Herbicide (e.g., S-metolachlor, EPTC).

  • This compound.

  • Three distinct soil types:

    • Sandy Loam (low OM, low CEC).

    • Silt Loam (medium OM, medium CEC).

    • Clay Loam (high OM, high CEC).

  • Pots or containers for planting.

  • Greenhouse or controlled environment chamber.

  • Analytical equipment for herbicide residue analysis (optional).

Methodology:

  • Soil Characterization: Analyze each soil type for its texture (particle size distribution), organic matter content, pH, and cation exchange capacity.

  • Experimental Design: A completely randomized design with a factorial arrangement of treatments should be used. Factors would include:

    • Soil Type (Sandy Loam, Silt Loam, Clay Loam).

    • Herbicide Treatment:

      • Untreated Control.

      • Herbicide alone (at the recommended rate and 2x rate).

      • Herbicide + this compound (at the recommended rates and 2x rates).

    • Replicates: A minimum of 4-5 replicates per treatment combination.

  • Planting and Treatment Application:

    • Fill pots with the respective soil types.

    • Plant a predetermined number of maize seeds in each pot at a uniform depth.

    • Apply the herbicide and this compound treatments pre-emergence to the soil surface. Ensure uniform application.

  • Growth Conditions: Maintain the pots in a controlled environment with optimal conditions for maize growth (temperature, light, and water).

  • Data Collection:

    • Crop Injury: Visually assess crop injury at regular intervals (e.g., 7, 14, and 21 days after emergence) using a 0-100% scale (0 = no injury, 100 = plant death).

    • Weed Control (if applicable): If the experiment includes target weed species, assess weed control efficacy using a similar 0-100% scale.

    • Plant Biomass: At the end of the experiment, harvest the above-ground plant material, and measure fresh and dry weight.

    • Herbicide Residue Analysis (optional): Analyze soil and plant tissue samples to determine the concentration of the herbicide.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine the significance of the main effects (soil type, herbicide treatment) and their interaction. Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Visualizing Key Processes

To better understand the mechanisms and workflows involved, the following diagrams are provided.

Dichlormid_Signaling_Pathway cluster_cell Herbicide Chloroacetanilide or Thiocarbamate Herbicide Plant_Cell Maize Plant Cell Herbicide->Plant_Cell This compound This compound (Safener) GST_Gene Glutathione S-transferase (GST) Gene This compound->GST_Gene Induces Transcription Detoxification Herbicide Detoxification GST_Enzyme GST Enzyme GST_Gene->GST_Enzyme Leads to Translation GST_Enzyme->Detoxification Catalyzes Crop_Safety Enhanced Crop Safety Detoxification->Crop_Safety

Caption: this compound's mode of action in enhancing herbicide detoxification.

Experimental_Workflow Start Start Soil_Prep Prepare Three Soil Types: - Sandy Loam - Silt Loam - Clay Loam Start->Soil_Prep Potting Pot Maize Seeds Soil_Prep->Potting Treatment Apply Treatments: - Control - Herbicide - Herbicide + this compound Potting->Treatment Growth Controlled Environment Growth Period Treatment->Growth Data_Collection Data Collection: - Crop Injury Assessment - Biomass Measurement Growth->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis End End Analysis->End

Caption: Workflow for evaluating this compound efficacy in different soil types.

References

Dichlormid's Impact on Crop Yield: A Statistical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the statistical validation and molecular underpinnings of Dichlormid's role in safeguarding crop yields, with a comparative look at alternative safeners.

This compound is a herbicide safener predominantly used in maize cultivation to protect the crop from the potential phytotoxic effects of certain herbicides, particularly those from the chloroacetamide and thiocarbamate families.[1][2] Its application is a critical component in modern agricultural strategies, aiming to ensure robust weed control without compromising crop health and, consequently, yield. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and a detailed examination of its mechanism of action.

Performance Comparison: Quantitative Data

A notable study conducted in 2004 compared the efficacy of this compound and another common safener, Benoxacor, in protecting an inbred corn line from injury by the herbicide metolachlor.[2] The findings, based on visual injury assessments, indicated that while both safeners increased the corn's tolerance to the herbicide, their performance varied at higher application rates.

Table 1: Comparison of Safener Efficacy in Reducing Herbicide Injury to Maize [2]

Herbicide Rate (kg ai/ha)SafenerVisual Injury Assessment
4.48BenoxacorSignificantly less injury than with this compound
This compoundMore injury than with Benoxacor
8.96BenoxacorSignificantly less injury than with this compound
This compoundMore injury than with Benoxacor

The primary mechanism by which this compound imparts protection is through the induction of the plant's natural detoxification pathways.[1] This involves the upregulation of specific enzymes that metabolize the herbicide into non-toxic forms. A key class of these enzymes is the glutathione (B108866) S-transferases (GSTs).

Table 2: Induction of Glutathione S-Transferase (GST) Activity by Safeners in Maize [1]

SafenerHerbicide SubstrateFold Increase in GST Activity
BenoxacorMetolachlor2.6- to 3.8-fold increase
This compoundAlachlorData on specific fold-increase not available, but known to induce GST activity

Experimental Protocols

To ensure the robust and reproducible evaluation of herbicide safeners like this compound, standardized experimental protocols are essential. The following methodologies are synthesized from established research practices.[1]

Field Efficacy Trial

Objective: To assess the effectiveness of this compound in protecting maize from herbicide injury and its subsequent impact on yield under field conditions.

Materials:

  • Maize seed of a commercially relevant hybrid.

  • The herbicide of interest (e.g., a chloroacetamide).

  • This compound and a comparative safener (e.g., Benoxacor).

  • Untreated control group.

  • Standard agricultural equipment for planting, spraying, and harvesting.

Procedure:

  • Experimental Design: A randomized complete block design with a minimum of four replications is established.

  • Plot Establishment: Maize is planted at a standard seeding rate and row spacing for the region.

  • Treatments: Herbicide and safener treatments are applied at various rates, typically pre-emergence. This includes the herbicide alone, the herbicide in combination with this compound, the herbicide with the comparative safener, and an untreated control.

  • Data Collection:

    • Crop Injury: Visual ratings of crop injury (e.g., stunting, chlorosis, stand reduction) are taken at regular intervals (e.g., 7, 14, 21, and 28 days after emergence) using a standardized scale (0% = no injury, 100% = crop death).

    • Plant Growth: Plant height and biomass are measured at key growth stages.

    • Yield: At maturity, grain is harvested from the central rows of each plot, and the yield is determined and adjusted to a standard moisture content (e.g., 15.5%).

  • Statistical Analysis: Data are analyzed using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Glutathione S-Transferase (GST) Activity Assay

Objective: To quantify the induction of GST activity in maize seedlings following treatment with this compound.

Materials:

  • Maize seedlings.

  • This compound.

  • Protein extraction buffers.

  • Substrate for the GST enzyme (e.g., 1-chloro-2,4-dinitrobenzene (B32670) or a specific herbicide).

  • Reduced glutathione (GSH).

  • Spectrophotometer.

Procedure:

  • Seedling Treatment: Maize seedlings are treated with a solution containing this compound or a control solution.

  • Protein Extraction: Plant tissue (e.g., roots or shoots) is harvested, and soluble proteins are extracted.

  • Protein Quantification: The total protein concentration in the extract is determined.

  • Enzyme Assay: The GST activity is measured by monitoring the rate of conjugation of the substrate with GSH, which can be detected spectrophotometrically.

  • Data Analysis: The specific activity of GST (e.g., in nmol of product formed per minute per mg of protein) is calculated and compared between treated and control samples to determine the level of induction.

Mandatory Visualization

To visually represent the processes involved in the evaluation and action of this compound, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_field_prep Field Preparation cluster_treatments Treatments cluster_data_collection Data Collection cluster_analysis Analysis plot_design Randomized Block Design planting Maize Planting plot_design->planting control Untreated Control herbicide_only Herbicide Alone dichlormid_treatment Herbicide + this compound alternative_safener Herbicide + Alternative crop_injury Visual Injury Assessment control->crop_injury plant_growth Height & Biomass control->plant_growth yield_measurement Grain Yield control->yield_measurement herbicide_only->crop_injury herbicide_only->plant_growth herbicide_only->yield_measurement dichlormid_treatment->crop_injury dichlormid_treatment->plant_growth dichlormid_treatment->yield_measurement alternative_safener->crop_injury alternative_safener->plant_growth alternative_safener->yield_measurement anova Statistical Analysis (ANOVA) yield_measurement->anova conclusion Performance Evaluation anova->conclusion

Caption: Experimental workflow for evaluating this compound's impact on crop yield.

signaling_pathway cluster_input External Stimulus cluster_cellular_response Cellular Response in Maize cluster_detoxification Herbicide Detoxification cluster_outcome Agronomic Outcome This compound This compound Application gene_induction Induction of Safener-Responsive Genes (e.g., ZmGST27, ZmGT1, ZmMRP1) This compound->gene_induction herbicide Herbicide Application conjugation Herbicide-Glutathione Conjugation herbicide->conjugation enzyme_synthesis Synthesis of Detoxification Enzymes gene_induction->enzyme_synthesis gst Glutathione S-Transferases (GSTs) enzyme_synthesis->gst p450 Cytochrome P450s enzyme_synthesis->p450 gst->conjugation detoxified_herbicide Non-Toxic Metabolite conjugation->detoxified_herbicide crop_protection Crop Protection detoxified_herbicide->crop_protection yield_maintenance Yield Maintenance/Increase crop_protection->yield_maintenance

Caption: this compound-induced herbicide detoxification pathway in maize.

References

Comparative Metabolomics of Dichlormid-Treated and Untreated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic profiles of plants treated with the herbicide safener Dichlormid versus untreated plants. Understanding the metabolic shifts induced by this compound is crucial for elucidating its mechanism of action, developing new safener technologies, and assessing its impact on crop physiology. This document summarizes key metabolic changes, presents available quantitative data, details relevant experimental protocols, and visualizes the affected biochemical pathways.

Introduction to this compound

This compound (N,N-diallyl-2,2-dichloroacetamide) is a widely used herbicide safener, particularly in maize, to protect the crop from injury caused by thiocarbamate and chloroacetanilide herbicides. Its primary mode of action involves enhancing the plant's natural defense and detoxification mechanisms, allowing for the rapid metabolism of the herbicide before it can cause significant damage. This is achieved through the modulation of various metabolic pathways, leading to distinct changes in the plant's metabolome.

Quantitative Metabolomic Data

While comprehensive quantitative metabolomic data directly comparing this compound-treated and untreated plants is limited in publicly available literature, some studies have quantified related enzymatic activities and stress markers. The following table summarizes findings from a study by Li et al. (2025) on wheat seedlings, which provides insights into the physiological and metabolic state of plants under the influence of this compound in a stress context.

ParameterTreatmentFold Change/EffectReference
Superoxide Dismutase (SOD) ActivityFomesafen (B1673529) + this compound vs. Fomesafen aloneDecreased[1][2]
Peroxidase (POD) ActivityFomesafen + this compound vs. Fomesafen aloneDecreased[1][2]
Glutathione (B108866) (GSH) ContentFomesafen + this compound vs. Fomesafen aloneSignificantly Increased[1][2]
Malondialdehyde (MDA) ContentFomesafen + this compound vs. Fomesafen aloneSignificantly Decreased[1][2]

Note: This data is from a study on wheat seedlings treated with the herbicide fomesafen, with and without the addition of this compound. The results indicate that this compound helps mitigate oxidative stress.

Key Metabolic Pathways Affected by this compound

This compound treatment is known to induce significant changes in several key metabolic pathways:

  • Herbicide Detoxification: While direct induction of Glutathione S-Transferases (GSTs) and Cytochrome P450 monooxygenases (CYP450s) can be context-dependent, this compound is broadly understood to enhance the detoxification of herbicides. This involves the conjugation of the herbicide with glutathione, a process that increases its water solubility and facilitates its sequestration and degradation.[3][4]

  • Photosynthesis and Chlorophyll (B73375) Biosynthesis: this compound has been shown to upregulate the expression of genes involved in photosynthesis and chlorophyll biosynthesis. This includes genes such as glutamyl-tRNA reductase (GTR), protoporphyrinogen (B1215707) IX oxidase (PPO), and magnesium chelatase (MAG).[1][2]

  • Phytohormone Signaling: this compound treatment can influence plant hormone signaling pathways. Notably, it has been observed to upregulate genes involved in gibberellin biosynthesis and the salicylic (B10762653) acid (SA) signal pathway.[1][2]

  • Antioxidant System: As indicated by the quantitative data, this compound enhances the plant's antioxidant capacity. This is evidenced by the increased levels of glutathione (GSH), a key antioxidant, and the decreased activity of stress-related enzymes like SOD and POD, along with reduced levels of MDA, a marker of lipid peroxidation.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for a comparative metabolomics study of this compound-treated and untreated plants using Liquid Chromatography-Mass Spectrometry (LC-MS).

Plant Growth and Treatment
  • Plant Material: Maize (Zea mays L.) seedlings are a common model for studying this compound's effects.

  • Growth Conditions: Grow seedlings in a controlled environment (e.g., growth chamber) with defined light, temperature, and humidity conditions.

  • Treatment: At a specific developmental stage (e.g., two-leaf stage), treat one group of plants with a solution containing this compound at a relevant concentration. The control group should be treated with a mock solution (without this compound).

  • Harvesting: Harvest plant tissues (e.g., leaves, roots) at specific time points after treatment, immediately flash-freeze them in liquid nitrogen, and store them at -80°C until extraction.[5]

Metabolite Extraction
  • Homogenization: Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extraction Solvent: Use a pre-chilled extraction solvent, typically a mixture of methanol (B129727) and water (e.g., 80% methanol), often with the addition of an internal standard for quality control.

  • Extraction Procedure: Add the extraction solvent to the powdered tissue, vortex thoroughly, and sonicate in an ice bath. Centrifuge the mixture to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. A second centrifugation step may be performed to ensure a clear extract.[5]

LC-MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/UHPLC).

  • Chromatographic Separation: Separate the metabolites on a suitable column (e.g., C18 reversed-phase column) using a gradient of two mobile phases, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS and MS/MS spectra.

Data Analysis
  • Data Processing: Process the raw LC-MS data using software such as XCMS, MetAlign, or vendor-specific software for peak picking, alignment, and normalization.

  • Metabolite Identification: Putatively identify metabolites by matching their accurate mass and fragmentation patterns (MS/MS spectra) to spectral libraries (e.g., METLIN, MassBank) and databases (e.g., KEGG, PlantCyc).

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify metabolites that are significantly different between the this compound-treated and untreated groups.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output plant_growth Plant Growth (Maize Seedlings) treatment This compound Treatment (vs. Control) plant_growth->treatment harvesting Tissue Harvesting (Flash Freezing) treatment->harvesting extraction Metabolite Extraction (Methanol/Water) harvesting->extraction lcms LC-MS Analysis (UPLC-QTOF/Orbitrap) extraction->lcms data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing metabolite_id Metabolite Identification (Database Matching) data_processing->metabolite_id stat_analysis Statistical Analysis (PCA, OPLS-DA) metabolite_id->stat_analysis pathway_analysis Pathway Analysis metabolite_id->pathway_analysis data_table Quantitative Data Table stat_analysis->data_table

A generalized workflow for the comparative metabolomics of this compound-treated plants.
This compound's Mode of Action: Affected Pathways

Dichlormid_Signaling_Pathway cluster_cellular_response Cellular Response cluster_detox_details Detoxification Details cluster_photo_details Photosynthesis Gene Upregulation cluster_hormone_details Phytohormone Pathway Modulation cluster_antioxidant_details Antioxidant System Enhancement cluster_outcome Overall Outcome This compound This compound Detox Herbicide Detoxification This compound->Detox Induces Photosynthesis Photosynthesis & Chlorophyll Biosynthesis This compound->Photosynthesis Upregulates Genes Phytohormone Phytohormone Signaling This compound->Phytohormone Modulates Antioxidant Antioxidant System This compound->Antioxidant Enhances GST GST Activity Detox->GST CYP450 CYP450 Activity Detox->CYP450 GTR GTR Photosynthesis->GTR PPO PPO Photosynthesis->PPO MAG MAG Photosynthesis->MAG Crop_Protection Crop Protection from Herbicide Injury Photosynthesis->Crop_Protection GA Gibberellin Biosynthesis Phytohormone->GA SA Salicylic Acid Pathway Phytohormone->SA GSH_inc Increased GSH Antioxidant->GSH_inc MDA_dec Decreased MDA Antioxidant->MDA_dec Antioxidant->Crop_Protection Herbicide_Metabolism Herbicide Conjugation & Degradation GST->Herbicide_Metabolism CYP450->Herbicide_Metabolism Herbicide_Metabolism->Crop_Protection

Key metabolic pathways influenced by this compound treatment in plants.

References

Dichlormid Analogs as Herbicide Safeners: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safening activity of dichlormid and its analogs. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

This compound (N,N-diallyl-2,2-dichloroacetamide) is a well-established herbicide safener, particularly effective in protecting maize (corn) from injury caused by thiocarbamate and chloroacetanilide herbicides. Its primary mechanism of action involves enhancing the plant's natural detoxification pathways, leading to a more rapid metabolism of the herbicide into non-toxic forms. This guide delves into the comparative performance of this compound analogs, providing valuable insights for the development of new and more effective safener technologies.

Performance Comparison of this compound Analogs

The safening efficacy of this compound and its analogs can be quantitatively assessed through various methods, including the inhibition of radiolabeled safener binding to its target protein and the induction of key detoxification enzymes. The following table summarizes the structure-activity relationship (SAR) of several dichloroacetamide compounds, highlighting the impact of structural modifications on their biological activity.

CompoundStructureIC50 (µM) for inhibiting [3H]Saf binding[1]Relative Safening Activity
This compound Cl₂CHCON(CH₂CH=CH₂)₂ 0.01 High
N,N-dipropyl-2,2-dichloroacetamideCl₂CHCON(CH₂CH₂CH₃)₂Similar to this compoundHigh
N-allyl-N-propyl-2,2-dichloroacetamideCl₂CHCON(CH₂CH=CH₂)(CH₂CH₂CH₃)Similar to this compoundHigh
N,N-diallyl-2-chloroacetamideClCH₂CON(CH₂CH=CH₂)₂Effective inhibitorModerate
N,N-diallyl-2,2-dimethylacetamide(CH₃)₂CHCON(CH₂CH=CH₂)₂High affinity, but inactive as a safenerInactive
Benoxacor (B1667998)2,2-dichloro-1-(3,4-dihydro-3-methyl-2H-1,4-benzoxazin-4-yl)ethan-1-oneNot directly compared in this binding assayHigh

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the specific binding of a tritium-labeled dichloroacetamide safener, (R,S)-3-dichloroacetyl-2,2,5-trimethyl-1,3-oxazolidine ([3H]Saf), in maize extracts. A lower IC50 value indicates a higher binding affinity.[1]

Studies have shown that N,N-disubstituted dichloroacetamides are generally the most active safeners.[2] The diallylamino group of this compound can be replaced with other open-chain, cyclic, or bicyclic units, which can lead to derivatives with lower or higher safening activity.[2] For instance, while benoxacor is not a direct analog of this compound, it is another prominent dichloroacetamide safener that often exhibits superior performance in protecting maize from chloroacetanilide herbicide injury, particularly at higher herbicide application rates.

Experimental Protocols

To assess the safening activity of this compound analogs, a series of standardized experiments are typically conducted. These include greenhouse bioassays to evaluate crop tolerance and biochemical assays to measure the induction of detoxification enzymes.

Greenhouse Bioassay for Herbicide Safener Efficacy

Objective: To determine the effectiveness of a safener compound in protecting a crop from herbicide injury under controlled greenhouse conditions.

Materials:

  • Crop seeds (e.g., maize)

  • Herbicide of interest (e.g., a thiocarbamate or chloroacetanilide)

  • Safener compounds (this compound and its analogs)

  • Pots, soil, and greenhouse facility with controlled temperature, light, and humidity.

Procedure:

  • Seed Treatment (if applicable): Treat crop seeds with the safener compounds at various concentrations. An untreated control and a this compound-treated group should be included.

  • Planting: Plant the treated and untreated seeds in pots filled with a standardized soil mix.

  • Herbicide Application: Apply the herbicide at a range of concentrations, including a no-herbicide control, to the soil surface (pre-emergence) or onto the emerged seedlings (post-emergence), depending on the herbicide's mode of application.

  • Growth and Observation: Grow the plants in the greenhouse for a specified period (e.g., 14-21 days).

  • Data Collection: Assess herbicide injury by visual scoring (e.g., on a scale of 0% for no injury to 100% for plant death), measuring plant height, and determining shoot and root fresh and dry weights.

  • Data Analysis: Compare the injury levels and growth parameters between the safener-treated and untreated plants to determine the protective effect of the safener.

Glutathione (B108866) S-Transferase (GST) Activity Assay

Objective: To quantify the induction of GST activity in plant tissues following treatment with a safener compound.

Materials:

Procedure:

  • Protein Extraction: Homogenize the plant tissue in the extraction buffer and centrifuge to obtain a crude protein extract.

  • Protein Quantification: Determine the total protein concentration in the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay: In a cuvette, mix the protein extract with the reaction buffer containing CDNB and GSH.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the GST activity.

  • Data Analysis: Calculate the specific activity of GST (e.g., in nmol of product formed per minute per mg of protein) and compare the activity in safener-treated samples to the untreated control to determine the fold induction.

Cytochrome P450 (CYP450) Monooxygenase Activity Assay

Objective: To measure the activity of CYP450 enzymes, which are involved in the oxidative metabolism of herbicides.

Materials:

  • Microsomal fraction isolated from safener-treated plant tissue.

  • CYP450 substrate (e.g., a specific herbicide or a fluorescent probe).

  • NADPH (as a cofactor).

  • Spectrofluorometer or HPLC.

Procedure:

  • Microsome Isolation: Isolate the microsomal fraction from the plant tissue through differential centrifugation.

  • Enzyme Assay: Incubate the microsomal fraction with the CYP450 substrate and NADPH.

  • Product Quantification: Measure the formation of the metabolized product using a spectrofluorometer (if the product is fluorescent) or by HPLC.

  • Data Analysis: Calculate the rate of product formation to determine the CYP450 activity and compare it between safener-treated and control samples.

Visualizing the Safening Mechanism

The following diagrams illustrate the experimental workflow for assessing safener activity and the proposed signaling pathway for herbicide detoxification induced by safeners.

Experimental_Workflow cluster_greenhouse Greenhouse Bioassay cluster_lab Biochemical Assays seed_treatment Seed Treatment with this compound Analogs planting Planting seed_treatment->planting tissue_sampling Tissue Sampling seed_treatment->tissue_sampling herbicide_app Herbicide Application planting->herbicide_app data_collection Data Collection (Injury, Growth) herbicide_app->data_collection protein_extraction Protein Extraction tissue_sampling->protein_extraction gst_assay GST Activity Assay protein_extraction->gst_assay cyp450_assay CYP450 Activity Assay protein_extraction->cyp450_assay

Fig. 1: Experimental workflow for assessing safener activity.

Signaling_Pathway cluster_cell Plant Cell cluster_detox Herbicide Detoxification safener This compound Analog receptor Safener Binding Protein (SBP) safener->receptor signaling Signal Transduction (e.g., Oxylipins, Jasmonic Acid) receptor->signaling gene_induction Induction of Detoxification Genes signaling->gene_induction gst GSTs gene_induction->gst cyp450 CYP450s gene_induction->cyp450 ugt UGTs gene_induction->ugt transporters ABC Transporters gene_induction->transporters detoxified_herbicide Detoxified Herbicide (Conjugated, Sequestered) herbicide Herbicide herbicide->detoxified_herbicide Metabolism & Conjugation detoxified_herbicide->transporters Sequestration

Fig. 2: Proposed signaling pathway for safener-induced herbicide detoxification.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: A Comprehensive Guide to Dichlormid Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Proper disposal of chemical waste, such as the herbicide safener dichlormid, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the surrounding ecosystem.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety precautions. This compound is classified as harmful if swallowed and causes skin irritation.[1][2]

Personal Protective Equipment (PPE):

When handling this compound, all personnel should wear the following PPE to minimize exposure:

  • Gloves: Chemical-impermeable gloves are essential to prevent skin contact.[1][3]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.[1]

  • Eye and Face Protection: Safety glasses with side shields or a face shield are necessary to protect against splashes.[1]

In Case of a Spill:

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1][3]

  • Contain the Spill: Use an inert absorbent material such as sand, diatomite, or universal binders to contain the spill.[2]

  • Collect and Store: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Avoid Ignition Sources: Remove all sources of ignition as a precautionary measure.[1][3]

Step-by-Step this compound Disposal Procedure

The proper disposal of this compound and its containers is governed by local, state, and federal regulations. Never dispose of this compound down the drain or with regular household garbage.[2][4]

For Unused or Excess this compound:

  • Minimize Waste: The most effective disposal method is to avoid generating waste in the first place. Only prepare the amount of this compound solution needed for your immediate experimental needs.[4]

  • Proper Labeling and Storage: If you have excess this compound, ensure it is clearly labeled and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3]

  • Contact a Hazardous Waste Disposal Facility: Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.[5] Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.

For Empty this compound Containers:

Empty containers may still contain hazardous residues and must be handled appropriately.

  • Triple Rinsing: The standard procedure for decontaminating empty pesticide containers is triple rinsing.[5][6]

    • Step 1: Empty the remaining contents into the application equipment or a mix tank and allow it to drain for 10 seconds after the flow has been reduced to a drip.[5]

    • Step 2: Fill the container about one-quarter full with a suitable solvent (such as water) and securely replace the cap.

    • Step 3: Vigorously shake or agitate the container for 30 seconds.[6]

    • Step 4: Drain the rinsate into the application equipment or a designated container for later disposal as hazardous waste. Allow the container to drain for 10 seconds after the flow has diminished to a drip.[5]

    • Step 5: Repeat this rinsing procedure two more times.[5]

  • Container Disposal: Once triple-rinsed, puncture the container to prevent reuse.[5] The container can then be offered for recycling if available, or disposed of in a sanitary landfill as approved by state and local authorities.[5]

Environmental Considerations and Data

ParameterValueSource
Groundwater Quality Criterion (New Jersey) 600 µg/L[8]
Soil Sorption Low, indicating high mobility[9]
Aquatic Toxicity Relatively non-toxic to fish and aquatic invertebrates[7]

It is important to note that the groundwater quality criterion is a regulatory standard for water quality, not a disposal limit. The principle of responsible disposal is to prevent any amount of this compound from entering water systems.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dichlormid_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Well-Ventilated Area A->B C Excess this compound or Expired Product D Empty this compound Container E Package in a sealed, labeled container C->E H Triple Rinse Container with appropriate solvent D->H F Store in a designated hazardous waste area E->F G Arrange for pickup by a certified waste disposal service F->G I Collect Rinsate as Hazardous Waste H->I J Puncture and Dispose of Container per Regulations H->J I->E

This compound Disposal Workflow Diagram

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dichlormid

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Dichlormid are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. This guide provides detailed, step-by-step procedures and personal protective equipment (PPE) requirements to minimize exposure risk and promote best practices in the laboratory.

Personal Protective Equipment (PPE) for this compound

A thorough assessment of the risks associated with this compound dictates the necessity of specific PPE. The following table summarizes the recommended equipment for various handling scenarios. Adherence to these guidelines is paramount for preventing skin and eye contact, as well as inhalation.

Equipment Specification Purpose Application Scenarios
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Butyl, Neoprene)To prevent skin contact with the chemical.Required for all handling procedures.
Eye and Face Protection Safety glasses with side shields, snug-fitting goggles, or a full-face shieldTo protect eyes from splashes or dust.Required for all handling procedures. A full-face shield is recommended when pouring or mixing concentrates.[1]
Protective Clothing Long-sleeved shirt and long pants, or a cotton overall. A chemical-resistant apron is recommended when mixing or loading.To protect the skin from accidental spills and splashes.Basic clothing for all handling. Apron for higher-risk activities.[1][2]
Respiratory Protection Air-purifying respirator with appropriate cartridgesTo prevent inhalation of aerosols or dust, especially in poorly ventilated areas or during lengthy exposure.Recommended when handling highly toxic materials or during prolonged exposure.[1]
Footwear Chemical-resistant bootsTo protect feet from spills.Recommended when handling larger quantities or during mixing and loading.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for minimizing risks. The following protocol outlines the key steps from preparation to disposal.

Preparation
  • Ventilation: Ensure handling occurs in a well-ventilated area, such as a chemical fume hood.[3]

  • PPE Inspection: Before each use, inspect all PPE for signs of damage, such as leaks, tears, or holes, and replace if necessary.[4]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.

  • Review Safety Data Sheet (SDS): Always consult the latest SDS for this compound to be aware of all potential hazards and safety precautions.[2]

Handling and Use
  • Avoid Contact: Prevent direct contact with skin and eyes.[3]

  • Aerosol and Dust Prevention: Handle the substance in a manner that avoids the formation of dust and aerosols.[3][5]

  • Tool Selection: Use non-sparking tools to prevent ignition sources.[3][5]

  • Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling.[6]

Storage
  • Container Integrity: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5]

  • Segregation: Store apart from foodstuff containers or incompatible materials.[3][5]

  • Leak Prevention: Opened containers must be carefully resealed and kept upright to prevent leakage.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unwanted Chemical: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of unwanted chemicals in drains, sinks, lavatories, or watercourses.[7]

  • Empty Concentrated Containers: These containers should be rinsed three times. The rinsate should be added to the final spray solution. After rinsing, the container can be disposed of in general household waste.[7] Note that containers that held concentrated product are not suitable for recycling.[7]

  • Contaminated PPE: Discard coveralls or other absorbent materials that have been heavily contaminated with undiluted this compound, especially if it has a "DANGER" or "WARNING" signal word.[4] Inform any person who cleans PPE that it may be contaminated.[4]

Emergency Procedures: Chemical Spill Workflow

In the event of a this compound spill, a swift and organized response is critical to contain the material and mitigate exposure. The following diagram outlines the procedural flow for handling a chemical spill.

ChemicalSpillWorkflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal evacuate Evacuate Immediate Area alert Alert Others & Call for Help evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect & Place in Labeled Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a chemical spill.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。